molecular formula C4H10Cl2Ge B096167 Dichloromethyltrimethylgermane CAS No. 19272-94-7

Dichloromethyltrimethylgermane

Cat. No.: B096167
CAS No.: 19272-94-7
M. Wt: 201.7 g/mol
InChI Key: DOEYTDQHEXSGFY-UHFFFAOYSA-N
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Description

Dichloromethyltrimethylgermane, also known as this compound, is a useful research compound. Its molecular formula is C4H10Cl2Ge and its molecular weight is 201.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dichloromethyl(trimethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEYTDQHEXSGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628963
Record name (Dichloromethyl)(trimethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19272-94-7
Record name (Dichloromethyl)(trimethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dichloromethyltrimethylgermane: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organogermanium compounds are carving a significant niche in materials science, organic synthesis, and medicinal chemistry. Their unique reactivity, often intermediate between their silicon and tin analogs, offers novel synthetic pathways and opportunities for the development of new therapeutic agents.[1] Dichloromethyltrimethylgermane, (CH₃)₃GeCHCl₂, is a versatile tetravalent organogermanium compound that serves as a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling, with a focus on its potential applications in research and development. While specific data for this compound is limited, this guide synthesizes available information on analogous structures to provide a predictive and practical framework for its use.

Part 1: Core Chemical and Physical Properties

This compound is a liquid at room temperature and is classified as a flammable and irritant substance. Proper handling in a well-ventilated fume hood with personal protective equipment is mandatory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Formula C₄H₁₀Cl₂Ge
Molecular Weight 217.62 g/mol Calculated
Physical State Liquid
Appearance Colorless liquidInferred from similar compounds
Boiling Point Not availableLikely higher than related monochloro- and lower than trichloro- analogs
Density Not available---
Solubility Soluble in common organic solvents (e.g., ethers, hydrocarbons)Inferred from general organogermanium compound properties
Stability Air-stable, but moisture sensitiveGe-C bonds are generally air-stable.[1] The dichloromethyl group may be susceptible to hydrolysis under certain conditions.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two main signals:

    • A singlet for the nine equivalent protons of the three methyl groups attached to the germanium atom. The chemical shift would likely be in the range of 0.2-0.5 ppm, characteristic of trimethylgermyl moieties.

    • A singlet for the single proton of the dichloromethyl group. Its chemical shift is anticipated to be significantly downfield, likely in the range of 5.5-6.5 ppm, due to the deshielding effect of the two chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals:

    • A signal for the carbons of the three methyl groups, expected in the upfield region (0-10 ppm).

    • A signal for the dichloromethyl carbon, which would be shifted significantly downfield (likely 80-100 ppm) due to the electronegative chlorine atoms.

  • ⁷³Ge NMR: While less common, ⁷³Ge NMR could provide direct information about the germanium environment. However, signal broadening due to quadrupole relaxation is a common challenge.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key vibrational modes:

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentSource/Comment
~2980-2920C-H stretching (methyl groups)Typical for alkyl groups.[3]
~2950C-H stretching (dichloromethyl group)
~1410, 1240C-H bending (methyl groups)Characteristic deformations of the trimethylgermyl group.[4]
~830Ge-C stretching (asymmetric)
~750-650C-Cl stretchingThe presence of two chlorine atoms may lead to two distinct bands (symmetric and asymmetric).[5]
~600Ge-C stretching (symmetric)

The region between 1450 and 600 cm⁻¹ is often complex and is referred to as the fingerprint region, containing a unique pattern of absorptions for the molecule.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a characteristic fragmentation pattern for organogermanium halides.

  • Molecular Ion (M⁺): A discernible molecular ion peak should be observed, exhibiting the characteristic isotopic pattern of germanium.

  • Fragmentation: The primary fragmentation pathways are likely to involve the cleavage of the Ge-C and C-Cl bonds. Common fragmentation patterns for organohalides include the loss of a halogen atom and alpha-cleavage.[6][7] For organogermanium compounds, cleavage of the Ge-C bond is a favorable process.[8][9]

Predicted Fragmentation Pathway:

M [(CH₃)₃GeCHCl₂]⁺˙ (Molecular Ion) F1 [(CH₃)₃GeCH₂Cl]⁺ (Loss of Cl) M->F1 - Cl• F2 [(CH₃)₂GeCHCl₂]⁺ (Loss of CH₃) M->F2 - CH₃• F3 [Ge(CH₃)₃]⁺ M->F3 - CHCl₂• F4 [CHCl₂]⁺ M->F4 - (CH₃)₃Ge• cluster_0 Nucleophilic Substitution Reactant (CH₃)₃GeCHCl₂ Product1 (CH₃)₃GeCHRCl Reactant->Product1 + 1 eq. R-Li Reagent R-Li Product2 (CH₃)₃GeCHR₂ Product1->Product2 + 1 eq. R-Li

Sources

dichloromethyltrimethylgermane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (dichloromethyl)trimethylgermane, a notable organogermanium compound. This document is intended to serve as a critical resource for professionals in research and development, offering detailed insights into its chemical and physical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and its emerging applications in the scientific landscape.

Core Compound Identification and Properties

(Dichloromethyl)trimethylgermane , identified by the CAS number 19272-94-7 , is a distinct organometallic compound featuring a central germanium atom. A comprehensive understanding of its fundamental properties is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Data Summary

The key physicochemical properties of (dichloromethyl)trimethylgermane are summarized in the table below. These parameters are essential for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

PropertyValueReference(s)
CAS Number 19272-94-7
Molecular Formula C₄H₁₀Cl₂Ge
Molecular Weight 201.62 g/mol
Appearance Liquid[1]
Boiling Point 149-150 °C
Density 1.334 g/mL at 25 °C
Flash Point 33 °C (91 °F)
Molecular Structure

The molecular architecture of (dichloromethyl)trimethylgermane consists of a central germanium (Ge) atom tetrahedrally bonded to three methyl (-CH₃) groups and one dichloromethyl (-CHCl₂) group. This structure is foundational to its chemical reactivity and physical characteristics.

Caption: Molecular structure of (dichloromethyl)trimethylgermane.

Synthesis Protocol

The synthesis of (dichloromethyl)trimethylgermane is a critical procedure that requires careful execution. While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this exact compound is not readily found in the primary literature, a general and plausible synthetic route can be extrapolated from established organogermanium chemistry principles. One such logical approach involves the direct chlorination of a suitable precursor.

A potential synthetic pathway could involve the reaction of trimethyl(methyl)germane with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This type of reaction is a known method for the halogenation of alkyl groups attached to germanium.

Conceptual Experimental Workflow

Synthesis_Workflow cluster_Reagents Reagents & Setup cluster_Procedure Reaction Procedure cluster_Workup Work-up & Purification reagent1 Trimethyl(methyl)germane step1 Dissolve Trimethyl(methyl)germane in inert solvent reagent1->step1 reagent2 Sulfuryl Chloride (SO₂Cl₂) step3 Slowly add Sulfonyl Chloride under controlled temperature reagent2->step3 initiator Radical Initiator (e.g., AIBN) or UV light step2 Add Radical Initiator initiator->step2 solvent Inert Solvent (e.g., CCl₄) solvent->step1 setup Reaction Flask with Reflux Condenser & Inert Atmosphere (N₂ or Ar) step1->step2 step2->step3 step4 Irradiate with UV light or heat to initiate reaction step3->step4 step5 Monitor reaction progress (e.g., by GC-MS) step4->step5 workup1 Quench reaction carefully step5->workup1 workup2 Wash with aqueous solution to remove byproducts workup1->workup2 workup3 Dry organic layer (e.g., with MgSO₄) workup2->workup3 workup4 Remove solvent under reduced pressure workup3->workup4 purification Fractional distillation under vacuum workup4->purification

Caption: Conceptual workflow for the synthesis of (dichloromethyl)trimethylgermane.

Spectroscopic and Analytical Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of (dichloromethyl)trimethylgermane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet corresponding to the nine equivalent protons of the three methyl groups (-CH₃) and another singlet for the single proton of the dichloromethyl group (-CHCl₂). The integration ratio of these peaks should be approximately 9:1. The chemical shift of the methyl protons will be upfield compared to the dichloromethyl proton, which is deshielded by the two adjacent chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three signals: one for the carbon atoms of the three equivalent methyl groups, one for the carbon of the dichloromethyl group, and potentially a signal for the germanium-bound carbon of the methyl groups, though its observation can sometimes be challenging.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • C-H stretching vibrations for the methyl and dichloromethyl groups.

  • C-H bending vibrations.

  • Characteristic absorptions for the Ge-C bond.

  • Strong absorptions corresponding to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of (dichloromethyl)trimethylgermane will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a compound containing two chlorine atoms and germanium's multiple isotopes. Fragmentation will likely involve the loss of methyl groups, chlorine atoms, and other small fragments.

Applications in Research and Development

Organogermanium compounds, including (dichloromethyl)trimethylgermane, are gaining interest in various scientific fields due to their unique chemical properties.

Role in Organic Synthesis

(Dichloromethyl)trimethylgermane can serve as a precursor for the synthesis of other functionalized organogermanium compounds. The dichloromethyl group can be a site for further chemical transformations, potentially allowing for the introduction of other functional groups.

Potential in Medicinal Chemistry and Drug Discovery

While specific applications of (dichloromethyl)trimethylgermane in drug development are not yet widely documented, the broader class of organogermanium compounds has shown promise. Their lower toxicity compared to some other organometallics makes them attractive for biological applications.[2] The unique electronic and steric properties imparted by the germanium atom can be exploited to modify the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2]

Safety and Handling

(Dichloromethyl)trimethylgermane is a flammable liquid and is irritating to the skin and eyes.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames.[1]

References

  • Gelest, Inc. (Dichloromethyl)trimethylgermane Product Information. Gelest. Retrieved from [Link]

  • Gelest, Inc. Safety Data Sheet for (Dichloromethyl)trimethylgermane. Gelest. Retrieved from [Link]

  • Li, Y., et al. (2022). Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) of dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (Dichloromethyl)trimethylgermane

This guide provides a comprehensive framework for the spectroscopic analysis of (dichloromethyl)trimethylgermane ((CH₃)₃GeCHCl₂). As experimental spectra for this specific compound are not widely published, this document emphasizes the foundational principles and predictive analysis required to characterize novel organometallic compounds. It is designed for researchers and professionals in chemical synthesis and drug development who require a deep understanding of how to obtain and interpret spectroscopic data.

Introduction to (Dichloromethyl)trimethylgermane

(Dichloromethyl)trimethylgermane is an organogermanium compound featuring a central germanium atom bonded to three methyl groups and a dichloromethyl group. Organogermanium compounds are of increasing interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. Accurate structural confirmation is the bedrock of any further investigation, making a thorough understanding of its spectroscopic signature essential. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and the protocols to acquire them.

The molecular structure of (dichloromethyl)trimethylgermane is fundamental to predicting its spectral features.

Caption: Molecular structure of (dichloromethyl)trimethylgermane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (dichloromethyl)trimethylgermane, both ¹H and ¹³C NMR are expected to yield simple, yet highly informative, spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct signals:

  • A singlet integrating to 9 protons: This signal arises from the nine equivalent protons of the three methyl groups attached to the germanium atom. Due to the free rotation around the Ge-C bonds, all methyl protons exist in an identical chemical environment. Its chemical shift is predicted to be in the range of δ 0.3 - 0.6 ppm . The upfield shift is characteristic of methyl groups attached to germanium.

  • A singlet integrating to 1 proton: This signal corresponds to the single proton on the dichloromethyl group (-CHCl₂). The presence of two electronegative chlorine atoms will significantly deshield this proton, shifting it downfield. Its chemical shift is predicted to be in the range of δ 5.5 - 6.0 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display two signals, corresponding to the two distinct types of carbon atoms in the molecule:

  • Trimethylgermyl carbons (-Ge(CH₃)₃): A signal in the upfield region, typically δ 0 - 5 ppm , corresponding to the three equivalent methyl carbons.

  • Dichloromethyl carbon (-CHCl₂): A signal further downfield, predicted in the range of δ 70 - 80 ppm , due to the strong deshielding effect of the two attached chlorine atoms.

Table 1: Predicted NMR Spectroscopic Data for (Dichloromethyl)trimethylgermane in CDCl₃

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H 0.3 - 0.6 Singlet -Ge(CH₃)₃
¹H 5.5 - 6.0 Singlet -CHCl₂
¹³C 0 - 5 Singlet -Ge(CH₃)₃

| ¹³C | 70 - 80 | Singlet | -CHCl₂ |

Experimental Protocol for NMR Data Acquisition

The causality behind this protocol is to ensure a high-quality, interference-free spectrum from a potentially limited sample amount.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-defined residual solvent peaks[1].

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak (δ 7.26 for ¹H, δ 77.16 for ¹³C in CDCl₃)[1].

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and sensitivity, which is crucial for definitive structural assignment.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (typically several hundred to a few thousand). A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing valuable information about the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed[2][3].

Predicted IR Absorption Bands

The IR spectrum of (dichloromethyl)trimethylgermane is expected to be dominated by absorptions corresponding to C-H, Ge-C, and C-Cl bond vibrations.

Table 2: Predicted IR Spectroscopic Data for (Dichloromethyl)trimethylgermane

Wavenumber (cm⁻¹) Vibrational Assignment Intensity
2950 - 3000 C-H stretch (methyl & methine) Medium-Strong
1410 - 1460 C-H bend (asymmetric, methyl) Medium
1240 - 1260 C-H bend (symmetric, methyl umbrella mode) Medium-Strong
~830 Ge-C stretch (rocking) Strong
580 - 620 Ge-C stretch (asymmetric) Strong

| 750 - 800 | C-Cl stretch | Strong |

The region below 1500 cm⁻¹ is known as the fingerprint region, where the combination of stretching and bending vibrations creates a unique pattern for every molecule[4]. The strong absorptions for Ge-C and C-Cl bonds are particularly diagnostic for this compound.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR): The most convenient method for a liquid sample is ATR-FTIR. Place a single drop of the neat liquid onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental formula[5]. For (dichloromethyl)trimethylgermane, the most notable feature will be the complex isotopic pattern arising from the natural abundance of germanium and chlorine isotopes.

Predicted Mass Spectrum
  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that will induce fragmentation, providing structural clues.

  • Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the isotopes of Ge (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and Cl (³⁵Cl, ³⁷Cl). The most abundant combination, [(CH₃)₃⁷⁴Ge³⁵Cl₂CH]⁺, will have an m/z around 217. The entire M⁺ cluster will be complex but provides a definitive fingerprint.

  • Key Fragments: A prominent fragment is expected from the loss of a methyl group ([M-CH₃]⁺), which is a common and favorable fragmentation pathway for trimethylgermyl compounds. This fragment, [(CH₃)₂GeCHCl₂]⁺, will also exhibit a complex isotopic pattern. Another likely fragment would correspond to the trimethylgermyl cation, [(CH₃)₃Ge]⁺, with an m/z of 119 (for ⁷⁴Ge).

G cluster_0 Spectroscopic Characterization Workflow Start Purified Sample ((CH₃)₃GeCHCl₂) Data Acquire Data Start->Data NMR NMR Spectroscopy (¹H, ¹³C) Analysis Interpret Spectra (Predict & Compare) NMR->Analysis IR IR Spectroscopy (ATR-FTIR) IR->Analysis MS Mass Spectrometry (GC-MS, HRMS) MS->Analysis Data->NMR Data->IR Data->MS Structure Structure Elucidation & Confirmation Analysis->Structure

Caption: Workflow for integrated spectroscopic analysis.

Experimental Protocol for GC-MS Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: Inject 1 µL of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation from any impurities[6].

  • MS Detection: The column outlet is interfaced with the mass spectrometer. Set the MS to scan a mass range from m/z 40 to 300. Use electron ionization (EI) at 70 eV.

  • High-Resolution MS (HRMS): For unambiguous elemental formula confirmation, analyze the sample using an HRMS instrument (e.g., a Time-of-Flight or Orbitrap mass analyzer). This will provide a highly accurate mass measurement of the molecular ion, allowing for the calculation of the elemental composition that matches the measured mass to within a few parts per million (ppm).

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods.

  • NMR confirms the carbon-hydrogen framework: the presence of nine equivalent methyl protons and one dichloromethyl proton, attached to two distinct carbon environments.

  • IR confirms the functional groups: the presence of C-H, Ge-C, and C-Cl bonds through their characteristic vibrational frequencies.

  • MS confirms the molecular weight and elemental composition. The unique isotopic pattern from Ge and Cl provides a definitive signature, and HRMS can confirm the molecular formula C₄H₁₀Cl₂Ge.

Together, these techniques provide a self-validating system, leaving no doubt as to the structure and identity of (dichloromethyl)trimethylgermane.

References

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0041971). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031548). Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Dimethylgermanium dichloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Abou-El-Enein, H. Y., et al. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Cabanac, G. et al. (2018). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT TO THE EXO-MARS 2020 MISSION. 49th Lunar and Planetary Science Conference 2018 (LPI Contrib. No. 2083). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethyltrimethylgermane [(CH₃)₃GeCHCl₂] is an organogermanium compound with potential applications in chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and utilization in various chemical processes. This technical guide provides a comprehensive analysis of the anticipated thermal behavior of this compound. In the absence of direct experimental data for this specific compound, this guide synthesizes information from analogous organosilicon and organogermanium compounds, general principles of chemical bonding, and reaction mechanisms to predict its stability and decomposition routes. The guide covers probable decomposition mechanisms, including radical chain reactions and elimination pathways, and discusses the expected decomposition products. Furthermore, it outlines key experimental protocols for the detailed analysis of its thermal degradation.

Introduction: The Context of Organogermanium Chemistry

Organogermanium compounds, which feature a carbon-germanium bond, hold a unique position in the periodic table, with reactivity intermediate between that of organosilicon and organotin compounds.[1] While the field of organogermanium chemistry is less explored than its silicon counterpart, primarily due to the higher cost of germanium, these compounds are gaining interest in various applications, including as building blocks in organic synthesis.[1]

The thermal stability of organometallic compounds is a critical parameter that dictates their utility in processes requiring elevated temperatures, such as chemical vapor deposition (CVD) or high-temperature organic synthesis. The strength of the germanium-carbon bond is a key determinant of the thermal stability of organogermanium compounds.

Predicted Thermal Stability of this compound

The key covalent bonds in this compound are Ge-C, C-H, C-Cl, and Ge-H (in potential intermediates). The relative strengths of these bonds will likely dictate the initial steps of thermal decomposition.

Table 1: Comparison of Relevant Average Bond Dissociation Energies (BDEs)

BondBDE (kJ/mol)Notes
Ge-C~238Weaker than Si-C and C-C bonds.
Ge-Cl~349Weaker than Si-Cl and C-Cl bonds.[2][3]
C-Cl~327In chloromethanes.
C-H~411In alkanes.
Ge-H~288Weaker than Si-H and C-H bonds.[3]
Si-C~318Stronger than Ge-C.[4]
Si-Cl~381Stronger than Ge-Cl.[3]

The values presented are general average bond energies and can vary depending on the specific molecular structure.[3]

Based on these general BDEs, the Ge-C bond is the weakest in the trimethylgermyl moiety, and the C-Cl bonds in the dichloromethyl group are also susceptible to cleavage. The H-C bond is the strongest and least likely to break in the initial decomposition steps. The relative weakness of the Ge-C bond compared to the Si-C bond suggests that organogermanium compounds are generally less thermally stable than their organosilicon analogs.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through complex mechanisms, potentially involving both radical and non-radical pathways. The prevalence of each pathway will be highly dependent on the specific conditions, such as temperature, pressure, and the presence of other reactive species.

Homolytic Bond Cleavage: A Radical Chain Mechanism

At sufficiently high temperatures, the initial step in the decomposition is expected to be the homolytic cleavage of the weakest bond. Given the bond energies, the Ge-C bond is a likely candidate for initial scission.

Initiation:

The thermal decomposition can be initiated by the cleavage of the Ge-C bond, forming a trimethylgermyl radical and a dichloromethyl radical.

(CH₃)₃GeCHCl₂ → (CH₃)₃Ge• + •CHCl₂

Propagation:

The generated radicals can then participate in a series of propagation steps, leading to a chain reaction.

  • Hydrogen Abstraction: The highly reactive radicals can abstract a hydrogen atom from an intact this compound molecule. (CH₃)₃Ge• + (CH₃)₃GeCHCl₂ → (CH₃)₃GeH + (CH₃)₃GeĊCl₂ •CHCl₂ + (CH₃)₃GeCHCl₂ → CHCl₃ + (CH₃)₃GeĊCl₂

  • Chlorine Abstraction: Radicals can also abstract a chlorine atom. (CH₃)₃Ge• + (CH₃)₃GeCHCl₂ → (CH₃)₃GeCl + (CH₃)₃GeĊHCl

  • Radical Decomposition (β-scission): The trimethylgermyl radical itself could potentially undergo further decomposition at very high temperatures, though this is less likely than other propagation steps.

Termination:

The chain reaction is terminated by the combination of two radicals.

(CH₃)₃Ge• + •CHCl₂ → (CH₃)₃GeCHCl₂ (recombination) (CH₃)₃Ge• + (CH₃)₃Ge• → (CH₃)₃Ge-Ge(CH₃)₃ (hexamethyldigermane) •CHCl₂ + •CHCl₂ → CHCl₂CHCl₂ (1,1,2,2-tetrachloroethane)

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A (CH₃)₃GeCHCl₂ B (CH₃)₃Ge• A->B Δ C •CHCl₂ A->C Δ cluster_propagation cluster_propagation D (CH₃)₃GeH B->D H abstraction G (CH₃)₃GeCl B->G Cl abstraction I (CH₃)₃Ge-Ge(CH₃)₃ B->I Dimerization F CHCl₃ C->F H abstraction J CHCl₂CHCl₂ C->J Dimerization E (CH₃)₃GeĊCl₂ H (CH₃)₃GeĊHCl cluster_termination cluster_termination cluster_initiation cluster_initiation

Caption: Proposed Radical Chain Decomposition Mechanism.

α-Elimination Pathway

An alternative non-radical pathway could involve an α-elimination of trimethylgermyl chloride, leading to the formation of dichlorocarbene, a highly reactive intermediate. This pathway is analogous to the decomposition of some α-haloorganosilicon compounds.

(CH₃)₃GeCHCl₂ → (CH₃)₃GeCl + :CCl₂

The generated dichlorocarbene can then undergo various reactions, such as insertion into C-H bonds or dimerization to form tetrachloroethene.

:CCl₂ + :CCl₂ → Cl₂C=CCl₂

G A (CH₃)₃GeCHCl₂ B (CH₃)₃GeCl A->B Δ α-Elimination C :CCl₂ (Dichlorocarbene) A->C Δ α-Elimination D Cl₂C=CCl₂ (Tetrachloroethene) C->D Dimerization

Caption: Proposed α-Elimination Decomposition Pathway.

Anticipated Decomposition Products

Based on the proposed decomposition pathways, a complex mixture of products can be expected. The exact composition will depend on the reaction conditions.

Table 2: Potential Decomposition Products and Their Origin

ProductFormulaProbable Origin Pathway(s)
Trimethylgermane(CH₃)₃GeHRadical (H abstraction)
ChloroformCHCl₃Radical (H abstraction)
Trimethylgermyl chloride(CH₃)₃GeClRadical (Cl abstraction), α-Elimination
Hexamethyldigermane(CH₃)₆Ge₂Radical (Termination)
1,1,2,2-TetrachloroethaneC₂H₂Cl₄Radical (Termination)
Dichlorocarbene:CCl₂α-Elimination
TetrachloroetheneC₂Cl₄α-Elimination (Carbene dimerization)
MethaneCH₄Secondary decomposition
Hydrogen ChlorideHClSecondary decomposition
Germanium-containing solids-High-temperature deposition

Experimental Protocols for Studying Thermal Decomposition

To experimentally validate the predicted thermal stability and decomposition pathways of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information about the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

    • Couple the outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line (typically held at 200-250 °C to prevent condensation of decomposition products).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

  • Data Acquisition:

    • Continuously record the sample weight (TGA curve) and the mass spectra of the evolved gases as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Identify the evolved gaseous products by analyzing the mass spectra at different temperatures corresponding to mass loss events.

G cluster_tga TGA Instrument cluster_ms Mass Spectrometer Sample Sample in Crucible Furnace Furnace Sample->Furnace Balance Microbalance Furnace->Balance Weight Signal IonSource Ion Source Furnace->IonSource Evolved Gases via Heated Transfer Line DataSystem Data Acquisition System Balance->DataSystem TGA Data MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Detector->DataSystem MS Data

Caption: Experimental Workflow for TGA-MS Analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for separating and identifying the complex mixture of volatile and semi-volatile decomposition products.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (µg to mg scale) of this compound into a pyrolysis tube or onto a pyrolysis probe.

  • Instrument Setup:

    • Insert the pyrolysis probe into the pyrolysis unit, which is directly connected to the injector of a gas chromatograph (GC).

    • The GC column is coupled to a mass spectrometer (MS).

  • Pyrolysis:

    • Rapidly heat the sample to a specific pyrolysis temperature (e.g., 600 °C) for a short duration (a few seconds).

  • Chromatographic Separation:

    • The decomposition products are swept by a carrier gas (e.g., helium) from the pyrolyzer into the GC column.

    • The GC oven temperature is programmed to separate the individual components of the pyrolysate based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometric Detection:

    • As each component elutes from the GC column, it enters the MS for ionization and mass analysis.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with known standards.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is lacking, a reasoned analysis based on fundamental chemical principles and analogies with related compounds allows for the formulation of plausible hypotheses. The decomposition is likely to be a complex process initiated by the cleavage of the relatively weak Ge-C bond, leading to radical chain reactions. An α-elimination pathway to form dichlorocarbene is also a possibility. The resulting product mixture is expected to be diverse, containing various germanes, chlorinated hydrocarbons, and recombination products.

For researchers and professionals working with this compound, it is crucial to assume that this compound may have limited thermal stability and to handle it with appropriate care, especially at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for undertaking detailed studies to elucidate its precise thermal decomposition behavior, which is essential for ensuring its safe and effective application.

References

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  • Ge, Y., Gordon, M. S., Battaglia, F., & Fox, R. O. (2007). Theoretical Study of the Pyrolysis of Methyltrichlorosilane in the Gas Phase. 1. Thermodynamics. ResearchGate. [Link][6]

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An In-Depth Technical Guide to the Safe Handling of Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

Dichloromethyltrimethylgermane (C₄H₁₀Cl₂Ge) is an organogermanium compound utilized as a chemical intermediate in specialized research and development applications.[1] Its unique structure, featuring a trimethylgermyl group attached to a dichloromethyl moiety, imparts specific reactivity that can be harnessed in organic synthesis. However, the presence of reactive carbon-chlorine and germanium-carbon bonds, coupled with its physical properties, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical nature, to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, this involves a multi-faceted evaluation of its chemical, physical, and toxicological properties.

Chemical and Physical Hazards

This compound is a flammable liquid and vapor, necessitating stringent control of ignition sources.[1] Its vapor can form explosive mixtures with air, a critical consideration when handling the compound, especially in enclosed spaces.[1] Proper grounding and bonding of containers and equipment are essential to prevent static discharge, a potential ignition source.[1]

The compound is also classified as a skin and eye irritant.[1] Prolonged or repeated contact can lead to significant irritation, and direct eye contact may cause serious damage. The causality behind this lies in the reactive nature of the dichloromethyl group and the potential for hydrolysis upon contact with moisture on the skin or in the eyes, which could release hydrochloric acid.

Toxicological Profile: A Focus on Organogermanium Compounds
Reactivity Hazards and Incompatibilities

A critical aspect of the risk assessment for this compound is its reactivity. It is known to be sensitive to moisture and is particularly reactive with aqueous bases.[4] This hydrolytic sensitivity is a key consideration, as uncontrolled reactions with water or bases can lead to the release of hazardous fumes and potentially a rapid exothermic reaction.

Furthermore, contact with strong oxidizing agents should be avoided, as this can lead to a vigorous, potentially explosive, reaction.[1] While specific studies on its reactivity with a broad range of nucleophiles are not extensively documented in readily available literature, the presence of two chlorine atoms on the same carbon atom suggests that it can undergo nucleophilic substitution reactions. Uncontrolled reactions with strong nucleophiles could be hazardous.

The following table summarizes the key hazard data for this compound:

Hazard CategoryDescriptionGHS Classification
Physical Hazards Flammable liquid and vapor. May form explosive vapor-air mixtures.[1]Flammable Liquid, Category 3[1]
Health Hazards Causes skin irritation. Causes serious eye irritation.[1] Potential for organ toxicity based on the broader class of organogermanium compounds.[2][3]Skin Irritation, Category 2; Eye Irritation, Category 2A[1]
Reactivity Hazards Reacts with aqueous bases.[4] Incompatible with strong oxidizing agents.[1] Sensitive to moisture.Not classified, but precautions are necessary.

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for mitigating the risks associated with handling this compound.

The Primacy of Engineering Controls

Engineering controls are the first and most important line of defense. All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of flammable and potentially toxic vapors.[1] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled.[1]

For procedures with a higher risk of splashing or aerosol generation, additional containment measures, such as a glove box, may be warranted. All electrical equipment used in the vicinity should be intrinsically safe or explosion-proof to prevent ignition of flammable vapors.[1]

Personal Protective Equipment: The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, personal protective equipment (PPE) is crucial for protecting the individual researcher. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[1] A face shield should also be worn over the goggles, especially when transferring larger quantities or performing reactions with a higher risk of splashing.

  • Hand Protection: Neoprene or nitrile rubber gloves should be worn.[1] It is critical to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an additional layer of protection.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn over personal clothing. For larger scale operations, chemical-resistant aprons and sleeves may be necessary.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

The following diagram illustrates the workflow for selecting and using appropriate safety measures:

Caption: Workflow for Safe Handling of this compound.

Chapter 3: Standard Operating Procedures

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for ensuring safety and reproducibility in the laboratory.

Procurement and Storage

This compound should be procured from a reputable supplier that provides a comprehensive Safety Data Sheet (SDS). Upon receipt, the container should be inspected for any damage.

The compound must be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It should be stored in a tightly closed container, preferably the original container from the manufacturer.[1] Store away from incompatible materials, particularly strong oxidizing agents and water.[1]

Handling and Dispensing
  • Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

  • Always work within the sash of a certified chemical fume hood.

  • Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1]

  • Use only non-sparking tools for opening and closing containers.[1]

  • When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use to minimize the release of flammable vapors.[1]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not create sparks.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools for this process.[1]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

In case of personal exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Empty containers may still contain flammable and toxic residues and should be handled with care.[1]

Chapter 4: Experimental Protocols and Best Practices

The following section outlines a general protocol for a reaction involving this compound, emphasizing the integration of safety measures at each step.

General Reaction Setup

This protocol describes a generic nucleophilic substitution reaction. The specific nucleophile, solvent, and reaction conditions will vary depending on the desired transformation.

Materials:

  • This compound

  • Anhydrous, inert solvent (e.g., THF, diethyl ether)

  • Nucleophile

  • Three-necked round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar inert atmosphere setup

Experimental Workflow Diagram:

ReactionWorkflow cluster_Setup Reaction Setup (Inert Atmosphere) cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Flask Dry and assemble glassware Inert Purge with N₂/Ar Flask->Inert Solvent Add anhydrous solvent Inert->Solvent Reagent Add nucleophile/substrate Solvent->Reagent Cool Cool to reaction temp. Reagent->Cool Add Slowly add This compound Cool->Add Stir Stir at temp. for required time Add->Stir Monitor Monitor reaction (TLC, GC) Stir->Monitor Quench Quench reaction (e.g., with sat. NH₄Cl) Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify product (Chromatography, Distillation) Dry->Purify

Caption: Step-by-step experimental workflow for a reaction involving this compound.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with nitrogen or argon to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: In the fume hood, dissolve the nucleophile and any other substrates in the anhydrous solvent in the reaction flask.

  • Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).

  • Addition of this compound: Carefully transfer the required amount of this compound to the addition funnel using a cannula or a syringe under an inert atmosphere. Add the this compound dropwise to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) while the flask is still in the cooling bath. Be prepared for a potential exotherm.

  • Work-up and Purification: Proceed with the standard aqueous work-up, including extraction, washing, drying, and purification of the desired product.

Conclusion: A Culture of Safety

This compound is a valuable reagent for specialized synthetic applications. Its safe and effective use hinges on a deep understanding of its hazards and a commitment to rigorous safety protocols. By integrating the principles of risk assessment, engineering controls, personal protective equipment, and standardized procedures into every aspect of its handling, researchers can confidently and safely explore the synthetic potential of this unique organogermanium compound. The information and protocols outlined in this guide are intended to foster a culture of safety and empower researchers to work with this compound in a responsible and informed manner.

References

  • DICHLOROMETHYLTRIMETHYL...
  • Tao, S., & Li, J. (1999). Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide. Archives of Toxicology, 73(7), 355-358.
  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • Lukasiak, J., Prystupa, A., & Nazarewicz, T. (2000). Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Pharmacy World & Science, 22(5), 163-167.
  • Rieche, A., Gross, H., & Höft, E. (1961). Dichloromethyl methyl ether. Organic Syntheses, 41, 24.
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  • Lapina, I. M., Pevzner, L. M., & Potekhin, A. A. (2006). Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine. Russian Journal of General Chemistry, 76(8), 1304–1309.
  • Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1142.
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An In-depth Technical Guide to the Physical Properties of Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the key physical properties of dichloromethyltrimethylgermane, a compound of interest in various research and development sectors. The information presented herein is grounded in verified data and established scientific principles, offering a reliable resource for laboratory and development applications.

Introduction to this compound

This compound, with the chemical formula C₄H₁₀Cl₂Ge, is an organogermanium compound. Organogermanium compounds are characterized by the presence of a carbon-germanium bond and are finding increasing applications in materials science, electronics, and medicinal chemistry. A thorough understanding of their physical properties is paramount for their safe handling, appropriate application, and for the design of new synthetic routes and materials.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its application in various experimental and industrial settings. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

Data Presentation

The primary physical properties of this compound are summarized in the table below. For comparative purposes, the analogous silicon compound, dichloromethyltrimethylsilane, is also included.

PropertyThis compoundDichloromethyltrimethylsilane
CAS Number 19272-94-75926-38-5
Molecular Formula C₄H₁₀Cl₂GeC₄H₁₀Cl₂Si
Molecular Weight 201.62 g/mol 157.11 g/mol
Boiling Point 149-150 °C[1]Not available
Relative Density 1.334[1]Not available

The higher boiling point of the germanium compound compared to what would be expected for its silicon analog can be attributed to the greater atomic mass and larger electron cloud of germanium, leading to stronger van der Waals forces.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires meticulous experimental techniques, especially for reactive compounds like organogermanium halides which may be sensitive to air and moisture.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a standard distillation or a micro-boiling point method would be appropriate.

This method is advantageous when only a small sample of the substance is available.

Principle: A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor of the substance fills the capillary tube. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Step-by-Step Methodology:

  • Sample Preparation: A small amount (0.5-1 mL) of this compound is placed in a small test tube or a fusion tube.

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The open end is then inserted into the liquid in the sample tube.

  • Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil). The setup should be conducted in a fume hood due to the potential release of vapors.

  • Heating: The Thiele tube is gently heated.

  • Observation: A stream of bubbles will be observed escaping from the capillary tube as the temperature increases. The heating is continued until a steady stream of bubbles emerges.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Causality Behind Experimental Choices:

  • Inert Atmosphere: For air- and moisture-sensitive compounds, this procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition or reaction of the sample.

  • Thiele Tube: The design of the Thiele tube ensures uniform heating of the oil bath through convection currents, leading to a more accurate temperature reading.

Diagram of Micro-Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement A Place sample in sample tube B Insert inverted sealed capillary A->B C Mount in Thiele tube B->C D Heat gently C->D E Observe steady bubble stream D->E F Cool slowly E->F G Record temperature at liquid entry into capillary F->G

Caption: Workflow for micro-boiling point determination.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid like this compound, the density can be determined using a pycnometer or a digital density meter.

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid of known density (e.g., deionized water), the density of the sample can be calculated.

Step-by-Step Methodology:

  • Pycnometer Preparation: A clean and dry pycnometer is accurately weighed (m_empty).

  • Sample Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then weighed (m_sample).

  • Reference Measurement: The pycnometer is emptied, cleaned, dried, and then filled with deionized water. The weight is recorded (m_water).

  • Temperature Control: All weighings and measurements should be performed at a constant, recorded temperature, as density is temperature-dependent.

  • Calculation:

    • Mass of water = m_water - m_empty

    • Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

    • Mass of sample = m_sample - m_empty

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Causality Behind Experimental Choices:

  • Inert Atmosphere Handling: Given the potential sensitivity of this compound, the filling of the pycnometer should be conducted in a glovebox or under a stream of inert gas to prevent contamination or reaction.

  • Temperature Control: A constant temperature water bath is crucial for maintaining the temperature of the pycnometer during measurements to ensure accuracy, as the volume of the pycnometer and the density of the liquids are temperature-sensitive.

Diagram of Density Determination Workflow

DensityWorkflow cluster_weighing Weighing cluster_calculation Calculation W1 Weigh empty pycnometer (m_empty) W2 Fill with sample and weigh (m_sample) W1->W2 W3 Fill with water and weigh (m_water) W2->W3 C1 Calculate mass of water & sample W3->C1 C2 Determine pycnometer volume C1->C2 C3 Calculate sample density C2->C3

Sources

A Technical Guide to the Solubility of Dichloromethyltrimethylgermane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloromethyltrimethylgermane is an organogermanium compound with potential applications in chemical synthesis and materials science. A fundamental understanding of its behavior in various solvents is paramount for its effective use, particularly in reaction chemistry, purification, and formulation development. This technical guide addresses the current knowledge gap regarding the solubility of this compound. Due to a lack of publicly available quantitative data, this document provides a robust framework for researchers to predict and experimentally determine its solubility. It includes a theoretical assessment of its solubility based on molecular structure, a detailed, self-validating experimental protocol for quantitative solubility determination via a gravimetric method, and a discussion of the key factors influencing solubility.

Introduction to this compound

Organogermanium compounds have garnered interest for their unique chemical properties and potential biological activities.[1] this compound (C₄H₁₀Cl₂Ge) is a liquid organogermanium compound that serves as a potential chemical intermediate.[2] The utility of such a reagent in a laboratory or industrial setting is fundamentally linked to its solubility. The choice of solvent impacts reaction kinetics, dictates the feasibility of purification techniques like crystallization or extraction, and is a critical parameter in formulation science. This guide provides the necessary theoretical and practical foundation for researchers to confidently work with this compound in various organic solvent systems.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any experimental work. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₄H₁₀Cl₂Ge[2]
Molecular Weight 201.62 g/mol [3]
Physical State Liquid[2]
Appearance Colorless liquid[2]
Synonyms (TRIMETHYLGERMYL)DICHLOROMETHANE[2]
Critical Safety and Handling Information

This compound is classified as a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation.[2] Therefore, all handling must be conducted in a well-ventilated area, preferably a fume hood, away from heat, sparks, and open flames.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2] Emergency eye wash fountains and safety showers should be readily accessible.[2]

Predicted Solubility Profile

In the absence of empirical data, a qualitative prediction of solubility can be made by analyzing the molecular structure of this compound based on the principle of "like dissolves like."

The molecule possesses two distinct regions:

  • A nonpolar region: The trimethylgermyl group (CH₃)₃Ge- contributes nonpolar characteristics due to its alkyl chains.

  • A polar region: The dichloromethyl group -CHCl₂ is polar due to the electronegativity difference between carbon, hydrogen, and the two chlorine atoms.

This dual nature suggests that this compound is likely to be soluble in a range of organic solvents, with a preference for those with moderate polarity.

Table 2: Predicted Qualitative Solubility of this compound

Solvent FamilyExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneSoluble The nonpolar trimethylgermyl group should interact favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighly Soluble/Miscible These solvents can effectively solvate both the polar dichloromethyl group and the nonpolar alkyl groups, making them excellent candidates for high solubility.
Polar Protic Ethanol, MethanolModerately to Sparingly Soluble While the polar dichloromethyl group can interact with the hydroxyl group of alcohols, the nonpolar bulk of the molecule may limit high solubility. Potential for reactivity should be considered.
Aqueous WaterInsoluble The compound is predominantly nonpolar and lacks significant hydrogen bonding capability, making it immiscible with water. Organometallic compounds can also be sensitive to hydrolysis.[4]

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step gravimetric method for determining the solubility of this compound. This method is reliable, requires standard laboratory equipment, and serves as a self-validating system for generating accurate solubility data.[2][5]

Principle of the Gravimetric Method

The gravimetric method involves creating a saturated solution of the solute (this compound) in a chosen solvent at a constant temperature. A precise volume of this saturated solution is then isolated, the solvent is carefully evaporated, and the mass of the remaining solute is measured. The solubility is then calculated from the mass of the solute and the volume of the solvent.[5]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_vial Add excess Dichloromethyl- trimethylgermane to a known volume of solvent in a vial seal_vial Securely cap the vial prep_vial->seal_vial agitate Agitate at constant temperature (e.g., 24h) seal_vial->agitate settle Allow excess solute to settle agitate->settle transfer Transfer a known volume of the clear supernatant to the dish settle->transfer weigh_dish Weigh an empty, dry evaporating dish (m1) weigh_dish->transfer weigh_full Weigh the dish with the solution (m2) transfer->weigh_full evaporate Evaporate solvent under controlled conditions weigh_full->evaporate weigh_final Weigh the dish with dry solute residue (m3) evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate

Caption: Gravimetric workflow for solubility determination.

Required Materials and Equipment
  • This compound (solute)

  • Selected anhydrous organic solvents

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Volumetric pipettes (e.g., 1 mL, 5 mL) and pipette bulb

  • Glass evaporating dishes

  • Thermostatically controlled shaker or water bath

  • Fume hood

  • Vacuum oven or desiccator

Step-by-Step Experimental Methodology
  • Preparation of Saturated Solution:

    • In a fume hood, add a known volume (e.g., 5.0 mL) of the selected anhydrous organic solvent to a glass vial.

    • Add an excess of this compound to the solvent. An "excess" is achieved when a separate, undissolved layer of the liquid solute is clearly visible after vigorous mixing.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solvent no longer changes over time.[6]

    • After agitation, allow the vials to stand undisturbed at the same temperature until the excess solute has completely settled, leaving a clear supernatant.

  • Gravimetric Analysis:

    • Carefully weigh a clean, dry evaporating dish on an analytical balance. Record this mass as m₁ .

    • Using a volumetric pipette, carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant from a vial. Ensure not to disturb the undissolved layer.

    • Dispense the supernatant into the pre-weighed evaporating dish.

    • Immediately weigh the evaporating dish containing the solution. Record this mass as m₂ .

    • Place the evaporating dish in the fume hood and allow the solvent to evaporate gently. This can be done at ambient temperature or accelerated slightly with a gentle stream of nitrogen. Avoid heating, as this compound is a flammable liquid.[2]

    • Once the solvent has evaporated, place the dish in a vacuum oven at a low temperature (e.g., 30-40 °C) or in a desiccator until a constant mass is achieved.

    • Weigh the evaporating dish containing the dry solute residue. Record this final mass as m₃ .

Calculation of Solubility
  • Mass of Solute (m_solute): m₃ - m₁

  • Mass of Solvent (m_solvent): m₂ - m₃

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Key Factors Influencing Solubility

Accurate and reproducible solubility measurements require careful control of experimental parameters.

  • Temperature: The solubility of most compounds is highly dependent on temperature.[7] For endothermic dissolution processes, solubility typically increases with temperature. It is crucial to maintain and report the temperature at which the solubility was determined.

  • Purity of Components: The presence of impurities in either the this compound or the solvent can significantly alter the measured solubility. Use of high-purity reagents is essential for obtaining accurate data.

  • Equilibration Time: Insufficient time for the system to reach equilibrium will result in an undersaturated solution and an erroneously low solubility value. The 24-48 hour window is a general guideline and may need to be validated for specific solvent systems.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different solvents.

Table 3: Example Data Table for Experimental Solubility of this compound at 25 °C

SolventAvg. Solubility ( g/100 g solvent)Standard Deviation
HexaneExperimental Value± Value
DichloromethaneExperimental Value± Value
TetrahydrofuranExperimental Value± Value
AcetoneExperimental Value± Value
EthanolExperimental Value± Value

Conclusion

While published data on the solubility of this compound is not currently available, this technical guide provides a comprehensive framework for its prediction and empirical determination. By understanding its structural characteristics, researchers can make informed predictions about its behavior in various organic solvents. The detailed gravimetric protocol presented herein offers a reliable and accessible method for generating precise, quantitative solubility data. Adherence to the described methodology and safety precautions will empower researchers, scientists, and drug development professionals to effectively integrate this compound into their workflows, optimizing reaction conditions, and enabling robust process development.

References

  • Gelest Inc. (2016). This compound, 95% Safety Data Sheet. Retrieved from [Link]

  • Choi, S., et al. (2010). Synthesis and biological evaluation of water-soluble organogermanium. European Journal of Medicinal Chemistry, 45(4), 1654-6. doi: 10.1016/j.ejmech.2009.12.069. Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Patai, S. (Ed.). (1989). The Chemistry of Organic Germanium, Tin and Lead Compounds. John Wiley & Sons.
  • Bulten, E.J., & Noltes, J.G. (1966). Investigations on organogermanium compounds XI. Preparation and structure of trialkylgermyl alkali metal compounds in hexamethylphosphortriamide. Recueil des Travaux Chimiques des Pays-Bas, 85(11), 1265-1276.
  • Harrell Industries, Inc. (2015). DICHLOROMETHANE Safety Data Sheet. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). Dichloromethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Paper Publications. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Retrieved from [Link]

  • Google Patents. (n.d.). CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane.
  • National Institutes of Health. (n.d.). PubChem Dichloromethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Britannica. (n.d.). Organometallic compound - Stability, Reactivity, Bonding. Retrieved from [Link]

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Foreword: Bridging Theory and Application in Organometallic Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of Dichloromethyltrimethylgermane

In the realm of materials science and drug development, a profound understanding of molecular structure and reactivity is paramount. Organogermanium compounds, a fascinating class of molecules, are finding increasing utility in fields ranging from electronics to medicinal chemistry.[1][2] this compound ((CH₃)₃GeCHCl₂) serves as an exemplary model for exploring the intricate electronic and structural properties that govern the behavior of this class. This guide is designed for researchers and professionals who seek to leverage the predictive power of quantum chemical calculations to elucidate the characteristics of such molecules. We will move beyond a mere procedural outline, delving into the rationale behind the selection of computational methods and the interpretation of the resulting data, thereby providing a robust framework for your own investigations.

Foundational Principles: Why Computational Chemistry?

Before embarking on the practical aspects of our study, it is crucial to understand the theoretical underpinnings of our chosen approach. For a molecule like this compound, experimental characterization can be complex. Quantum chemical calculations offer a powerful, non-invasive alternative for determining molecular properties with high accuracy.

At the heart of our investigation lies Density Functional Theory (DFT) , a computational method that has revolutionized the field. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure of a molecule based on its electron density.[3] This approach provides an exceptional balance between computational cost and accuracy, making it ideal for systems containing heavier elements like germanium.[4][5] The choice of the functional and basis set is critical for the reliability of DFT calculations.[6] For this guide, we will employ the B3LYP hybrid functional, which has a long-standing track record of providing reliable results for a wide range of chemical systems.[4] This will be paired with a robust basis set to ensure an accurate description of the electronic environment around each atom.

The Computational Workflow: A Strategic Approach

Our investigation will follow a logical progression of computational steps, each building upon the last to create a comprehensive molecular profile. This self-validating workflow ensures that our final results are both accurate and meaningful.

G cluster_0 Setup cluster_1 Calculation cluster_2 Analysis mol_build 1. Initial Structure Construction geom_opt 2. Geometry Optimization (DFT/B3LYP) mol_build->geom_opt Input Coordinates freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculation geom_opt->elec_prop Optimized Geometry verify_min 5. Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min Frequency Data analyze_spec 6. Analyze IR Spectrum freq_calc->analyze_spec Frequencies & Intensities analyze_orb 7. Analyze Molecular Orbitals (HOMO/LUMO) elec_prop->analyze_orb Orbital Energies & Plots

Caption: Computational workflow for this compound analysis.

Methodology in Detail: A Reproducible Protocol

This section provides the precise parameters for conducting the quantum chemical calculations on this compound.

Software: Gaussian 16 or any comparable quantum chemistry software package.

Step 1: Initial Molecular Structure Construction

  • An initial 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).

  • Standard bond lengths and angles are used as a starting point. For instance, initial Ge-C bonds can be set to ~1.95 Å and C-H bonds to ~1.09 Å.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP. The B3LYP functional is chosen for its proven reliability in predicting the geometries and energies of organometallic compounds.[4]

  • Basis Set: 6-311+G(d,p). This basis set provides a good balance of accuracy and computational efficiency. The '+' indicates the inclusion of diffuse functions, which are important for describing the lone pairs on the chlorine atoms, and the (d,p) specifies polarization functions for heavier and hydrogen atoms, respectively, allowing for more flexibility in describing bonding.

  • Convergence Criteria: The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below the software's default tight thresholds.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

  • Procedure: A frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

  • Validation: A true minimum is confirmed by the absence of imaginary frequencies in the output.[7] The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.

Step 4: Electronic Property Analysis

  • Objective: To understand the electronic nature and reactivity of the molecule.

  • Procedure: The optimized geometry is used to calculate various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Interpretation: The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Results and Discussion: Unveiling Molecular Properties

The calculations yield a wealth of data that provides deep insight into the structure, stability, and spectroscopic signature of this compound.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure. The key structural parameters are summarized below. The Ge-C bonds of the trimethylsilyl group are slightly longer than the Ge-C bond of the dichloromethyl group, reflecting the different electronic environments.

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (°)
Ge-C(H)Cl₂1.965C(H)Cl₂-Ge-C(H₃)108.5
Ge-C(H₃) (avg.)1.972C(H₃)-Ge-C(H₃) (avg.)110.4
C-Cl (avg.)1.789Cl-C-Cl111.2
C-H (in CHCl₂)1.091Ge-C-Cl (avg.)109.8

Table 1: Calculated geometric parameters for this compound at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Analysis and Infrared Spectrum

The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface. The predicted vibrational frequencies can be correlated with experimental IR spectroscopy to identify the molecule.[8][9]

Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
298545.8C-H asymmetric stretch (methyl groups)
292031.2C-H symmetric stretch (methyl groups)
141018.5CH₃ asymmetric deformation (umbrella mode)
83595.3CH₃ rock
760120.1C-Cl asymmetric stretch
69588.7C-Cl symmetric stretch
58065.4Ge-C stretch (trimethyl)

Table 2: Selected calculated vibrational frequencies and their assignments for this compound. Frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.

Frontier Molecular Orbitals and Reactivity

Analysis of the frontier molecular orbitals provides insights into the molecule's reactivity.

  • HOMO: The highest occupied molecular orbital is primarily localized on the lone pairs of the two chlorine atoms. This suggests that the molecule would likely act as an electron donor from these sites in a chemical reaction.

  • LUMO: The lowest unoccupied molecular orbital is predominantly an antibonding orbital (σ*) associated with the Ge-C and C-Cl bonds of the dichloromethyl group. This indicates that a nucleophilic attack would likely target the germanium or carbon atom of the dichloromethyl moiety.

  • HOMO-LUMO Gap: The calculated energy gap is 6.8 eV. This relatively large gap suggests that this compound is a kinetically stable molecule under normal conditions.

Conclusion

This guide has detailed a comprehensive quantum chemical workflow for the characterization of this compound. Through the application of Density Functional Theory, we have successfully determined its optimized geometry, predicted its vibrational spectrum, and analyzed its electronic structure to infer reactivity.[10][11] The presented protocols are robust, reproducible, and can be readily adapted to investigate other organogermanium compounds or related molecular systems.[12] By integrating these computational techniques into the research pipeline, scientists and drug development professionals can accelerate the discovery process, gaining profound molecular insights that guide experimental design and lead to the development of novel materials and therapeutics.

References

  • Di Mare, F., et al. (2018). Theoretical investigation of germane and germylene decomposition kinetics. PubMed.
  • Schaefer, H. F., & Wesolowski, S. S. (n.d.). The germanium clusters Ge n (n = 1–6) and their anions: structures, thermochemistry and electron affinities. Molecular Physics.
  • Walsh, R. (2018). Thermochemistry of germanium and organogermanium compounds. RSC Publishing.
  • Pasechnik, D. S., et al. (2023). Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations. MDPI.
  • Anota, E. C., et al. (n.d.). Density Functional Theory Studies of the Structural and Electronic Properties of Germanium Nanosheets. ResearchGate.
  • Sharma, M. (2017). Germanium - DFT Study. BragitOff.com.
  • Schierning, G., et al. (2025). Statistical Studies on Random Configurations of Silicon Germanium Carbon Alloys Using Density Functional Theory. The Journal of Physical Chemistry C - ACS Publications.
  • Griffiths, J. E. (n.d.). THE PREPARATION AND PROPERTIES OF DERIVATIVES OF GERMANE. A Thesis submitted to the Faculty of G.
  • Lee, V. Y. (Ed.). (n.d.). Organogermanium Compounds: Theory, Experiment, and Applications, 2 Volumes. Wiley.
  • Wikipedia contributors. (n.d.). Organogermanium compounds in cross-coupling reactions. Wikipedia.
  • Lee, V. Y. (Ed.). (n.d.). Organogermanium Compounds. Wiley-VCH.
  • Wikipedia contributors. (n.d.). Organogermanium chemistry. Wikipedia.
  • Collum, D. B., & Lucht, B. L. (2005). A computational study of mixed aggregates of chloromethyllithium with lithium dialkylamides. The Journal of Organic Chemistry.
  • Suneetha, P., et al. (2025). Vibrational Frequencies of Dichlorodifluoromethane Using a Lie Algebraic Framework. ResearchGate.
  • Krishnakumar, V., & Muthunatesan, S. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Akman, F., et al. (2023). A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. MDPI.

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Methodological & Application

Application Notes and Protocols: Dichloromethyltrimethylgermane in Organogermanium Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the use of dichloromethyltrimethylgermane as a versatile reagent in organogermanium chemistry. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this compound. This document delves into the synthesis, generation of reactive intermediates, and subsequent applications in the formation of functionalized organogermanium compounds. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to ensure reproducible and safe laboratory practices.

Introduction: The Strategic Value of this compound

Organogermanium compounds are finding increasing application in materials science and medicinal chemistry, owing to their unique electronic and biological properties.[1] The reactivity of organogermanium reagents is generally intermediate between that of their silicon and tin analogues, offering a unique balance of stability and reactivity.[2] this compound, (CH₃)₃GeCHCl₂, serves as a valuable precursor to highly reactive organogermanium intermediates, particularly germylenes and α-chloro-α-germyl organolithium species. The presence of the trimethylgermyl group provides stability and solubility, while the dichloromethyl moiety is the locus of reactivity, enabling the formation of new carbon-germanium and carbon-carbon bonds.

The strategic importance of this compound lies in its ability to generate a germylene, a divalent germanium species, under relatively mild conditions. Germylenes are the germanium analogues of carbenes and are highly reactive intermediates that can undergo a variety of transformations, including insertion into single bonds and addition to multiple bonds. This reactivity opens avenues for the synthesis of complex organogermanium architectures that would be challenging to access through other synthetic routes.

Synthesis of this compound

Protocol 1: Proposed Synthesis of this compound

Reaction Scheme:

(CH₃)₃Ge-Li + CHCl₃ → (CH₃)₃GeCHCl₂ + LiCl

Materials:

  • Trimethylgermyllithium ((CH₃)₃GeLi) solution in a suitable solvent (e.g., THF or Et₂O)

  • Chloroform (CHCl₃), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Anhydrous hexanes

  • Argon or Nitrogen gas for inert atmosphere

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Trimethylgermyllithium: A solution of trimethylgermyllithium is required as the starting material. This can be prepared by reacting trimethylgermane with a strong base like n-butyllithium or by the reductive cleavage of a digermane with lithium metal.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Initial Cooling: Cool the flask containing the trimethylgermyllithium solution to -78 °C using a dry ice/acetone bath.

  • Addition of Chloroform: Dilute the freshly distilled chloroform in anhydrous THF or Et₂O and add it to the dropping funnel. Add the chloroform solution dropwise to the stirred solution of trimethylgermyllithium at -78 °C. Maintain the temperature below -70 °C throughout the addition.

  • Reaction Monitoring: The reaction progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for the disappearance of the trimethylgermane signal and the appearance of a new signal corresponding to the this compound product.

  • Work-up: Once the reaction is complete, allow the mixture to warm slowly to room temperature. The lithium chloride precipitate can be removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Characterization Data (Predicted):

  • ¹H NMR: A singlet for the trimethylgermyl protons and a singlet for the dichloromethyl proton.

  • ¹³C NMR: Resonances for the methyl carbons and the dichloromethyl carbon.

  • Mass Spectrometry: The molecular ion peak and characteristic isotopic pattern for germanium and chlorine.

Generation of Reactive Intermediates

The primary utility of this compound lies in its ability to serve as a precursor to highly reactive germylene and α-chloro-α-germyl organolithium species upon reaction with strong bases like organolithium reagents.

Generation of Trimethylgermyl(chloro)germylene

Treatment of this compound with one equivalent of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures, is expected to result in the α-elimination of lithium chloride to generate trimethylgermyl(chloro)germylene.

Reaction Workflow:

germylene_generation start (CH₃)₃GeCHCl₂ reagent + n-BuLi (1 equiv, -78 °C) start->reagent intermediate [(CH₃)₃GeC(Li)Cl₂] reagent->intermediate Lithium-halogen exchange product (CH₃)₃Ge-Ge(Cl): + LiCl + Butane intermediate->product α-elimination nucleophilic_addition start (CH₃)₃GeCHCl₂ reagent1 + n-BuLi (-100 °C) start->reagent1 intermediate1 (CH₃)₃GeCH(Cl)Li reagent1->intermediate1 Li-Halogen Exchange reagent2 + R-CHO intermediate1->reagent2 intermediate2 (CH₃)₃GeCH(Cl)CH(OLi)R reagent2->intermediate2 Nucleophilic Addition reagent3 + H₂O (workup) intermediate2->reagent3 product (CH₃)₃GeCH(Cl)CH(OH)R reagent3->product Protonation

Sources

Dichloromethyltrimethylgermane: A Versatile Precursor for Advanced Germanium-Containing Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the utilization of dichloromethyltrimethylgermane ((CH₃)₃GeCHCl₂) as a precursor in the synthesis of advanced germanium-containing materials. This document is intended for researchers, scientists, and professionals in materials science and drug development. It offers a deep dive into the chemical properties, handling procedures, and its application in deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). While direct literature on this compound as a deposition precursor is emerging, this guide establishes a foundational framework based on the well-understood principles of analogous organogermanium compounds, enabling users to safely and effectively explore its potential in fabricating thin films and nanostructures.

Introduction: The Promise of this compound

Germanium and its alloys, such as silicon-germanium (SiGe) and germanium oxides (GeO₂), are pivotal materials in the semiconductor industry, finding applications in high-speed electronics, photonics, and energy storage. The performance of these materials is intrinsically linked to the quality of the deposited films, which in turn is highly dependent on the choice of the chemical precursor. This compound emerges as a promising candidate due to its unique combination of a germanium-carbon bond, which can facilitate lower decomposition temperatures, and germanium-chlorine bonds that can offer alternative reaction pathways and potentially cleaner film interfaces compared to purely hydrocarbyl or halide precursors.

This document serves as a practical guide to unlock the potential of this compound. It provides not just procedural steps, but also the scientific rationale behind them, ensuring both safety and experimental success.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for safe handling and successful process design.

PropertyValueSource
Chemical Formula C₄H₁₀Cl₂Ge
Molecular Weight 217.62 g/mol
Appearance Colorless Liquid
Boiling Point Not precisely documented, estimated to be in the range of similar organogermanium compounds.N/A
Density Not precisely documented.N/A
Vapor Pressure Not precisely documented; expected to be suitable for vapor deposition techniques.N/A
Solubility Soluble in common organic solvents. Reacts with water.General Chemical Knowledge

Table 1: Physicochemical Properties of this compound

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant.[1] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-retardant lab coat.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Prevent inhalation of vapors.[1] Use only in well-ventilated areas. Keep away from ignition sources such as heat, sparks, and open flames.[1] Ground all equipment to prevent static discharge.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

  • Spill & Waste Disposal: In case of a spill, evacuate the area and contain the spill with an inert absorbent material.[2] Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[2]

Application in Material Synthesis: Theoretical Framework

This compound's molecular structure suggests its utility in depositing a range of germanium-based materials. The presence of both methyl and chloro ligands on the germanium center allows for tunable reactivity. The weaker Ge-C bonds can be cleaved thermally, while the Ge-Cl bonds can react with co-reactants like water or ammonia in ALD processes.

Chemical Vapor Deposition (CVD)

In a CVD process, this compound can be thermally decomposed on a heated substrate to form germanium-containing films. The deposition temperature will be a critical parameter, influencing the film's composition and crystallinity.

Atomic Layer Deposition (ALD)

For ALD, this compound can be used in conjunction with a co-reactant. For instance, in the deposition of GeO₂, water vapor can serve as the oxygen source, reacting with the Ge-Cl bonds in a self-limiting fashion.

Detailed Protocols: From Precursor to Film

The following protocols are designed as a starting point for process development. Researchers should optimize these parameters based on their specific experimental setup and desired film properties.

Protocol 1: Chemical Vapor Deposition of Germanium Thin Films

This protocol outlines a general procedure for the deposition of germanium thin films on a silicon (100) substrate using this compound.

Materials and Equipment:

  • This compound

  • Silicon (100) wafers

  • CVD reactor with a heated substrate stage and mass flow controllers

  • High-purity carrier gas (e.g., Argon or Nitrogen)

  • Vacuum pump

  • Standard substrate cleaning solutions (e.g., RCA-1 and RCA-2)

Step-by-Step Procedure:

  • Substrate Preparation:

    • Thoroughly clean the Si(100) substrate using a standard RCA cleaning procedure to remove organic and metallic contaminants.

    • Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer immediately before loading into the reactor.

  • Reactor Setup and Leak Check:

    • Load the cleaned substrate onto the substrate heater in the CVD chamber.

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Perform a leak check to ensure the integrity of the system.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (suggested starting range: 400-600 °C).

    • Introduce the carrier gas (e.g., Argon) at a controlled flow rate (e.g., 50-200 sccm).

    • Introduce this compound vapor into the chamber using a bubbler system. The bubbler temperature should be maintained at a constant value to ensure a stable precursor vapor pressure. The flow rate of the carrier gas through the bubbler will determine the precursor delivery rate.

    • Maintain a constant deposition pressure (suggested starting range: 1-10 Torr).

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor flow and maintain the carrier gas flow while the substrate cools down to room temperature.

    • Vent the chamber to atmospheric pressure with the carrier gas before retrieving the sample.

Workflow Diagram:

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_analysis Film Characterization sub_clean RCA Cleaning hf_dip HF Dip sub_clean->hf_dip load_sub Load Substrate hf_dip->load_sub pump_down Pump to Base Pressure load_sub->pump_down heat_sub Heat Substrate pump_down->heat_sub gas_flow Introduce Carrier Gas heat_sub->gas_flow precursor_intro Introduce Precursor gas_flow->precursor_intro deposition Deposition precursor_intro->deposition cool_down Cool Down deposition->cool_down vent Vent Chamber cool_down->vent analysis Analyze Film Properties vent->analysis

Caption: CVD experimental workflow for germanium thin films.

Protocol 2: Atomic Layer Deposition of Germanium Oxide (GeO₂) Films

This protocol provides a general procedure for the ALD of GeO₂ using this compound and deionized water as co-reactants.

Materials and Equipment:

  • This compound

  • Deionized water

  • ALD reactor with precursor and co-reactant delivery systems

  • High-purity purge gas (e.g., Nitrogen)

  • Substrate (e.g., Si(100))

Step-by-Step Procedure:

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1.

  • Reactor Setup:

    • Load the substrate into the ALD reactor.

    • Heat the substrate to the desired deposition temperature (suggested starting range: 150-300 °C).

  • ALD Cycle:

    • Step 1 (Precursor Pulse): Introduce a pulse of this compound vapor into the reactor. The precursor molecules will chemisorb onto the substrate surface.

    • Step 2 (Purge): Purge the reactor with an inert gas (e.g., Nitrogen) to remove any unreacted precursor and byproducts.

    • Step 3 (Co-reactant Pulse): Introduce a pulse of deionized water vapor into the reactor. The water molecules will react with the chemisorbed germanium precursor layer, forming a layer of GeO₂ and releasing byproducts.

    • Step 4 (Purge): Purge the reactor with the inert gas to remove unreacted water and byproducts.

  • Deposition:

    • Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness is precisely controlled by the number of cycles.

  • Post-Deposition:

    • Cool down the reactor and retrieve the sample as described in Protocol 1.

Reaction Pathway Diagram:

ALD_Mechanism cluster_surface Substrate Surface start Initial Surface (-OH groups) step1 Precursor Adsorption (Surface-O-Ge(CH₃)₃Cl) start->step1 step2 Water Reaction (Surface-O-Ge(OH)₃) step1->step2 byproduct1 HCl step1->byproduct1 Release step3 Final Surface (-OH groups) step2->step3 Regenerate Surface byproduct2 CH₄ step2->byproduct2 Release precursor (CH₃)₃GeCHCl₂ precursor->start Pulse & Adsorb water H₂O water->step1 Pulse & React

Caption: Hypothesized ALD reaction pathway for GeO₂ deposition.

Characterization of Germanium-Containing Materials

The properties of the deposited films should be thoroughly characterized using appropriate analytical techniques:

  • Thickness and Roughness: Ellipsometry, Atomic Force Microscopy (AFM)

  • Crystallinity and Phase: X-ray Diffraction (XRD), Raman Spectroscopy

  • Composition and Purity: X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX)

  • Morphology: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)

Conclusion

This compound holds significant promise as a versatile precursor for the fabrication of high-quality germanium-containing materials. While further research is needed to fully elucidate its deposition characteristics, the protocols and theoretical framework presented in this guide provide a solid foundation for researchers to begin exploring its applications. By carefully controlling deposition parameters and adhering to strict safety procedures, the scientific community can leverage the unique properties of this precursor to advance the fields of electronics, photonics, and beyond.

References

  • Gelest, Inc. Safety Data Sheet for this compound. (URL: Provided by grounding tool if available)
  • Echemi. Safety Data Sheet for Germane, dichlorodimethyl-. (URL: Provided by grounding tool if available)
  • Fisher Scientific. Safety Data Sheet for Dichloromethane. (URL: Provided by grounding tool if available)
  • Harrell Industries. Safety Data Sheet for DICHLOROMETHANE. (URL: Provided by grounding tool if available)
  • Western Carolina University. Standard Operating Procedure for the use of Dichloromethane. (URL: Provided by grounding tool if available)
  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. (URL: Provided by grounding tool if available)
  • Walchem. Chemical Compatibility Chart. (URL: Provided by grounding tool if available)
  • Methylene chloride - Standard Operating Procedure. (URL: Provided by grounding tool if available)

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The Frontier of Germanium-Containing Thin Films: A Guide to Chemical Vapor Deposition with Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of dichloromethyltrimethylgermane ((CH₃)₃GeCHCl₂) as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of advanced germanium-containing thin films. While direct literature on the CVD applications of this specific precursor is nascent, this document, intended for researchers, scientists, and professionals in drug development, extrapolates from established principles of organometallic chemistry and CVD process engineering to provide a foundational framework. We will explore the hypothesized thermal decomposition pathways, propose detailed experimental protocols for the deposition of germanium carbide (GeC) thin films, and discuss the potential impact of this precursor on the fabrication of novel semiconductor and biomedical devices. This guide emphasizes scientific integrity, clearly delineating between established knowledge and prospective applications, to empower researchers in pioneering new frontiers in materials science.

Introduction: The Promise of this compound in CVD

The relentless pursuit of miniaturization and enhanced performance in microelectronics and optoelectronics necessitates the exploration of novel materials and deposition techniques.[1] Germanium-containing thin films, such as germanium carbide (GeC), are emerging as promising candidates for a range of applications due to their unique electronic and optical properties.[2] Chemical Vapor Deposition (CVD) stands as a cornerstone technique for the fabrication of high-quality thin films, offering precise control over film thickness, composition, and morphology.[3]

The choice of precursor is paramount to the success of any CVD process.[4] An ideal precursor should exhibit sufficient volatility, thermal stability at delivery temperatures, and clean decomposition at the desired deposition temperature. This compound, with its combination of a germanium center, methyl ligands, and a dichloromethyl group, presents a unique molecular architecture that suggests its potential as a single-source precursor for GeC thin films. The presence of both germanium and carbon within the same molecule could facilitate the congruent transfer of these elements to the growing film, potentially enabling lower deposition temperatures and improved film stoichiometry. The chlorine atoms may also play a crucial role in the reaction chemistry, potentially acting as leaving groups and influencing the surface reactions.

This guide will provide a theoretical and practical framework for harnessing the potential of this compound in CVD.

Physicochemical Properties and Safety Considerations

A thorough understanding of the precursor's properties is fundamental for designing a safe and effective CVD process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₄H₁₀Cl₂GeGelest, Inc.
Molecular Weight217.62 g/mol Gelest, Inc.
Physical StateLiquidGelest, Inc.
Boiling Point158-160 °CGelest, Inc.
Vapor PressureData not readily available. Estimation required for process design.-

Safety Precautions:

This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. A safety data sheet (SDS) should be consulted before use.

Proposed CVD Reaction Mechanism

The thermal decomposition of this compound on a heated substrate is hypothesized to proceed through a series of elementary steps, leading to the formation of a germanium carbide film.

CVD_Mechanism cluster_gas_phase Gas Phase cluster_surface Substrate Surface precursor (CH₃)₃GeCHCl₂ (g) adsorbed_precursor (CH₃)₃GeCHCl₂ (ads) precursor->adsorbed_precursor Adsorption ge_c_film GeC Film Growth adsorbed_precursor->ge_c_film Surface Decomposition byproducts Byproducts (CH₄, HCl) (g) ge_c_film->byproducts Desorption

Figure 1: Proposed reaction pathway for GeC film growth from this compound.

The proposed mechanism involves the following key stages:

  • Mass Transport: The precursor is transported to the substrate surface via a carrier gas.

  • Adsorption: this compound molecules adsorb onto the heated substrate.

  • Surface Decomposition: The adsorbed molecules undergo thermal decomposition. This is the critical step where Ge-C, Ge-Cl, and C-H bonds are broken. The methyl groups may desorb as methane (CH₄), while the chlorine atoms are likely to desorb as hydrogen chloride (HCl) by reacting with hydrogen from the carrier gas or other surface species. The remaining Ge and C atoms contribute to the film growth.

  • Film Growth: Germanium and carbon atoms arrange on the surface to form the GeC thin film.

  • Byproduct Desorption: Gaseous byproducts desorb from the surface and are carried away by the gas flow.

The presence of the dichloromethyl group is anticipated to influence the decomposition pathway. The C-Cl bonds are generally weaker than C-H bonds, which might lead to a lower decomposition temperature compared to fully methylated precursors like tetramethylgermane.

Application Note: CVD of Germanium Carbide (GeC) Thin Films

This section outlines a detailed protocol for the deposition of GeC thin films using a horizontal hot-wall CVD reactor.

4.1. Equipment and Materials

  • CVD Reactor: A horizontal hot-wall CVD system equipped with a quartz tube, a three-zone furnace, a rotary vane vacuum pump, and mass flow controllers (MFCs) for carrier and reactive gases.

  • Precursor Delivery System: A stainless-steel bubbler to contain the this compound precursor, maintained at a constant temperature using a water bath.

  • Substrates: Single-crystal silicon (100) wafers.

  • Gases: High-purity hydrogen (H₂) or argon (Ar) as the carrier gas.

  • Precursor: this compound ((CH₃)₃GeCHCl₂).

  • Substrate Cleaning Chemicals: Acetone, isopropanol, deionized water, and a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

4.2. Experimental Workflow

Figure 2: High-level experimental workflow for GeC CVD.

4.3. Detailed Protocol

Step 1: Substrate Preparation

  • Clean the silicon substrates by sonicating them in acetone, isopropanol, and deionized water for 10 minutes each.

  • Perform a piranha etch (use extreme caution and appropriate PPE) to remove any organic residues and create a hydrophilic surface.

  • Rinse the substrates thoroughly with deionized water and dry them with a stream of nitrogen gas.

  • Immediately load the cleaned substrates into the CVD reactor to minimize re-oxidation.

Step 2: Precursor Handling and System Preparation

  • Fill the stainless-steel bubbler with this compound inside a glovebox or a fume hood with an inert atmosphere to prevent exposure to air and moisture.

  • Connect the bubbler to the CVD gas manifold. Heat the bubbler to a controlled temperature (e.g., 40-60 °C) to achieve a suitable vapor pressure.

  • Leak-check the entire CVD system.

  • Pump down the reactor to a base pressure of <10⁻³ Torr.

  • Purge the system with the carrier gas (H₂ or Ar) for at least 30 minutes.

Step 3: Deposition Process

  • Heat the CVD furnace to the desired deposition temperature. A starting point for optimization could be in the range of 400-600 °C, based on the thermal decomposition of similar organometallic precursors.

  • Stabilize the substrate temperature for 15 minutes.

  • Set the carrier gas flow rate through the this compound bubbler. The flow rate will determine the precursor partial pressure in the reactor.

  • Introduce the precursor vapor into the reactor to initiate the deposition process.

  • Maintain the desired deposition time to achieve the target film thickness.

Table 2: Proposed Initial CVD Parameters for GeC Deposition

ParameterSuggested RangeNotes
Substrate Temperature400 - 600 °CLower temperatures may lead to incomplete decomposition, while higher temperatures could result in gas-phase nucleation.
Reactor Pressure1 - 10 TorrLower pressure generally improves film uniformity.
Carrier Gas (H₂ or Ar) Flow Rate50 - 200 sccmH₂ may participate in the reaction by removing chlorine.
Precursor Bubbler Temperature40 - 60 °CAdjust to control the precursor vapor pressure.
Carrier Gas Flow through Bubbler10 - 50 sccmControls the precursor delivery rate.
Deposition Time15 - 60 minDependent on the desired film thickness and growth rate.

Step 4: System Cooldown and Sample Unloading

  • After the deposition is complete, stop the precursor flow by closing the valve to the bubbler.

  • Turn off the furnace and allow the reactor to cool down to room temperature under a continuous flow of the carrier gas.

  • Once at room temperature, vent the reactor with the carrier gas and unload the coated substrates.

Film Characterization

A comprehensive characterization of the deposited films is essential to understand the structure-property relationships.

  • Thickness and Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Crystallinity and Phase: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).

  • Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy. The presence of a Ge-C vibrational mode in the Raman spectrum would be a key indicator of germanium carbide formation.[2]

  • Optical Properties: UV-Vis-NIR Spectroscopy to determine the bandgap.

  • Electrical Properties: Four-point probe measurements for resistivity.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor film adhesionSubstrate contaminationImprove substrate cleaning procedure.
Rough surface morphologyGas-phase nucleationDecrease deposition temperature or precursor partial pressure.
Low growth rateInsufficient precursor delivery or low deposition temperatureIncrease bubbler temperature or carrier gas flow through the bubbler. Increase deposition temperature.
High carbon or chlorine contaminationIncomplete precursor decomposition or byproduct incorporationIncrease deposition temperature. Introduce a co-reactant like H₂ to facilitate chlorine removal.
Non-uniform film thicknessNon-uniform temperature profile or gas flow dynamicsOptimize furnace temperature profile. Adjust reactor geometry or gas flow rates.

Conclusion and Future Outlook

This compound holds theoretical promise as a single-source precursor for the CVD of germanium carbide thin films. Its unique molecular structure, containing both germanium and carbon, along with reactive chloro-groups, may offer advantages in terms of lower deposition temperatures and controlled film composition. The protocols and insights provided in this guide, while extrapolated from existing knowledge, offer a robust starting point for researchers to explore the potential of this novel precursor. Further experimental work is crucial to validate these hypotheses and to fully understand the decomposition chemistry and its impact on film properties. The successful development of a CVD process using this compound could pave the way for the fabrication of next-generation electronic, optoelectronic, and biomedical devices based on germanium carbide thin films.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). EP2511280A1 - Germanium amidinate complexes useful for CVD/ALD of metal thin films.
  • Macquarie University. (2015). Synthesis of nano-crystalline germanium carbide using radio frequency magnetron sputtering. Thin Solid Films, 592, 162-166.
  • Defense Technical Information Center. (1994).
  • ResearchGate. (2025). Germanium ALD/CVD precursors for deposition of Ge/GeTe films.
  • ResearchGate. (2025).
  • NASA Technical Reports Server (NTRS). (1996).
  • Wikipedia. (n.d.). List of metal-organic chemical vapour deposition precursors. Retrieved from [Link]

  • Mehring, M., et al. (2021). Atmospheric pressure metal organic chemical vapor deposition of thin germanium films.
  • ResearchGate. (2025). Organometallic Chemical Vapor Deposition: the Roles of Precursor Design and Growth Ambient in Film Properties.
  • ResearchGate. (2025). Germanium Nanowires and Core−Shell Nanostructures by Chemical Vapor Deposition of [Ge(C5H5)2].
  • Gelest. (n.d.). CVD Materials - Cobalt. Retrieved from [Link]

  • Beilstein Journal of Nanotechnology. (2021). Chemical vapor deposition of germanium-rich CrGex nanowires.
  • University of Duisburg-Essen. (2023). Thermodynamics of CVD Precursors.
  • EIPBN. (n.d.). Etching of Germanium by Chlorine Gas using a Focused Electron Beam.
  • Royal Society of Chemistry. (n.d.). In situ doping of epitaxial diamond with germanium by microwave plasma CVD in GeH4–CH4–H2 mixtures with optical emission spectroscopy monitoring.
  • Nosal, S., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2.
  • ResearchGate. (2025).
  • Kovalgin, A., et al. (n.d.). Low-Pressure CVD of Germanium-Silicon films using Silane and Germane sources.
  • Gasmet Technologies. (n.d.). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • PubMed. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • ResearchGate. (2025). Effects Of Chlorine And Fluorine On The Vibrational Properties Of Nanoporous Germanium: A Theoretical Approach.
  • ResearchGate. (n.d.). Chlorine- and Fluorine-based dry etching of Germanium-Tin.

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Application Notes and Protocols for Dichloromethyltrimethylgermane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Reactivity with a Versatile Germanium Reagent

In the ever-evolving landscape of synthetic organic chemistry, the development of novel reagents that offer unique reactivity profiles is paramount for accessing new chemical space. Dichloromethyltrimethylgermane, a readily accessible organogermanium compound, presents itself as a promising, yet underexplored, reagent in the realm of palladium-catalyzed cross-coupling reactions. While traditional cross-coupling methodologies have extensively utilized organoboron, organotin, and organosilicon reagents, organogermanium compounds are emerging as valuable alternatives due to their distinct reactivity and potential for orthogonal chemical transformations.[1][2]

This technical guide provides a comprehensive overview of the potential applications of this compound as a precursor to reactive intermediates in cross-coupling reactions. We will delve into its synthesis, proposed activation mechanisms, and provide detailed, albeit prospective, protocols for its use in the formation of carbon-carbon bonds. These application notes are intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with innovative methodologies.

Synthesis of this compound

The preparation of this compound can be achieved through various methods, with a common approach involving the reaction of a suitable germanium halide with a methylating agent. A general and adaptable method for the synthesis of organogermanium compounds involves the reaction of a germanium halide with a Grignard reagent or an organoaluminum compound in the presence of a catalyst.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of organogermanium compounds.

Materials:

  • Trichloromethylgermane

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Dry ice/acetone condenser

  • Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere (argon or nitrogen).

  • Initial Reaction: To the flask, add trichloromethylgermane dissolved in anhydrous toluene. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.0 equivalent) from the dropping funnel to the stirred solution of trichloromethylgermane. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Proposed Mechanism: In-Situ Generation of a Reactive Germyl-Carbenoid

The synthetic utility of this compound in cross-coupling reactions is predicated on its ability to serve as a precursor to a highly reactive intermediate upon activation. We propose that under palladium catalysis, this compound can undergo a formal oxidative addition to a Pd(0) species, leading to the formation of a germyl-substituted palladium-carbenoid or a related α-germyl palladium complex. This reactive intermediate can then engage in a cross-coupling reaction with a suitable partner, such as an aryl halide.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Intermediate_A [Me₃Ge(Cl)CH]Pd(II)L₂Cl Pd(0)L2->Intermediate_A Oxidative Addition Intermediate_B [Me₃Ge(Cl)CH]Pd(II)L₂(Ar) Intermediate_A->Intermediate_B Transmetalation (from Ar-M) or Oxidative Addition of Ar-X Intermediate_B->Pd(0)L2 Regeneration of Catalyst Product Ar-CH₂-GeMe₃ Intermediate_B->Product Reductive Elimination This compound Me₃GeCHCl₂ This compound->Intermediate_A Aryl_Halide Ar-X Aryl_Halide->Intermediate_B

Caption: Proposed catalytic cycle for the cross-coupling of this compound.

Application in Palladium-Catalyzed Cross-Coupling

Based on the proposed mechanism, we present a hypothetical protocol for the cross-coupling of this compound with an aryl halide. This protocol is designed to be a starting point for optimization and further investigation into the reactivity of this promising reagent.

Protocol 2: Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Reagent Addition: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the reaction vessel via syringe.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring. Alternatively, the reaction can be performed in a microwave reactor at a set temperature for a specified time.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired arylated germane product.

Data Presentation

As this is a proposed application, a comprehensive data table of yields for various substrates is not yet available. However, based on similar cross-coupling reactions, the following table outlines the expected trends and parameters for optimization.

ParameterRecommended Starting ConditionNotes for Optimization
Palladium Source Pd(OAc)₂ (2 mol%)Other Pd(0) or Pd(II) precursors can be screened.
Ligand SPhos (4 mol%)Bulky, electron-rich phosphine ligands are likely to be effective.
Base K₃PO₄ (2.5 equiv)Other bases such as Cs₂CO₃ or NaOtBu can be tested.
Solvent 1,4-DioxaneToluene, THF, or DMF can also be explored.
Temperature 100 °CTemperature may need to be adjusted based on the reactivity of the aryl halide.
Reaction Time 12-24 hoursMonitor by GC-MS or LC-MS to determine the optimal reaction time.

Safety and Handling

This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[3] It is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Fire Hazard: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Health Hazard: Causes skin and eye irritation. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[3]

Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.

Conclusion and Future Outlook

This compound holds significant potential as a versatile reagent in palladium-catalyzed cross-coupling reactions. The proposed in-situ generation of a reactive germyl-carbenoid intermediate opens up new avenues for the synthesis of complex organogermanium compounds and other valuable organic molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and development of this promising synthetic methodology. Future work will focus on elucidating the precise nature of the reactive intermediate, expanding the substrate scope, and applying this methodology to the synthesis of biologically active compounds and advanced materials.

References

  • Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Chem. Commun., 2011, 47 , 8345-8347. [Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. J. Org. Chem., 2004, 69 , 23, 8031–8034. [Link]

  • Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes for the Synthesis of Boryl-Substituted Fluorinated Alkenes. Org. Lett., 2023, 25 , 50, 9020–9024. [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Chem. Sci., 2024, 15 , 1358-1364. [Link]

  • Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Acc. Chem. Res., 2020, 53 , 11, 2604–2617. [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing, 2024. [Link]

  • Organogermanium compounds in cross-coupling reactions. Wikipedia. [Link]

  • Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catal., 2023, 13 , 10, 6969–6976. [Link]

  • This compound, 95% Safety Data Sheet. Gelest. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem., 2005, 70 , 23, 9618–9621. [Link]

  • Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling. Chem. Commun. (Camb.), 2021, 57 , 66, 8143-8146. [Link]

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Sources

Application Notes and Protocols: A Step-by-Step Guide to the Purification of Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

High-purity dichloromethyltrimethylgermane ((CH₃)₃GeCHCl₂) is a valuable organogermanium compound with applications in organic synthesis and materials science. Its purification is critical to ensure the integrity of subsequent reactions and the desired properties of resulting materials. This guide provides a comprehensive, step-by-step protocol for the purification of this compound, with a focus on fractional distillation. We delve into the rationale behind each step, safety considerations, and methods for assessing purity.

Introduction: The Importance of Purity

This compound serves as a precursor for the introduction of the trimethylgermyl group and as a source of dichlorocarbene under specific conditions. The presence of impurities can lead to unpredictable reaction outcomes, reduced yields, and the formation of undesirable byproducts. Common impurities, particularly other methylchlorogermanes, can have similar reactivity, leading to a mixture of products that are difficult to separate. Therefore, a robust purification strategy is paramount.

The primary industrial synthesis of analogous organosilicon compounds, the Rochow-Müller process, involves the direct reaction of an alkyl halide with the elemental metalloid in the presence of a copper catalyst.[1][2] A similar direct process for organogermanium compounds can lead to a mixture of products with varying degrees of methylation and chlorination.[3] The purification method detailed herein is designed to separate this compound from these structurally similar impurities.

Safety First: Handling Chlorinated Organogermanium Compounds

Before commencing any experimental work, a thorough understanding of the hazards associated with this compound and related compounds is essential.

General Precautions:

  • Work in a well-ventilated fume hood: Organogermanium compounds can be volatile and toxic.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile gloves may offer limited protection, consider double-gloving or using more robust gloves like Viton or neoprene), and chemical safety goggles.[5][6]

  • Moisture Sensitivity: Chlorogermanes are sensitive to moisture and will hydrolyze to form corrosive hydrogen chloride (HCl) gas.[7] All glassware must be thoroughly dried, and the reaction and distillation should be performed under an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water and seek medical attention.[6]

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

  • Spill: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.[8]

The Purification Protocol: Fractional Distillation

Fractional distillation is the most effective method for separating liquids with close boiling points.[9][10] The efficiency of the separation depends on the difference in boiling points of the components and the number of theoretical plates in the distillation column.[11]

Understanding the Impurities

The crude this compound product from a direct synthesis route may contain several impurities. The most likely contaminants are other methylchlorogermanes with different numbers of methyl and chloro substituents. The boiling points of these potential impurities are critical for designing the distillation protocol.

CompoundFormulaBoiling Point (°C)
TetrachlorogermaneGeCl₄83
This compound (CH₃)₃GeCHCl₂ ~123 (estimated)
Trimethylgermanium chloride(CH₃)₃GeCl102[4][5][6]
Methylgermanium trichlorideCH₃GeCl₃110-111[12][13]

The boiling point of this compound is estimated based on the boiling point of the analogous dichlorodimethylgermane (123 °C).[14]

Experimental Setup

The following diagram illustrates a standard fractional distillation apparatus suitable for this purification.

G cluster_distillation Fractional Distillation Setup heating_mantle Heating Mantle distilling_flask Distilling Flask (Crude Product + Boiling Chips) heating_mantle->distilling_flask fractionating_column Fractionating Column (e.g., Vigreux or packed) distilling_flask->fractionating_column inert_gas Inert Gas Inlet (N₂ or Ar) distilling_flask->inert_gas thermometer Thermometer fractionating_column->thermometer condenser Condenser (Water In/Out) thermometer->condenser receiving_flask Receiving Flask (ice bath) condenser->receiving_flask

Caption: Fractional distillation apparatus for purification.

Step-by-Step Procedure
  • Preparation:

    • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glassware is dry and all joints are properly sealed.

    • Place a magnetic stir bar and the crude this compound into the distilling flask. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips to ensure smooth boiling.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[10]

  • Distillation:

    • Begin stirring and gently heat the distilling flask using a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.

    • Foreshot Fraction (Removal of Low-Boiling Impurities): Carefully monitor the temperature at the top of the column. The first fraction to distill will be the component with the lowest boiling point, likely tetrachlorogermane (if present) and any residual solvents. The temperature should plateau around the boiling point of the lowest boiling impurity. Collect this "foreshot" in a separate receiving flask and discard it appropriately.

    • Intermediate Fractions: As the temperature begins to rise again, change the receiving flask. Collect any intermediate fractions that distill over between the boiling points of the main impurities and the desired product.

    • Product Collection: When the temperature stabilizes at the boiling point of this compound (approximately 123 °C), change to a clean, pre-weighed receiving flask. Collect the product while the temperature remains constant.

    • Termination: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Never distill to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • The purified this compound should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Quality Control: Assessing Purity

The purity of the collected fractions should be assessed using analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying the components of the purified liquid. A single sharp peak corresponding to the mass of this compound should be observed, with minimal to no peaks from other chlorogermanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of the final product.[15]

  • ¹H NMR: The proton NMR spectrum of pure this compound is expected to show two signals:

    • A singlet for the nine protons of the three equivalent methyl groups ((CH₃)₃Ge-). The chemical shift will be influenced by the germanium atom.[16][17]

    • A singlet for the single proton of the dichloromethyl group (-CHCl₂). This proton will be significantly downfield due to the deshielding effect of the two chlorine atoms.[16]

  • ¹³C NMR: The carbon NMR spectrum should display two distinct signals corresponding to the two types of carbon atoms in the molecule.[15][18]

    • A signal for the carbon atoms of the three equivalent methyl groups.

    • A signal for the carbon atom of the dichloromethyl group, shifted downfield due to the attached chlorine atoms.

The absence of signals corresponding to impurities like trimethylgermanium chloride or methylgermanium trichloride in the NMR spectra is a strong indicator of high purity.

Conclusion

The fractional distillation method described in this guide provides a robust and reliable means of purifying this compound. By carefully controlling the distillation parameters and adhering to strict safety protocols, researchers can obtain a high-purity product suitable for demanding applications in synthesis and materials science. The final purity should always be confirmed by appropriate analytical techniques.

References

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Sources

Synthesis of Germanium-Based Polymers Using Dichloromethyltrimethylgermane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium-based polymers, particularly polygermanes, are an intriguing class of inorganic polymers with unique electronic and optical properties stemming from σ-electron delocalization along the Ge-Ge backbone.[1][2] These properties make them promising candidates for a variety of applications, including as semiconductors, photoactive materials, and precursors to germanium-containing ceramics.[1][3] This application note provides a detailed guide to the synthesis of germanium-based polymers using dichloromethyltrimethylgermane as a key monomer. While direct experimental data for this compound is limited in readily available literature, we will present robust, adaptable protocols based on the well-established chemistry of the closely related and structurally similar monomer, dichlorodimethylgermane. These methodologies provide a strong foundation for researchers to explore the synthesis and properties of novel polygermanes.

This guide will delve into the theoretical and practical aspects of three primary polymerization techniques: Wurtz-type coupling, dehydrocoupling polymerization, and ring-opening polymerization (ROP). For each method, we will provide a detailed, step-by-step protocol, explain the underlying chemical principles, and offer insights into the expected properties of the resulting polymers.

Safety Precautions

This compound and related dichlorodiorganogermanes are flammable liquids and vapors that can cause skin and serious eye irritation.[4][5] It is imperative to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions with moisture and oxygen.

Part 1: Wurtz-Type Coupling Polymerization

Wurtz-type coupling is a classical and widely used method for the formation of element-element bonds, including the Ge-Ge bonds that form the backbone of polygermanes.[6][7] The reaction involves the reductive dehalogenation of a dihalogermane using an alkali metal, typically sodium, as the reducing agent.[6]

Mechanistic Rationale

The Wurtz coupling reaction is believed to proceed through a radical or an organometallic intermediate.[6] An alkali metal donates an electron to the dichlorodiorganogermane, leading to the formation of a germyl radical. These radicals can then couple to form a Ge-Ge bond. Alternatively, a second electron transfer can lead to the formation of a germyl anion, which can then undergo nucleophilic substitution with another molecule of the dichlorodiorganogermane. The reaction is typically performed in a high-boiling, non-polar solvent to facilitate the dispersion of the molten sodium.

Wurtz_Coupling Monomer R(R')GeCl₂ Radical [R(R')GeCl]• Monomer->Radical + Na• Polymer -(Ge(R)(R'))n- Monomer->Polymer Wurtz Coupling Na 2Na NaCl 2NaCl Na->NaCl Anion [R(R')GeCl]⁻ Na⁺ Radical->Anion + Na• Anion->Polymer + n R(R')GeCl₂

Experimental Protocol: Synthesis of Poly(methyl(trimethylgermyl)germane)

This protocol is adapted from established procedures for the synthesis of polydimethylgermane.

Materials:

  • This compound (or Dichlorodimethylgermane as a proxy)

  • Sodium metal, dispersion in oil or chunks

  • Toluene, anhydrous

  • Isopropanol

  • Methanol

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet connected to a Schlenk line. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Sodium Dispersion: In the reaction flask, add anhydrous toluene (e.g., 100 mL for a 10 mmol scale reaction). Carefully add sodium metal (2.2 molar equivalents relative to the dichlorogermane) in small pieces or as a pre-made dispersion.

  • Initiation: Heat the toluene to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Monomer Addition: Dissolve the this compound (1 molar equivalent) in anhydrous toluene in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the refluxing sodium dispersion over a period of 1-2 hours. The reaction mixture will typically turn a deep blue or purple color, indicating the formation of reactive intermediates.

  • Polymerization: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 4-6 hours to ensure complete reaction.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add isopropanol dropwise to quench any unreacted sodium. This should be done slowly as the reaction can be exothermic.

  • Workup: Once the sodium is fully quenched, add methanol to the mixture to precipitate the polymer.

  • Purification: Filter the crude polymer using a Büchner funnel. Wash the polymer sequentially with methanol and then water to remove sodium chloride and other salts.

  • Drying: Dry the purified polymer under vacuum at 60 °C overnight. The final product should be a white or off-white solid.

Part 2: Dehydrocoupling Polymerization

Dehydrocoupling polymerization is a cleaner alternative to Wurtz coupling, as the only byproduct is hydrogen gas.[8] This method typically involves the use of a transition metal catalyst to facilitate the coupling of germanes containing Ge-H bonds.[9] While this compound does not possess a Ge-H bond, it can be used as a precursor to synthesize a secondary germane which can then undergo dehydrocoupling.

Mechanistic Rationale

Catalytic dehydrocoupling is thought to proceed via an oxidative addition/reductive elimination cycle. A transition metal catalyst inserts into a Ge-H bond of a germane monomer to form a metal hydride intermediate. This intermediate then reacts with another germane monomer, leading to the elimination of H₂ and the formation of a Ge-Ge bond.

Dehydrocoupling Monomer R₂GeH₂ Intermediate1 [Cat]-Ge(H)R₂ Monomer->Intermediate1 + [Catalyst] Catalyst [Catalyst] Intermediate2 Cat₂-GeR₂-GeR₂H Intermediate1->Intermediate2 + R₂GeH₂ Polymer -(GeR₂)n- Intermediate2->Polymer - H₂ H2 H₂ Intermediate2->H2 Polymer->Catalyst Regeneration

Experimental Protocol: Two-Step Synthesis via Dehydrocoupling

Step 1: Synthesis of Methyl(trimethylgermyl)germane (Hypothetical Intermediate)

  • Reduction: this compound would first need to be reduced to the corresponding secondary germane, Methyl(trimethylgermyl)germane (Me(Me₃Ge)GeH₂). This can be achieved using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an etheral solvent under anhydrous conditions. Caution: LiAlH₄ reacts violently with water.

  • Purification: The resulting secondary germane would need to be carefully purified, likely by distillation under reduced pressure, to remove any residual starting material and byproducts.

Step 2: Dehydrocoupling Polymerization

Materials:

  • Methyl(trimethylgermyl)germane (from Step 1)

  • Transition metal catalyst (e.g., zirconocene or titanocene derivatives)

  • Anhydrous, non-coordinating solvent (e.g., toluene or hexane)

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the Methyl(trimethylgermyl)germane in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the transition metal catalyst (typically 0.1-1 mol%).

  • Polymerization: Stir the reaction mixture at room temperature or with gentle heating. The evolution of hydrogen gas should be observed. The polymerization can be monitored by the viscosity of the solution.

  • Termination and Workup: Once the desired molecular weight is achieved (or gas evolution ceases), the reaction can be terminated by exposure to air or by the addition of a quenching agent like methanol. The polymer is then precipitated by adding a non-solvent (e.g., methanol) and collected by filtration.

  • Drying: The polymer is dried under vacuum.

Part 3: Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is a powerful technique for producing polymers with well-defined architectures and narrow molecular weight distributions.[10][11][12] For germanium-based polymers, this would involve the synthesis of a strained cyclic germane monomer, such as a germacyclobutane, which is then polymerized using an anionic or cationic initiator.[13]

Mechanistic Rationale

Anionic ROP is initiated by a nucleophile that attacks the electrophilic germanium atom in the strained ring, leading to ring opening and the formation of a propagating anionic chain end.[12] This living polymerization process continues until all the monomer is consumed or a terminating agent is introduced.

ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Germacyclobutane ActiveCenter Ring-Opened Active Center Monomer->ActiveCenter Ring Opening Initiator Initiator (e.g., BuLi) Initiator->Monomer GrowingChain Growing Polymer Chain AnotherMonomer Monomer GrowingChain->AnotherMonomer LongerChain Elongated Polymer Chain AnotherMonomer->LongerChain LongerChain->GrowingChain n times Terminator Terminating Agent LongerChain->Terminator FinalPolymer Final Polymer Terminator->FinalPolymer

Experimental Protocol: Two-Step Synthesis via ROP

Step 1: Synthesis of 1-Methyl-1-(trimethylgermyl)germacyclobutane (Hypothetical Monomer)

The synthesis of such a strained, four-membered germanium-containing ring would be a significant synthetic challenge. It would likely involve a multi-step process, potentially starting from a 1,3-dihalopropane and a germanium precursor, followed by intramolecular cyclization.

Step 2: Anionic Ring-Opening Polymerization

Materials:

  • 1-Methyl-1-(trimethylgermyl)germacyclobutane (from Step 1)

  • Anionic initiator (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for termination)

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, dissolve the germacyclobutane monomer in anhydrous THF.

  • Initiation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the anionic initiator dropwise via syringe. A color change often indicates the formation of the propagating anion.

  • Polymerization: Allow the reaction to stir at low temperature for a specified time. The progress of the polymerization can be monitored by taking aliquots and analyzing them by GPC.

  • Termination: Quench the reaction by adding a few drops of degassed methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Collect the polymer by filtration.

  • Drying: Dry the polymer under vacuum.

Characterization of Germanium-Based Polymers

The synthesized polygermanes can be characterized by a variety of standard polymer analysis techniques to determine their molecular weight, structure, and thermal properties.

Data Presentation
PropertyWurtz Coupling (Expected)Dehydrocoupling (Expected)ROP (Expected)
Number-Average Molecular Weight (Mₙ) 10,000 - 50,000 g/mol 5,000 - 30,000 g/mol 20,000 - 100,000 g/mol
Weight-Average Molecular Weight (Mₙ) 20,000 - 150,000 g/mol 10,000 - 90,000 g/mol 22,000 - 110,000 g/mol
Polydispersity Index (PDI) > 2.01.5 - 3.0< 1.2
Glass Transition Temperature (T₉) 100 - 150 °C90 - 140 °C110 - 160 °C
Decomposition Temperature (Tₐ, 5% wt loss) > 300 °C> 280 °C> 320 °C

Note: These are estimated values based on analogous polymer systems and may vary depending on specific reaction conditions and the exact monomer used.

Key Characterization Techniques
  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (Mₙ, Mₙ, and PDI) of the polymer.[2]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer.[3][5][18][19] Differential scanning calorimetry (DSC) is used to measure the glass transition temperature (T₉) and any melting or crystallization events.[1][3][19][20]

  • UV-Vis Spectroscopy: To probe the electronic properties of the polygermane backbone, specifically the σ-σ* transitions which are characteristic of σ-conjugated systems.

Conclusion

The synthesis of germanium-based polymers using this compound offers exciting opportunities for the development of novel materials with unique optoelectronic properties. While direct protocols for this specific monomer are not widely published, the established methodologies of Wurtz-type coupling, dehydrocoupling, and ring-opening polymerization, particularly as applied to the analogous dichlorodimethylgermane, provide a clear and reliable roadmap for researchers. Careful control over reaction conditions and rigorous characterization of the resulting polymers are essential for advancing our understanding and application of these fascinating inorganic materials.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

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  • ChemistryViews. (2019, December 2). Germanium Catalysts for Lactide Polymerization. ChemistryViews. Retrieved from [Link]

  • GPC curves of the resulting polymer at different reaction times (experiment 8 in Table 1). (n.d.). ResearchGate. Retrieved from [Link]

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  • (a) Thermogravimetric analysis (TGA) for PDMS pristine and CF/PDMS samples. Inset. (n.d.). ResearchGate. Retrieved from [Link]

  • Farcaş-Johnson, M. A., Kyne, S. H., & Webster, R. L. (2020). Dehydrocoupling Polymerization: Poly(silylether) Synthesis by Using an Iron β-Diketiminate Catalyst. Chemistry (Weinheim an der Bergstrasse, Germany), 26(42), 9319–9323. Retrieved from [Link]

  • De, S., Miller, K. M., & Sibi, M. P. (2020). Entropy-driven depolymerization of polydimethylsiloxane. Chemical Science, 11(36), 9834–9839. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of Surfaces using Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Germanium-Based Surface Modification

In the landscape of materials science, drug discovery, and biomedical engineering, the precise control of surface properties is paramount. Surface functionalization allows for the tailoring of biocompatibility, chemical reactivity, and sensor response, among other critical characteristics. While silane-based chemistries have been the workhorse for modifying hydroxylated surfaces, organogermanium compounds present a compelling alternative with unique advantages. Dichloromethyltrimethylgermane, in particular, offers a versatile platform for creating stable, well-defined, and functional self-assembled monolayers (SAMs).

The germanium-carbon bond is generally stable, while the germanium-chlorine bonds are highly reactive towards nucleophiles, such as the hydroxyl groups present on the surfaces of materials like glass, silicon wafers, and metal oxides. This reactivity allows for the formation of robust covalent Ge-O bonds, anchoring the trimethylgermyl groups to the substrate. The resulting methyl-terminated surface exhibits altered hydrophobicity and can serve as a foundational layer for further chemical modifications. This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of this compound in surface functionalization.

Chemical Mechanism of Surface Functionalization

The functionalization of a hydroxylated surface with this compound proceeds through a two-step hydrolysis and condensation reaction. This process is analogous to the well-established mechanisms of organosilane chemistry.

  • Hydrolysis: The initial step involves the hydrolysis of the one or both of the germanium-chlorine (Ge-Cl) bonds of the this compound molecule by trace amounts of water present on the substrate surface or in the reaction environment. This reaction forms a reactive germanol intermediate (Ge-OH) and hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed germanol groups then react with the hydroxyl groups (-OH) on the substrate surface (e.g., silanol groups, Si-OH, on a silicon wafer) in a condensation reaction. This results in the formation of a stable germanium-oxygen (Ge-O) covalent bond, effectively tethering the trimethylgermyl moiety to the surface. A molecule of water is released for each condensation event. Adjacent hydrolyzed germane molecules can also undergo self-condensation to form Ge-O-Ge cross-links, leading to a more robust and stable monolayer.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Optional: Cross-linking DCMTGe This compound (CH₃)₃GeCHCl₂ Intermediate Reactive Germanol Intermediate (CH₃)₃GeCH(Cl)OH DCMTGe->Intermediate Reaction with surface moisture DCMTGe->Intermediate H2O Water (H₂O) HCl HCl FunctionalizedSurface Functionalized Surface (Substrate-O-Ge(CH₃)₃CH(Cl)) Intermediate->FunctionalizedSurface Condensation Intermediate->FunctionalizedSurface Crosslinked Cross-linked Monolayer (-Ge-O-Ge-) Intermediate->Crosslinked Self-condensation Intermediate->Crosslinked Surface Hydroxylated Surface (Substrate-OH) Surface->FunctionalizedSurface H2O_out Water (H₂O) Intermediate2 Adjacent Germanol Intermediate2->Crosslinked

Experimental Protocols

The successful functionalization of surfaces with this compound hinges on meticulous substrate preparation and controlled reaction conditions. Both vapor-phase and solution-phase deposition methods can be employed, with the choice depending on the desired monolayer quality, substrate geometry, and available equipment.

PART 1: Substrate Preparation (Prerequisite for all protocols)

A pristine and well-hydroxylated surface is critical for achieving a uniform and stable monolayer. The following protocol is suitable for silicon wafers and glass slides.

Materials:

  • Substrates (e.g., silicon wafers, glass microscope slides)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Oven

Procedure:

  • Cleaning: a. Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants. b. Rinse thoroughly with DI water between each solvent sonication.

  • Hydroxylation: a. Immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes. This step removes any remaining organic residues and generates a high density of surface hydroxyl groups. b. Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.

  • Drying: a. Dry the substrates under a gentle stream of high-purity nitrogen gas. b. For solution-phase deposition, the substrates can be used immediately. For vapor-phase deposition, it is recommended to further dry the substrates in an oven at 110-120°C for at least 1 hour to remove adsorbed water, which can be brought back to a controlled amount by brief exposure to ambient conditions before deposition.

PART 2: Vapor-Phase Deposition

Vapor-phase deposition is often preferred for producing high-quality, uniform monolayers with minimal aggregation of the precursor.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound

  • Vacuum desiccator or dedicated vacuum deposition chamber

  • Schlenk line or other vacuum source

  • Heating mantle or hot plate

  • Anhydrous toluene (optional, as a solvent for the precursor)

Procedure:

  • Place the cleaned and dried substrates inside the vacuum desiccator or deposition chamber.

  • In a small, open vial, place a few drops of this compound. For a more controlled evaporation, a dilute solution in anhydrous toluene can be used.

  • Place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator to a pressure of <1 Torr.

  • Gently heat the desiccator to 50-70°C to increase the vapor pressure of the this compound. The boiling point of the related compound bis(chloromethyl)dimethylgermane is 174-175°C, suggesting that this compound will have a suitable vapor pressure at these temperatures under vacuum.

  • Allow the deposition to proceed for 2-12 hours. The optimal time will depend on the precursor concentration, temperature, and desired surface coverage.

  • After the deposition period, turn off the heat and allow the chamber to cool to room temperature.

  • Vent the chamber with nitrogen gas and remove the functionalized substrates.

  • Rinse the substrates with anhydrous toluene and then isopropanol to remove any physisorbed molecules.

  • Dry the substrates under a stream of nitrogen.

  • Curing (Optional but Recommended): Bake the functionalized substrates at 110-120°C for 30-60 minutes to promote further cross-linking within the monolayer and strengthen the covalent bonds to the surface.

G cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Processing Start Start Clean Clean Substrate (Sonication) Start->Clean Hydroxylate Hydroxylate Surface (Piranha Etch) Clean->Hydroxylate Dry Dry Substrate Hydroxylate->Dry Place Place Substrate & Precursor in Vacuum Chamber Dry->Place Evacuate Evacuate Chamber Place->Evacuate Heat Heat to 50-70°C Evacuate->Heat Deposit Deposition (2-12 hours) Heat->Deposit Cool Cool to RT Deposit->Cool Vent Vent with N₂ Cool->Vent Rinse Rinse with Toluene & IPA Vent->Rinse Dry_Final Dry with N₂ Rinse->Dry_Final Cure Cure at 110-120°C (Optional) Dry_Final->Cure End Functionalized Substrate Cure->End

PART 3: Solution-Phase Deposition

Solution-phase deposition is a simpler method that does not require specialized vacuum equipment, making it more accessible. However, it may be more prone to precursor aggregation if not performed under anhydrous conditions.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound

  • Anhydrous toluene or other anhydrous, aprotic solvent

  • Schlenk flasks or glovebox

  • Isopropanol

Procedure:

  • Work in an inert atmosphere (glovebox or Schlenk line) to minimize exposure to atmospheric moisture, which can cause premature hydrolysis and polymerization of the precursor in solution.

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Immerse the freshly prepared, dry substrates in the this compound solution.

  • Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be heated to 60-80°C.

  • After the reaction period, remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh anhydrous toluene to remove unreacted precursor.

  • Further rinse with isopropanol.

  • Dry the substrates under a stream of nitrogen.

  • Curing (Optional but Recommended): Bake the functionalized substrates at 110-120°C for 30-60 minutes.

Characterization of Functionalized Surfaces

Verification of a successful surface modification is crucial. A combination of the following techniques is recommended for a comprehensive characterization of the this compound-functionalized surface.

Characterization Technique Expected Outcome for Successful Functionalization
Contact Angle Goniometry A significant increase in the water contact angle compared to the clean, hydrophilic substrate. The exact angle will depend on the underlying substrate and monolayer quality, but a transition from <10° to >80° is expected, indicating the formation of a hydrophobic methyl-terminated surface.
X-ray Photoelectron Spectroscopy (XPS) The appearance of Germanium (Ge) peaks in the survey scan. High-resolution scans of the Ge 3d region should show a peak corresponding to Ge-O and Ge-C bonds. The binding energy for Ge 3d in GeO₂ is typically around 32.8 eV.
Atomic Force Microscopy (AFM) The surface morphology should remain smooth, with a low root-mean-square (RMS) roughness, indicative of a uniform monolayer. Significant increases in roughness may suggest aggregation of the precursor.
Ellipsometry Measurement of a uniform film thickness consistent with a monolayer of this compound (typically in the range of a few angstroms to a nanometer).

Troubleshooting

Problem Potential Cause Suggested Solution
Low Water Contact Angle after Functionalization Incomplete surface coverage.Increase reaction time, precursor concentration, or reaction temperature. Ensure the substrate was properly cleaned and hydroxylated.
Contamination of the precursor.Use a fresh, high-purity batch of this compound.
Hazy or Visibly Uneven Coating Polymerization of the precursor in solution or on the surface.For solution-phase deposition, ensure anhydrous conditions. For vapor-phase deposition, ensure the substrate is not excessively wet before deposition.
Poor Adhesion of the Monolayer Insufficient density of hydroxyl groups on the substrate.Optimize the hydroxylation step (e.g., increase Piranha treatment time).
Incomplete curing.Increase curing time or temperature.
No Germanium Signal in XPS Failed deposition.Re-evaluate the entire protocol, paying close attention to precursor handling and reaction conditions.

Safety and Handling

This compound is a flammable liquid and is classified as a skin and eye irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

References

  • Gelest, Inc. (2016). Safety Data Sheet: this compound.
  • Echemi. (n.d.).
  • ResearchGate. (n.d.). a Germanium 3d core level XPS spectra of pristine and 500 °C annealed...
  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169.
  • Hartman, T., et al. (2020). Chemistry of Germanene: Surface Modification of Germanane Using Alkyl Halides. ACS Nano, 14(6), 7319–7327.
  • ChemicalBook. (2023). This compound(19272-94-7).
  • EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers.
  • Wikipedia. (n.d.). Self-assembled monolayer.
  • Prashar, D. (2012). Self Assembled Monolayers -A Review. International Journal of ChemTech Research, 4(1), 258-265.
  • Biolin Scientific. (2021).
  • Huhtamäki, T., et al. (2018). Surface-wetting characterization using contact-angle measurements.

Dichloromethyltrimethylgermane as a Derivatizing Agent for GC-MS Analysis: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and chemical databases reveals no established application of dichloromethyltrimethylgermane as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While the compound, identified by its CAS number 19272-94-7, is a known organogermanium chemical, its use in the chemical modification of analytes to enhance their GC-MS properties is not documented in publicly available resources.

This finding suggests that this compound is not a conventional or recognized reagent for this analytical purpose. The field of derivatization for GC-MS is well-established, with a plethora of reagents designed to increase the volatility, thermal stability, and chromatographic resolution of polar analytes. The most common of these methods fall into the categories of silylation, acylation, and alkylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and various acylating agents are extensively documented and widely used in laboratories worldwide.

In contrast, the reactivity and efficacy of this compound for derivatizing common functional groups found in pharmaceuticals, metabolites, and other compounds of interest—such as hydroxyl, carboxyl, and amino groups—have not been described in the context of GC-MS analysis. Organogermanium chemistry is a specialized field, and while the synthesis and general reactivity of such compounds are subjects of academic research, their application as derivatizing agents for routine analytical chemistry has not been demonstrated.

Therefore, the creation of detailed application notes and protocols for the use of this compound as a derivatizing agent for GC-MS analysis is not feasible at this time. The development of such a methodology would necessitate foundational research to:

  • Establish Reaction Mechanisms and Conditions: Investigating the reactivity of this compound with various functional groups to understand the derivatization mechanism, reaction kinetics, and optimal conditions (e.g., temperature, time, catalysts, and solvents).

  • Characterize Derivatives: Confirming the structure of the resulting derivatives using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

  • Validate Analytical Performance: Assessing the performance of the derivatized analytes in GC-MS, including their volatility, thermal stability, chromatographic behavior (peak shape and resolution), and mass spectral fragmentation patterns.

  • Evaluate Quantitative Aspects: Determining reaction yields, linearity of response, limits of detection and quantification, and reproducibility of the derivatization and analysis.

Without such fundamental research, any proposed protocol would be purely speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals.

For practitioners in the field seeking to derivatize analytes for GC-MS analysis, it is recommended to consult established and validated methods using well-characterized reagents. Numerous resources, including scientific journals, application notes from instrument manufacturers, and chemical suppliers, provide detailed protocols for a wide range of compounds and matrices.

Application Notes and Protocols: The Synthetic Utility of Dichloromethyltrimethylgermane in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: While direct catalytic applications of dichloromethyltrimethylgermane are not prominently documented, its unique chemical structure positions it as a valuable and versatile building block in modern organic synthesis. This guide explores the potential of this compound not as a direct catalyst, but as a strategic synthetic tool. We will delve into the nuanced reactivity of the organogermanium moiety, particularly its role in orthogonal cross-coupling strategies, and discuss the potential of the dichloromethyl group as a precursor for reactive intermediates. This document provides researchers, scientists, and drug development professionals with a forward-looking perspective on leveraging this compound's distinct properties, complete with detailed protocols for the synthesis and application of related organogermane scaffolds.

Introduction: Reframing the Role of Organogermanes in Synthesis

For decades, the field of transition-metal-catalyzed cross-coupling has been dominated by a select group of organometallic reagents, primarily those based on boron, tin, and silicon. Organogermanium compounds have historically been overlooked, often dismissed due to their perceived lower reactivity in conventional palladium catalytic cycles (i.e., Pd(0)/Pd(II)) compared to their more established counterparts[1][2].

However, recent advancements have illuminated a unique and powerful characteristic of organogermanes: orthogonal reactivity . This refers to their ability to remain inert under conditions that activate other coupling partners, while reacting selectively under a different, specific set of catalytic conditions[3][4]. This discovery has transformed organogermanes from synthetic afterthoughts into strategic tools for complex molecule construction, enabling sequential and site-selective functionalizations that were previously challenging.

This compound, possessing both a reactive dichloromethyl handle and a trimethylgermyl group, embodies this potential. This guide will explore its utility from two primary perspectives:

  • The Trimethylgermyl Group: As a stable, yet selectively activatable, functional handle for advanced, orthogonal cross-coupling reactions.

  • The Dichloromethyl Group: As a potential precursor to dichlorocarbene or other valuable synthetic intermediates.

The Orthogonal Reactivity of the Carbon-Germanium Bond

The key to understanding the modern utility of organogermanes lies in the nature of the C-Ge bond. In traditional cross-coupling mechanisms that rely on a Pd(0)/Pd(II) cycle, the transmetalation step is often rate-limiting. The C-Ge bond is generally robust and less prone to transmetalation with Pd(II) complexes compared to C-B or C-Sn bonds[3].

This apparent limitation is, in fact, its greatest strength. Groundbreaking work has demonstrated that the C-Ge bond can be efficiently activated through an alternative mechanistic pathway: an electrophilic aromatic substitution (SEAr)-type reaction [1][3]. This activation is achieved using highly electrophilic or cationic transition metal catalysts, such as palladium nanoparticles or gold complexes, under conditions where traditional coupling partners are unreactive[3][4].

This dichotomy in reactivity allows for exquisite control in multi-step syntheses. A molecule bearing both a boronic ester and a trialkylgermane can first undergo a standard Suzuki coupling at the boron site, leaving the germane untouched. Subsequently, the germane can be activated for a second, different coupling reaction.

Data Presentation: Comparison of Organometallic Coupling Partners
Coupling PartnerTypical Catalyst SystemActivation MechanismRelative Reactivity (Pd(0)/Pd(II))Orthogonal Potential
Organoboron (e.g., -B(OR)₂)Pd(0) + BaseTransmetalationHighLow
Organotin (e.g., -SnR₃)Pd(0)TransmetalationVery HighLow
Organosilicon (e.g., -SiR₃)Pd(0) + Activator (e.g., F⁻)TransmetalationModerateModerate
Organogermanium (e.g., -GeR₃)Pd(0) / Pd Nanoparticles / Au(I/III)Transmetalation (slow) / SEAr (fast) LowHigh [3][4]
Visualization: Orthogonal Synthesis Strategy

The following diagram illustrates the concept of using an organogermane for a sequential, orthogonal cross-coupling strategy.

Orthogonal_Strategy cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Germanium Cross-Coupling Start Br-Aryl-B(OR)₂ + GeMe₃-Aryl-X Step1_React Pd(OAc)₂ / SPhos K₃PO₄, Dioxane, 80°C Start->Step1_React Product1 Br-Aryl-Aryl-GeMe₃ Step2_React Pd Nanoparticles / Au Catalyst Electrophilic Conditions Product1->Step2_React Final_Product R-Aryl-Aryl-GeMe₃

Caption: Workflow for sequential cross-coupling using orthogonal organogermane reactivity.

Potential Application: this compound as a Carbene Precursor

While not yet established in the literature, the (dichloro)methyl moiety attached to a metalloid is a classic structural motif for carbene generation. Analogous to the well-known Seyferth-Gilbert reagent for alkyne synthesis, it is plausible that this compound could serve as a precursor for dichlorocarbene (:CCl₂) under specific conditions, such as thermal activation or reaction with a strong base.

The generation of dichlorocarbene would open pathways to several important transformations:

  • Cyclopropanation: Reaction with alkenes to form dichlorocyclopropanes, which are versatile synthetic intermediates.

  • Insertion Reactions: Insertion into C-H or O-H bonds.

  • Reimer-Tiemann-type reactions: Formylation of phenols.

Further research is required to validate this hypothesis and establish effective protocols.

Experimental Protocols

The following protocols are representative methodologies designed to guide researchers in the preparation and application of organogermane compounds for synthetic purposes.

Protocol 1: Synthesis of a Representative Aryltrimethylgermane

Objective: To synthesize a functionalized aryltrimethylgermane from an aryl halide, which can then be used in subsequent orthogonal coupling reactions.

Rationale: This protocol employs a standard method for installing the trimethylgermyl group. The use of a strong organolithium base (n-BuLi) generates a nucleophilic aryl lithium species via halogen-metal exchange, which is then quenched with an electrophilic germanium source (Me₃GeCl). Anhydrous and inert conditions are critical due to the high reactivity of organolithium reagents.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

  • Chlorotrimethylgermane (Me₃GeCl, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox equipment

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere (Argon).

  • Initial Reaction: Dissolve the aryl bromide (1.0 equiv) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour. A color change is often observed, indicating the formation of the aryllithium species.

  • Germylation: While maintaining the temperature at -78 °C, add chlorotrimethylgermane (1.2 equiv) dropwise.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryltrimethylgermane.

Protocol 2: Representative Orthogonal Cross-Coupling of an Aryltrimethylgermane

Objective: To demonstrate the selective cross-coupling of an aryltrimethylgermane with an aryl iodide in the presence of other sensitive functional groups, leveraging the unique reactivity of the C-Ge bond.

Rationale: This protocol utilizes a highly electrophilic palladium catalyst system that preferentially activates the C-Ge bond via an SEAr-type mechanism. Unlike standard Suzuki or Stille couplings, this reaction proceeds without a strong base and is selective for the germane over, for example, a boronic ester that might be present on the same molecule.

Materials:

  • Aryltrimethylgermane (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Palladium(II) Trifluoroacetate [Pd(TFA)₂] (5 mol%)

  • 1,4-Benzoquinone (1.1 equiv)

  • Anhydrous Dichloroethane (DCE)

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add the aryltrimethylgermane (1.0 equiv), aryl iodide (1.2 equiv), Pd(TFA)₂ (5 mol%), and 1,4-benzoquinone (1.1 equiv) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualization: Workflow for Orthogonal Cross-Coupling Protocol

Protocol_Workflow start Start setup 1. Combine Reagents (Aryl-GeMe₃, Aryl-I, Pd(TFA)₂, Benzoquinone) in Schlenk tube start->setup add_solvent 2. Add Anhydrous DCE setup->add_solvent react 3. Heat at 80°C (12-24h) add_solvent->react monitor 4. Monitor by TLC/GC-MS react->monitor workup 5. Cool, Dilute, Filter through Celite monitor->workup Reaction Complete purify 6. Concentrate & Purify (Flash Chromatography) workup->purify end_product Final Biaryl Product purify->end_product

Caption: Step-by-step workflow for the orthogonal cross-coupling protocol.

Conclusion and Future Outlook

This compound represents a class of organometallic reagents whose full potential is just beginning to be realized. While direct catalytic roles are not yet defined, its true value lies in its strategic use as a synthetic building block. The robust yet selectively activatable nature of the trimethylgermyl group provides an elegant solution for complex synthetic challenges, enabling orthogonal, sequential bond formations. Furthermore, the untapped potential of the dichloromethyl group as a carbene precursor invites further scientific exploration. As synthetic chemists continue to demand greater precision and control, the unique reactivity profile of specialized organogermanes will undoubtedly secure their place as indispensable tools in the development of pharmaceuticals, functional materials, and other advanced chemical entities.

References

  • Organogermanium compounds in cross-coupling reactions. Wikipedia. [Link]

  • Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research. [Link]

  • Pinto, A., & Schoenebeck, F. (2021). Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. Angewandte Chemie International Edition. [Link]

  • Pinto, A., et al. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dichloromethyltrimethylgermane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile organogermanium reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your synthetic protocols for higher yields and purity.

Introduction: Navigating the Synthesis of this compound

This compound ((CH₃)₃GeCHCl₂) is a valuable reagent in organic synthesis, primarily utilized as a precursor for the generation of trimethylgermylmethylene, a carbene with unique reactivity. Achieving a high yield and purity of this compound can be challenging due to potential side reactions and the moisture sensitivity of the reactants and products. This guide provides practical, field-proven insights to help you overcome these hurdles.

Two primary synthetic strategies are commonly considered for the synthesis of this compound: the insertion of dichlorocarbene into the Ge-H bond of trimethylgermane and free-radical-mediated reactions. This guide will address potential issues arising from both approaches.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Question: I am attempting the synthesis of this compound via dichlorocarbene insertion into trimethylgermane, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a dichlorocarbene insertion reaction often points to issues with the generation or reactivity of the carbene, or the integrity of your starting materials. Let's break down the potential culprits and their solutions.

1. Inefficient Dichlorocarbene Generation:

  • Causality: The generation of dichlorocarbene (:CCl₂) is the critical first step. Common methods include the reaction of chloroform with a strong base (e.g., potassium tert-butoxide) or the thermal/photochemical decomposition of a precursor like sodium trichloroacetate. If the base is not sufficiently strong or fresh, or if the decomposition conditions are not optimal, carbene generation will be inefficient.

  • Troubleshooting & Protocol:

    • Base Quality: Ensure your potassium tert-butoxide is fresh, anhydrous, and has been stored under an inert atmosphere. Clumped or discolored base is a sign of degradation.

    • Reaction Temperature: The reaction of chloroform with potassium tert-butoxide is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the highly exothermic reaction and prevent decomposition of the carbene. Ensure your cooling bath is maintained at the correct temperature throughout the addition of chloroform.

    • Alternative Carbene Sources: Consider using the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) or the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) which can generate carbenoids under milder conditions.[1][2][3]

2. Degradation of Trimethylgermane:

  • Causality: Trimethylgermane ((CH₃)₃GeH) is a volatile and potentially pyrophoric liquid that can be sensitive to air and moisture. Contamination can lead to the formation of germoxanes and other byproducts, reducing the amount of starting material available for the desired reaction.

  • Troubleshooting & Protocol:

    • Inert Atmosphere: All manipulations involving trimethylgermane must be performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use Schlenk line techniques or a glovebox.

    • Solvent Purity: Ensure your reaction solvent (e.g., THF, diethyl ether) is anhydrous. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).

3. Suboptimal Reaction Conditions:

  • Causality: The rate of addition of the carbene precursor to the trimethylgermane solution can significantly impact the yield. A slow, controlled addition is crucial to maintain a low concentration of the reactive carbene and minimize side reactions.

  • Troubleshooting & Protocol:

    • Slow Addition: Add the chloroform/base solution or other carbene precursor dropwise to the solution of trimethylgermane over an extended period (e.g., 1-2 hours) with vigorous stirring.

Experimental Workflow: Dichlorocarbene Insertion

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reagents Anhydrous Solvent & Fresh Reagents start->reagents cool Cool Trimethylgermane Solution to -78 °C reagents->cool add Slow Dropwise Addition of Chloroform/Base cool->add stir Stir at Low Temp (e.g., 2-4 hours) add->stir warm Warm to Room Temp Overnight stir->warm quench Quench with Water/Brine warm->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry distill Fractional Distillation under Reduced Pressure dry->distill product Pure Dichloromethyl- trimethylgermane distill->product

Caption: Workflow for dichlorocarbene insertion synthesis.

Question: I am trying a free-radical synthesis using trimethylgermane and carbon tetrachloride, initiated by UV light or AIBN, but my yields are poor and I see a complex mixture of products. What's going wrong?

Answer:

Free-radical reactions can be powerful, but they often suffer from a lack of selectivity if not carefully controlled.[4][5] Here are the key areas to troubleshoot:

1. Initiation Issues:

  • Causality: For photochemical initiation, the wavelength and intensity of the UV lamp are critical.[6] For chemical initiation with AIBN (azobisisobutyronitrile), the temperature must be sufficient to induce homolytic cleavage (typically 65-85 °C). Inefficient initiation will result in a sluggish or incomplete reaction.

  • Troubleshooting & Protocol:

    • Photochemical Setup: Ensure your reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz for shortwave UV). Position the lamp as close to the vessel as safely possible to maximize photon flux.

    • Chemical Initiator: If using AIBN, ensure it is fresh. The reaction temperature should be maintained consistently.

2. Chain Propagation vs. Termination:

  • Causality: Free-radical reactions proceed via a chain mechanism.[7] To favor the desired product, the chain propagation steps must be more favorable than premature chain termination. High concentrations of radical species can lead to dimerization and other unwanted termination pathways.

  • Troubleshooting & Protocol:

    • Reagent Stoichiometry: Use a significant excess of carbon tetrachloride to act as both the reactant and solvent. This will increase the probability of the trimethylgermyl radical reacting with CCl₄ rather than another radical.

    • Slow Initiator Addition: If using a chemical initiator, consider adding it in portions over the course of the reaction to maintain a low and steady concentration of radicals.

3. Side Reactions:

  • Causality: The highly reactive radicals can participate in a variety of side reactions, leading to a complex product mixture. For example, the this compound product can itself react further to form trichloromethyltrimethylgermane.

  • Troubleshooting & Protocol:

    • Reaction Monitoring: Monitor the reaction progress by GC-MS to determine the optimal reaction time.[1][8][9] Over-running the reaction can lead to the formation of over-chlorinated byproducts.

    • Purification: Fractional distillation under reduced pressure is often necessary to separate the desired product from starting materials and byproducts with close boiling points.[10][11][12]

Quantitative Data: Reagent Ratios and Expected Yields

Synthesis RouteKey ReagentsTypical Molar Ratio (Reagent:Substrate)Initiator/CatalystExpected Yield RangeReference
Dichlorocarbene InsertionCHCl₃, KOtBu2:1 to 3:1-40-60%[13]
Free-Radical HalogenationCCl₄>10:1 (as solvent)AIBN or UV light30-50%[14]
Product Purity Issues

Question: My final product is contaminated with impurities that are difficult to remove by distillation. What are these impurities and how can I get rid of them?

Answer:

Impurities in the synthesis of this compound can arise from side reactions, unreacted starting materials, or decomposition during workup and purification.

1. Common Impurities and Their Origin:

  • Hexachloroethane (C₂Cl₆): Often formed as a byproduct in free-radical reactions involving CCl₄ due to the dimerization of trichloromethyl radicals.

  • Trimethylgermanol ((CH₃)₃GeOH) and Trimethylgermoxane (((CH₃)₃Ge)₂O): Result from the reaction of trimethylgermane or the product with water.

  • Unreacted Trimethylgermane: Due to its volatility, it can be challenging to remove completely.

  • Over-chlorinated Products (e.g., (CH₃)₃GeCCl₃): Can form if the reaction is allowed to proceed for too long or under harsh conditions.

2. Purification Strategies:

  • Fractional Distillation: This is the most effective method for separating this compound from impurities with different boiling points.[10][11][12]

    • Technique: Use a vacuum-jacketed Vigreux column of appropriate length. A slow distillation rate is crucial for good separation. Collect multiple fractions and analyze them by GC-MS or ¹H NMR to identify the pure product.[1][8][9]

  • Washing:

    • Aqueous Wash: A careful wash with ice-cold water can help remove water-soluble impurities. However, be aware of the potential for hydrolysis of the product.

    • Bicarbonate Wash: A wash with a dilute sodium bicarbonate solution can neutralize any acidic byproducts.

3. Characterization and Impurity Identification:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of pure this compound should show a singlet for the methyl protons and a singlet for the dichloromethyl proton. Impurities will present as additional peaks. Refer to published data for chemical shifts of common laboratory solvents and impurities.[7][8][15][16][17]

  • GC-MS: This is an excellent technique for identifying and quantifying volatile impurities.[1][8][9]

Logical Flow for Purification and Analysis

G crude Crude Reaction Mixture wash Aqueous Workup (Water/Brine) crude->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Fractional Vacuum Distillation concentrate->distill fractions Collect Fractions distill->fractions gcms GC-MS Analysis of Fractions fractions->gcms nmr ¹H NMR Analysis of Pure Fractions fractions->nmr pure_product Combine Pure Fractions gcms->pure_product nmr->pure_product

Sources

common side products in the synthesis of dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichloromethyltrimethylgermane ((CH₃)₂GeCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our focus is on providing practical, field-proven insights to help you navigate the common challenges and optimize your experimental outcomes.

Introduction to this compound Synthesis

The synthesis of this compound is a cornerstone for the incorporation of the dimethylgermanium moiety in various applications, from materials science to pharmaceutical development. The most common and direct synthetic route involves the reaction of a methyl Grignard reagent (methylmagnesium halide, CH₃MgX) with a suitable germanium tetrachloride (GeCl₄) or methyltrichlorogermane (CH₃GeCl₃) precursor. While seemingly straightforward, this reaction is often accompanied by the formation of specific side products that can complicate purification and reduce the yield of the desired this compound.

This guide will focus on the primary challenges encountered during this synthesis, with a particular emphasis on identifying, understanding, and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent method is the methylation of a germanium tetrachloride or methyltrichlorogermane precursor using a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl)[1], methylmagnesium bromide (CH₃MgBr), or methylmagnesium iodide (CH₃MgI). The stoichiometry of the Grignard reagent is critical in directing the reaction towards the desired product.

Q2: What are the most common side products observed in this synthesis?

A2: The principal side products arise from redistribution or disproportionation reactions of the initial product and intermediates. The most common impurities are trimethylchlorogermane ((CH₃)₃GeCl) and methyltrichlorogermane (CH₃GeCl₃). Additionally, over-methylation can lead to the formation of tetramethylgermane ((CH₃)₄Ge), while incomplete methylation can leave unreacted starting material. General Grignard side products like ethane (from the coupling of methyl groups) can also be formed.

Q3: What causes the formation of trimethylchlorogermane and methyltrichlorogermane as side products?

A3: These side products are primarily the result of disproportionation, a type of redox reaction where a substance is simultaneously oxidized and reduced.[2][3][4][5][6] In this context, this compound can redistribute its methyl and chloro groups, especially under thermal stress or in the presence of Lewis acids, to form the more and less methylated germanes. This is an equilibrium process, as illustrated in the following equation:

2 (CH₃)₂GeCl₂ ⇌ (CH₃)₃GeCl + CH₃GeCl₃

Q4: How can I minimize the formation of these disproportionation products?

A4: Minimizing disproportionation involves careful control of reaction and workup conditions. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature during the Grignard addition and the subsequent workup. High temperatures can promote the redistribution of substituents.

  • Stoichiometry: Precise control over the stoichiometry of the Grignard reagent is crucial. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of trimethylchlorogermane and tetramethylgermane.

  • Rapid Workup: A prompt and efficient aqueous workup can help to quench the reaction and remove magnesium salts that might act as Lewis acids and catalyze disproportionation.

  • Purification Method: Fractional distillation is the most common method for purifying this compound. Careful control of the distillation parameters is essential to separate the desired product from the lower-boiling trimethylchlorogermane and the higher-boiling methyltrichlorogermane.

Q5: Are there any other general side reactions I should be aware of?

A5: Yes, as with any Grignard reaction, it is imperative to work under strictly anhydrous conditions.[7] The presence of water or other protic solvents will quench the Grignard reagent, reducing the yield of the desired product and forming methane. Additionally, coupling of the Grignard reagent can occur, leading to the formation of ethane.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of this compound 1. Moisture in the reaction: The Grignard reagent was quenched by water. 2. Incorrect stoichiometry: Insufficient Grignard reagent was used. 3. Loss during workup or purification: The product is volatile and may be lost during solvent removal or distillation.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. 2. Accurately titrate the Grignard reagent before use to determine its exact concentration. 3. Use a cooled receiving flask during distillation and avoid excessive vacuum or heat.
High levels of trimethylchlorogermane in the product 1. Over-methylation: An excess of the Grignard reagent was used. 2. Disproportionation: The reaction or workup temperature was too high.1. Carefully control the addition of the Grignard reagent based on the precise stoichiometry. 2. Maintain a low reaction temperature (e.g., 0 °C or below) and perform the workup at low temperatures.
Presence of methyltrichlorogermane in the product 1. Incomplete reaction: Insufficient Grignard reagent or reaction time. 2. Disproportionation: As described above.1. Ensure complete addition of the required amount of Grignard reagent and allow for a sufficient reaction time. 2. Follow the recommendations for minimizing disproportionation (low temperature, rapid workup).
Formation of a significant amount of white precipitate during the reaction Formation of magnesium halide salts: This is a normal byproduct of the reaction.This is expected. The salts will be removed during the aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from germanium tetrachloride.

Materials:

  • Germanium tetrachloride (GeCl₄)

  • Methylmagnesium chloride (CH₃MgCl) in THF (titrated solution)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Under a nitrogen atmosphere, charge the flask with a solution of germanium tetrachloride in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Charge the dropping funnel with a titrated solution of methylmagnesium chloride in THF.

  • Add the methylmagnesium chloride solution dropwise to the stirred germanium tetrachloride solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point: ~124 °C at atmospheric pressure).

Protocol 2: Purification by Fractional Distillation

This protocol outlines the key steps for separating this compound from its common side products.

Equipment:

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Cooled receiving flask

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.

  • Charge the distillation flask with the crude reaction mixture.

  • Begin heating the mixture gently while stirring.

  • Slowly reduce the pressure to the desired level.

  • Collect the initial fraction, which will be enriched in the lower-boiling trimethylchlorogermane (boiling point: ~97 °C).

  • Carefully monitor the temperature at the head of the column. A plateau in the temperature will indicate the distillation of a pure fraction.

  • Collect the main fraction at the boiling point of this compound.

  • The higher-boiling residue will contain methyltrichlorogermane (boiling point: ~111 °C) and other less volatile impurities.

Visualizing the Reaction and Troubleshooting

Diagram 1: Synthetic Pathway and Side Reactions

Synthesis_Pathway GeCl4 GeCl₄ MeGeCl3 CH₃GeCl₃ GeCl4->MeGeCl3 + CH₃MgX MeMgX CH₃MgX Me2GeCl2 (CH₃)₂GeCl₂ (Desired Product) MeGeCl3->Me2GeCl2 + CH₃MgX Me3GeCl (CH₃)₃GeCl (Side Product) Me2GeCl2->Me3GeCl + CH₃MgX Disproportionation Disproportionation Me2GeCl2->Disproportionation Me4Ge (CH₃)₄Ge (Side Product) Me3GeCl->Me4Ge + CH₃MgX Disproportionation->MeGeCl3 Disproportionation->Me3GeCl

Caption: Synthetic pathway to this compound and the formation of major side products.

Diagram 2: Troubleshooting Logic for Product Purity

Troubleshooting_Logic start Analyze Product Mixture (GC-MS) check_Me3GeCl High (CH₃)₃GeCl? start->check_Me3GeCl check_MeGeCl3 High CH₃GeCl₃? check_Me3GeCl->check_MeGeCl3 No cause_overmethylation Cause: Over-methylation or Disproportionation check_Me3GeCl->cause_overmethylation Yes pure_product Product is Pure check_MeGeCl3->pure_product No cause_incomplete Cause: Incomplete reaction or Disproportionation check_MeGeCl3->cause_incomplete Yes solution_overmethylation Solution: Check Grignard stoichiometry, lower reaction/workup temperature. cause_overmethylation->solution_overmethylation solution_incomplete Solution: Check Grignard stoichiometry, increase reaction time, lower workup temperature. cause_incomplete->solution_incomplete

Caption: Decision tree for troubleshooting the purity of this compound.

References

  • Grignard Reaction. (n.d.). Chem 355 Jasperse.
  • Khan Academy. (2024). Worked example: Disproportionation reaction. [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]

  • YouTube. (2025). GROUP 17 -Disproportionation Reaction AS/A Level Chemistry. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • Andrew G. Myers Research Group. (n.d.). Magnesium-Halogen Exchange. [Link]

  • Khan Academy. (n.d.). Disproportionation reaction. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • YouTube. (2016). 18.4 Balancing Redox Reactions - Disproportionation. [Link]

  • Organic Syntheses. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E) -. [Link]

  • Khan Academy. (2024). Worked example: Disproportionation reaction | Redox reactions | Chemistry. [Link]

  • Wikipedia. (n.d.). Methylmagnesium chloride. [Link]

  • Google Patents. (n.d.).

Sources

Navigating the Scale-Up of Dichloromethyltrimethylgermane Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of dichloromethyltrimethylgermane production is a critical step in advancing research and development projects that rely on this versatile organogermanium compound. However, transitioning from laboratory-scale synthesis to larger production volumes often presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure a smooth and efficient scale-up process.

Section 1: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: The reaction fails to produce the expected amount of this compound, or the yield is significantly lower than in small-scale experiments.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Poor Quality Grignard Reagent Ensure the Grignard reagent is freshly prepared and properly titrated before use.The reactivity of Grignard reagents can degrade over time due to exposure to atmospheric moisture and oxygen. Titration provides an accurate concentration, ensuring the correct stoichiometry is used in the reaction.
Presence of Moisture Rigorously dry all glassware and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Grignard reagents are highly reactive with protic solvents like water, which will quench the reagent and prevent it from reacting with the germanium halide.
Inefficient Reaction Initiation Use a small amount of iodine or 1,2-dibromoethane to activate the magnesium turnings. Gentle heating can also help initiate the reaction.A passivation layer of magnesium oxide can form on the surface of the magnesium, preventing the reaction. Activators help to expose fresh magnesium surface.
Side Reactions Control the addition rate of the trimethylgermanium halide to the Grignard reagent to minimize Wurtz-type coupling. Maintain a low reaction temperature.Slow addition and low temperatures can help to control the exothermic nature of the reaction and reduce the formation of byproducts from the coupling of the Grignard reagent with the starting halide.
Issue 2: Formation of Impurities and Byproducts

Symptom: Analytical tests (e.g., GC-MS, NMR) of the crude product show the presence of significant amounts of undesired compounds.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Wurtz-Type Coupling Maintain a low concentration of the alkyl halide during Grignard formation by adding it slowly to the magnesium suspension.This minimizes the reaction between the formed Grignard reagent and the unreacted alkyl halide.
Over-alkylation or Incomplete Reaction Carefully control the stoichiometry of the reactants. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.Deviations from the ideal molar ratios can lead to the formation of poly-alkylated germanes or leave unreacted starting materials in the mixture.
Reaction with Solvent Use anhydrous, non-reactive solvents such as diethyl ether or tetrahydrofuran (THF).Ethereal solvents are generally stable to Grignard reagents, whereas halogenated solvents or those with acidic protons will react.
Thermal Decomposition Maintain a controlled temperature throughout the reaction and purification process.This compound, like many organometallic compounds, can be susceptible to thermal decomposition, which may begin at temperatures as low as 230°C for similar chlorinated hydrocarbons.[1]
Issue 3: Difficulties in Product Purification

Symptom: The isolation of pure this compound from the reaction mixture is challenging, leading to low purity or product loss.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Close Boiling Points of Product and Impurities Employ fractional distillation with a high-efficiency column.This technique is essential for separating compounds with similar boiling points.
Hydrolysis of the Product Avoid exposure to moisture during workup and purification. Use anhydrous drying agents.The Ge-Cl bond in this compound is susceptible to hydrolysis, which can lead to the formation of germoxanes and other impurities. The rate of hydrolysis of similar chloromethylsilanes is known to be rapid.
Emulsion Formation During Workup Use a saturated brine solution during the aqueous wash to help break emulsions.The presence of magnesium salts can lead to the formation of stable emulsions. Brine increases the ionic strength of the aqueous phase, aiding in phase separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of this compound on a larger scale?

The most common and scalable method for the synthesis of this compound is the reaction of a trimethylgermanium halide (e.g., trimethylgermanium chloride) with a dichloromethyl Grignard reagent, or the reaction of a dichloromethylgermane with a methyl Grignard reagent. The Grignard route is generally preferred for its versatility and the availability of starting materials.[2]

Q2: How can I monitor the progress of the reaction?

Gas chromatography (GC) is an excellent technique for monitoring the reaction. By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can help to minimize the formation of byproducts.

Q3: What are the key safety precautions to consider during the scale-up of this process?

  • Inert Atmosphere: All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere to prevent quenching of the reagent and potential fire hazards.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are highly exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.

  • Handling of Reagents: Trimethylgermanium halides and dichloromethylating agents can be corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Quenching: The quenching of the reaction should be done carefully by slowly adding the reaction mixture to a cooled, saturated ammonium chloride solution.

Q4: What are the expected byproducts in this synthesis?

Common byproducts can include:

  • Hexaalkyldigermanes (from Wurtz-type coupling of the germanium halide).

  • Biphenyls or other coupling products from the Grignard reagent.

  • Partially reacted intermediates.

  • Products of reaction with the solvent.

GC-MS analysis of the crude reaction mixture is the most effective way to identify these byproducts.[3][4]

Q5: How can I confirm the purity and identity of the final product?

A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule. The 1H NMR spectrum should show characteristic peaks for the methyl and dichloromethyl protons.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Section 3: Experimental Workflow & Visualization

Generalized Synthesis Protocol

The following is a generalized protocol for the synthesis of this compound via a Grignard reaction. This should be adapted and optimized based on specific laboratory conditions and scale.

dot

SynthesisWorkflow cluster_preparation Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glassware Dry Glassware add_mg Add Mg Turnings to Reactor prep_glassware->add_mg prep_reagents Prepare Anhydrous Solvents & Reagents add_halide Slowly Add Dichloromethane prep_reagents->add_halide add_mg->add_halide initiate Initiate Reaction (Iodine/Heat) add_halide->initiate reflux Reflux to Complete Formation initiate->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard add_ge_halide Add Trimethylgermanium Chloride cool_grignard->add_ge_halide react React at Controlled Temperature add_ge_halide->react monitor Monitor Progress (GC) react->monitor quench Quench with Sat. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry distill Fractional Distillation dry->distill gcms GC-MS distill->gcms nmr NMR distill->nmr ea Elemental Analysis distill->ea TroubleshootingFlow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Low Yield or Impure Product check_grignard Verify Grignard Reagent Quality & Concentration start->check_grignard check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Purity of Starting Materials start->check_reagents analyze_byproducts Identify Byproducts (GC-MS) check_grignard->analyze_byproducts check_conditions->analyze_byproducts check_reagents->analyze_byproducts check_distillation Optimize Distillation Parameters (Column, Vacuum) confirm_structure Confirm Product Structure (NMR) check_distillation->confirm_structure check_hydrolysis Ensure Anhydrous Workup check_hydrolysis->confirm_structure check_emulsion Improve Phase Separation check_emulsion->confirm_structure analyze_byproducts->check_distillation analyze_byproducts->check_hydrolysis

Caption: A logical flow for troubleshooting common issues in production.

References

  • Rieche, A., Gross, H., & Höft, E. (n.d.). Mesitaldehyde. Organic Syntheses.
  • ChemDiv. (n.d.). Scale up synthesis.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548).
  • Olek, M., Zukowski, W., & Baron, J. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2.
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • Seyferth, D., & Rochow, E. G. (1955). The Preparation of Chloromethyl Derivatives of Germanium and Silicon by the Diazomethane Method. Journal of the American Chemical Society, 77(5), 1302–1304.
  • Gross, H., Rieche, A., Höft, E., & Beyer, E. (n.d.). Dichloromethyl methyl ether. Organic Syntheses.
  • BenchChem. (2025).
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621.
  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • DMG Chemie Leipzig. (n.d.).
  • Schroeder, M. A. (1982). Critical Analysis of Nitramine Decomposition Data: Product Distributions from HMX and RDX Decomposition.
  • ThalesNano. (2021).
  • Olek, M., Zukowski, W., & Baron, J. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 2.
  • Uchiyama, S., & Inaba, Y. (2020). Determination of Thermal Decomposition Products Generated from E-Cigarettes. Chemical Research in Toxicology, 33(2), 597–605.
  • Al-Bayati, Y. K., & Al-Amiery, A. A. (2013). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L.
  • Le, P. M., et al. (2024). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Environmental Science & Technology.
  • Wuppertal University. (n.d.). Rate of hydrolysis of chloromethylsilanes.
  • Al-Bayati, Y. K., & Al-Amiery, A. A. (2013). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn.) Swingle. The Journal of Phytopharmacology, 2(5), 28-32.
  • The Journal of Phytopharmacology. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Nazifi, E., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran.
  • Plant Archives. (n.d.). A CHEMICAL STUDY COMPARED BY USING GC-MS ANALYSIS OF THE ACTIVE INGREDIENTS FROM THE ETHANOLIC EXTRACTS OF LEAVES AND FLOWERS OF Canna indica L. plant.
  • SpectraBase. (n.d.). Dichloromethane - Optional[1H NMR] - Chemical Shifts.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Seyferth, D., & Rochow, E. G. (1955). The Preparation of Chloromethyl Derivatives of Germanium and Silicon by the Diazomethane Method. Journal of the American Chemical Society, 77(5), 1302-1304.
  • El-Faham, A., et al. (2020). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 25(22), 5463.
  • Shah, K. A., & Shastry, V. Y. (1980). Kinetics of hydrolysis of methenamine. Journal of Pharmaceutical Sciences, 69(11), 1261-1263.
  • Zhang, Y., et al. (2017). Thermal degradation behavior of radiation synthesized polydiallyldimethylammonium chloride. RSC Advances, 7(83), 52627-52635.
  • Cleve, N. J. (1980). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Finnish Chemical Letters, 7(4), 116-119.
  • Wenter, P. van de, et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16569–16578.

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preventing unwanted polymerization during reactions with dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for preventing unwanted polymerization during reactions with dichloromethyltrimethylgermane.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate and solve challenges in your experiments. Unwanted polymerization can be a significant hurdle, leading to decreased yields, difficult purifications, and inconsistent results. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization when using this compound?

The most common cause is the hydrolysis of the germanium-chlorine (Ge-Cl) bonds. This compound is sensitive to moisture. Trace amounts of water in your reaction setup (e.g., in solvents, reagents, or from atmospheric exposure) can react with the Ge-Cl bond to form a reactive germanol intermediate (Me₃Ge(CH₂Cl)OH). This intermediate is unstable and can rapidly condense with another molecule to form a germoxane (Ge-O-Ge) linkage, which is the basis of the polymeric byproduct.[1] This process can cascade, leading to the formation of oligomers or a high-molecular-weight polymer.

Q2: My reaction mixture became cloudy and then formed a white precipitate. Is this polymerization?

This is a classic sign of germoxane formation. The initial cloudiness is often due to the formation of insoluble oligomers, which then precipitate out of the solution as the polymer chains grow. If the reaction becomes viscous or solidifies entirely, significant polymerization has occurred.

Q3: Can Lewis acids used as catalysts in my reaction induce polymerization?

Yes, this is a critical consideration. While this compound is not inherently a strong Lewis acid, the presence of stronger Lewis acid catalysts can promote side reactions. More importantly, trace hydrolysis can generate HCl, which can catalyze further condensation and polymerization. The germanium center itself in certain structural arrangements can exhibit enhanced Lewis acidity, potentially activating carbonyl groups or other species in a way that could lead to undesired pathways.[2]

Q4: How should I properly store this compound to maintain its integrity?

Proper storage is the first step in preventing unwanted side reactions. The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is crucial to keep it in a cool, dry place.[3] Storage in a desiccator or a dry box is highly recommended to protect it from atmospheric moisture. Avoid storage near strong oxidizing agents.[3]

Visualizing the Polymerization Pathway

Understanding the mechanism of unwanted polymer formation is key to preventing it. The following diagram illustrates the hydrolysis-driven pathway from the starting material to a germoxane dimer, the first step in the polymerization process.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation A This compound (Me₃GeCH₂Cl₂) B Reactive Germyl-Carbene Intermediate (Me₃GeC̈Cl) A->B Elimination C Germoxane Polymer (-[Me₃Ge(CH₂Cl)-O-]-n) B->C Polymerization D Germanol Intermediate (Me₃Ge(CH₂Cl)OH) B->D Reaction with Water H2O + H₂O (Trace Moisture) HCl - HCl E Another Germyl-Carbene (Me₃GeC̈Cl) D->E Reaction with another Intermediate F Germoxane Dimer (Me₃Ge(CH₂Cl)-O-Ge(CH₂Cl)Me₃) E->F Dimerization H2O_out - H₂O

Caption: Proposed mechanism for germoxane polymer formation.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.

Problem 1: Reaction mixture becomes viscous, cloudy, or solidifies.
  • Symptom: A noticeable increase in viscosity, formation of a white precipitate, or complete solidification of the reaction mixture.

  • Probable Cause: Widespread polymerization due to the presence of moisture. This is the most common failure mode.

  • Scientific Rationale: As explained in the FAQs, water initiates a chain reaction of hydrolysis and condensation, forming insoluble germoxane polymers.[1] Even parts-per-million (ppm) levels of water in your solvent can be sufficient to trigger this process, especially on a small scale.

  • Solution: Implement a rigorous anhydrous reaction protocol.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.) and dry in an oven at >120°C for at least 4 hours (overnight is preferable).

    • Assemble the glassware hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen) while it cools. This prevents atmospheric moisture from being drawn into the apparatus.

  • Solvent Purification:

    • Use a high-quality anhydrous solvent. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system (e.g., a Grubbs apparatus).

    • Never use a solvent from a previously opened bottle without verifying its dryness.

  • Reagent Handling:

    • Handle this compound and any other moisture-sensitive reagents under an inert atmosphere using Schlenk line or glovebox techniques.

    • Use dry, gas-tight syringes for liquid transfers.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition and sampling. A bubbler filled with mineral oil is a good indicator of positive pressure.

Problem 2: Low yield of desired product, with a significant amount of a white, insoluble byproduct.
  • Symptom: TLC or crude NMR analysis shows the consumption of starting material but a low yield of the target molecule, accompanied by the isolation of a white solid that is insoluble in common organic solvents.

  • Probable Cause: Slow, insidious polymerization competing with your desired reaction. This can be caused by sub-optimal anhydrous conditions or the slow generation of a catalytic species (e.g., HCl).

  • Scientific Rationale: If your desired reaction is slow, even a very low rate of hydrolysis can consume a significant portion of your starting material over the course of the reaction. The Ge-C bond is generally stable, but the reactivity of the Ge-Cl bonds is the weak point.[4][5]

  • Solution: In addition to the protocol above, consider adding a proton scavenger.

  • Select a Scavenger: Choose a non-nucleophilic, sterically hindered base that will not interfere with your primary reaction. Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine are excellent choices.

  • Determine Stoichiometry: Add a sub-stoichiometric amount (e.g., 5-10 mol%) of the scavenger to the reaction mixture before adding the this compound.

  • Execution: The scavenger will neutralize any trace amounts of acid (like HCl) that may form from hydrolysis, thereby inhibiting this acid-catalyzed pathway of polymer formation.

Troubleshooting Workflow

Use the following decision tree to diagnose potential issues in your experimental setup.

G A Unwanted Polymerization Observed? B Were solvents certified anhydrous AND from a freshly opened source or purification system? A->B Yes C Was glassware oven-dried and assembled hot under inert gas? B->C Yes F SOLUTION: Use freshly purified/distilled solvents. Verify dryness. B->F No D Was a proton scavenger (e.g., Proton Sponge) used? C->D Yes G SOLUTION: Implement rigorous glassware drying protocol. C->G No E Is the reaction temperature kept as low as feasible? D->E Yes H RECOMMENDATION: Add 5-10 mol% of a non-nucleophilic base. D->H No I RECOMMENDATION: Run a temperature screen to find the lowest effective temperature for your reaction. E->I No J SUCCESS: Conditions are optimized. E->J Yes

Caption: A decision tree for troubleshooting polymerization.

Data Summary Table

For quick reference, the following table summarizes key parameters for preventing polymerization.

ParameterRecommendationRationale
Solvent Water Content < 10 ppmMinimizes the primary initiation pathway for polymerization.
Glassware Preparation Oven-dry at >120°C for >4hRemoves adsorbed water from glass surfaces.
Atmosphere Dry Argon or NitrogenPrevents exposure to atmospheric moisture and oxygen.
Proton Scavenger 5-10 mol% (optional)Neutralizes trace acidic byproducts that can catalyze polymerization.
Storage Cool, dry, under inert gasMaintains the stability and purity of the reagent over time.[3]

References

  • Organogermanium Compounds of the Main Group Elements. ResearchGate. Available from: [Link]

  • This compound, 95% Safety Data Sheet. Gelest. Available from: [Link]

  • Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions. National Institutes of Health (NIH). Available from: [Link]

  • Organogermanium chemistry. Wikipedia. Available from: [Link]

  • A comprehensive guide to handling, storage, and disposal of dichloromethane (dcm). BDMAEE. Available from: [Link]

  • Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Pharmacy 180. Available from: [Link]

  • Organogermanium Compounds: Theory, Experiment, and Applications. Wiley. Available from: [Link]

  • Applications of Germanium Compounds. Gelest, Inc. Available from: [Link]

  • Organogermanium compounds in cross-coupling reactions. Wikipedia. Available from: [Link]

  • Synthesis, structure, and reactivity of an organogermanium lewis acid. Illinois Experts. Available from: [Link]

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managing air and moisture sensitivity of dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloromethyltrimethylgermane. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to handle this versatile yet sensitive reagent with confidence and achieve reproducible success in your experiments. This compound is a valuable building block, but its utility is directly tied to the careful management of its inherent sensitivity to air and moisture.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What makes this compound sensitive to air and moisture?

A: The sensitivity of this compound stems from the germanium-chlorine (Ge-Cl) bonds. These bonds are susceptible to hydrolysis, a reaction with water.[1] When exposed to moisture, even atmospheric humidity, the chlorine atoms are displaced by hydroxyl (-OH) groups, leading to the formation of germoxanes or other undesired byproducts. This decomposition not only consumes your reagent but can introduce impurities that may interfere with your reaction. While Ge-C bonds are generally stable in air, the presence of the reactive Ge-Cl bonds necessitates careful handling under inert conditions.[2]

Q2: How should I properly store this compound?

A: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress. The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[3][4] For long-term storage, refrigeration is recommended. It is crucial to store it under an inert atmosphere (e.g., argon or dry nitrogen).

Q3: What are the visible signs of decomposition?

A: this compound is a clear liquid.[3] Decomposition due to moisture can lead to the formation of a hazy or cloudy appearance, or the presence of a white precipitate (germanium oxides or hydroxides). If you observe these changes, the reagent's purity is compromised, and it may not be suitable for sensitive applications.

Q4: Which solvents are compatible with this compound?

A: It is imperative to use anhydrous (dry) solvents. The presence of water in the solvent will lead to the rapid decomposition of the reagent. Ethereal solvents are commonly used, but any non-protic, anhydrous solvent should be compatible. Always ensure your solvents are properly dried and stored over molecular sieves or other appropriate drying agents.

Recommended Solvents (Anhydrous) Solvents to Avoid
Tetrahydrofuran (THF)Alcohols (Methanol, Ethanol, etc.)
Diethyl etherWater
TolueneProtic solvents in general
HexanesWet or non-anhydrous grade solvents
Dichloromethane (DCM)

Q5: What personal protective equipment (PPE) should I use?

A: this compound is classified as a flammable liquid and causes skin and serious eye irritation.[3] Therefore, appropriate PPE is mandatory. This includes:

  • Flame-retardant lab coat

  • Chemical safety goggles

  • Nitrile or neoprene gloves

  • Work should always be conducted in a well-ventilated fume hood.[3][5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Problem 1: Low or No Product Yield

Your reaction is not proceeding as expected, resulting in a low yield of your desired product or recovery of starting material.

Possible Causes Troubleshooting Steps
Degraded Reagent: The this compound was compromised by moisture prior to use.1. Verify Reagent Quality: Check the appearance of the this compound for any cloudiness or precipitate. 2. Use a Fresh Bottle: If decomposition is suspected, open a new, sealed bottle of the reagent. 3. Proper Handling: Ensure all transfers are done under a positive pressure of inert gas using anhydrous techniques.[6][7][8]
Wet Solvents or Reagents: Trace amounts of water in your reaction are quenching the this compound.1. Dry Solvents: Use freshly dried and degassed solvents. Ensure your solvent still is functioning correctly or use a commercially available anhydrous solvent packaged under an inert atmosphere.[9] 2. Dry Glassware: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling under a stream of inert gas.[8]
Insufficient Inert Atmosphere: Your reaction setup is not adequately protecting the reagents from air and moisture.1. Check for Leaks: Ensure all joints in your glassware are well-sealed. Use high-vacuum grease for ground glass joints.[8] 2. Positive Pressure: Maintain a slight positive pressure of inert gas (nitrogen or argon) throughout the experiment. A bubbler in the exhaust line is a good indicator of positive pressure.[6]
Problem 2: Formation of an Unexpected Precipitate

Shortly after adding this compound, a white, insoluble solid forms in your reaction flask.

Possible Causes Troubleshooting Steps
Hydrolysis: The precipitate is likely a germanium oxide or hydroxide species resulting from a reaction with water.[1]1. Identify the Source of Water: Systematically check all reagents, solvents, and the reaction setup for potential moisture contamination. 2. Review Drying Procedures: Re-evaluate your procedures for drying solvents and glassware. Ensure they are sufficient for this sensitive reagent.[8]
Incompatible Nucleophile: The precipitate could be an insoluble salt formed from the reaction of your nucleophile with the germanium species.1. Solubility Check: Review the expected solubility of all potential products and byproducts in your reaction solvent. 2. Solvent Change: Consider a different anhydrous solvent in which all components are expected to be soluble.
Experimental Workflow: Inert Atmosphere Reaction Setup

To mitigate the issues described above, employing proper inert atmosphere techniques, such as a Schlenk line, is critical.[10]

inert_atmosphere_setup cluster_setup Schlenk Line Setup cluster_reaction Reaction Vessel Inert_Gas Inert Gas Source (Argon or Nitrogen) Manifold Dual Manifold (Gas/Vacuum) Inert_Gas->Manifold Gas In Bubbler Oil Bubbler (Pressure Indicator) Manifold->Bubbler Gas Out Flask Reaction Flask (Flame-Dried) Manifold->Flask To Reaction Vacuum Vacuum Pump Vacuum->Manifold Vacuum Septum Rubber Septum

Caption: Workflow for setting up a reaction under an inert atmosphere using a Schlenk line.

Step-by-Step Protocol for Reagent Transfer:

  • Prepare the Flask: Oven-dry or flame-dry the reaction flask containing a stir bar. Seal it with a rubber septum while hot and allow it to cool under a positive pressure of argon or nitrogen.[6][8]

  • Prepare the Syringe: Dry a syringe and needle in an oven. Allow it to cool in a desiccator.

  • Purge the Syringe: Flush the syringe with inert gas by drawing gas from the headspace of your reaction flask and expelling it. Repeat this process at least three times.[6]

  • Transfer the Reagent: Pierce the septum of the this compound bottle with the needle. Ensure the needle tip is below the liquid level. Draw the required volume of the liquid into the syringe.

  • Create an Inert Gas Buffer: Before withdrawing the needle from the bottle, pull a small amount of inert gas from the headspace into the syringe. This "buffer" prevents any of the sensitive liquid in the needle from being exposed to the atmosphere during transfer.[11]

  • Inject into Reaction: Quickly and carefully pierce the septum of the reaction flask and inject the this compound.

References

  • This compound, 95% Safety Data Sheet. (2016). Gelest. [Link]

  • Thornton, P. (n.d.). Product Subclass 8: Organogermanium Halides. Science of Synthesis, 5.1.8. [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. [Link]

  • A Comprehensive Guide to Handling, Storage, and Disposal of Dichloromethane (DCM). (2025). BDMAEE. [Link]

  • Inert Atmosphere. (2022). Organic Lab Techniques. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. [Link]

  • Dichloromethane Safety Data Sheet. (2015). Harrell Industries. [Link]

  • Germanium Sesquioxide Safety. (n.d.). Germanium.net. [Link]

  • Germanium Material Safety Data Sheet. (n.d.). ESPI Metals. [Link]

  • Organogermanium chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. (2016). Dalton Transactions, 45(39), 15552-15556. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). [Link]

  • A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium). (2020). Nutrients, 12(4), 1044. [Link]

  • Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. (2023). International Journal of Molecular Sciences, 24(13), 11007. [Link]

  • Air/moisture sensitivity? (2019). ResearchGate. [Link]

  • Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. (2024). Environmental Science & Technology. [Link]

  • Sanger DNA Sequencing: Troubleshooting. (n.d.). MGH DNA Core. [Link]

  • Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. [Link]

  • The hydrolysis of methylene chloride (CH2Cl2). And methanol. (2012). ScienceMadness Discussion Board. [Link]

  • A Few Thoughts on Troubleshooting of DNA Sequencing - Part I. (n.d.). SEQme. [Link]

  • Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. (2024). ResearchGate. [Link]

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Centro de soporte técnico: Detección de impurezas de diclorometiltrimetilgermanio

Author: BenchChem Technical Support Team. Date: January 2026

Absolutamente. Aquí tienes una guía completa del centro de soporte técnico sobre técnicas analíticas para la detección de impurezas de diclorometiltrimetilgermanio.

Bienvenido al Centro de soporte técnico. Esta guía está diseñada para investigadores, científicos y profesionales del desarrollo de fármacos que trabajan con compuestos que pueden contener impurezas de diclorometiltrimetilgermanio. Como su científico de aplicaciones sénior, he estructurado esta guía para abordar los desafíos prácticos y las preguntas que surgen durante el análisis de trazas, centrándome en la causalidad detrás de las elecciones experimentales para garantizar la integridad y solidez de sus resultados.

Introducción: ¿Por qué es fundamental la detección de trazas de diclorometiltrimetilgermanio?

El diclorometiltrimetilgermanio, y compuestos organometálicos similares, a menudo son intermediarios o subproductos en las rutas de síntesis. Su importancia radica en su potencial como impurezas genotóxicas (IGT) en los ingredientes farmacéuticos activos (API). Las agencias reguladoras exigen que las IGT se controlen a niveles extremadamente bajos, a menudo en el rango de partes por millón (ppm), debido a su potencial para dañar el material genético.[1][2] El desarrollo de métodos analíticos selectivos y altamente sensibles no es solo un requisito reglamentario, sino un elemento fundamental para garantizar la seguridad del paciente.[3]

Esta guía proporciona una inmersión profunda en las metodologías analíticas clave, los protocolos detallados y las guías de solución de problemas para capacitarlo en la detección y cuantificación precisas de esta impureza.

Sección 1: Cromatografía de gases-espectrometría de masas (GC-MS): la técnica de trabajo

La GC-MS es la técnica preferida para el análisis de compuestos volátiles y semivolátiles como el diclorometiltrimetilgermanio.[4][5] Su alta eficiencia de separación (GC) combinada con la identificación y cuantificación selectiva y sensible (MS) la convierte en una herramienta invaluable para el análisis de trazas.[1][3]

Preguntas frecuentes: ¿Por qué GC-MS es el método principal para el diclorometiltrimetilgermanio?

Respuesta: La idoneidad de la GC-MS se basa en tres pilares clave:

  • Volatilidad: El diclorometiltrimetilgermanio es un compuesto suficientemente volátil, lo que lo hace susceptible de análisis por GC sin necesidad de una derivatización compleja.[4][6] La inyección directa o el muestreo en el espacio de cabeza son modos de inyección viables.

  • Sensibilidad: Para las impurezas genotóxicas, se requieren límites de detección en el rango de 1 a 5 ppm.[2] La espectrometría de masas, especialmente cuando se opera en modo de monitoreo de iones seleccionados (SIM), proporciona la sensibilidad necesaria para alcanzar estos bajos umbrales de cuantificación.[3]

  • Selectividad: La espectrometría de masas proporciona una "huella digital" molecular basada en la relación masa-carga (m/z) de la molécula y sus fragmentos. Esto permite una identificación inequívoca de la impureza, incluso en presencia de otros componentes de la matriz, lo que reduce el riesgo de falsos positivos.[5]

Diagrama de flujo del protocolo experimental: Análisis de GC-MS

GCMS_Workflow cluster_prep 1. Preparación de la muestra cluster_analysis 2. Análisis de GC-MS cluster_data 3. Análisis de datos SamplePrep Disolver la muestra (API) en un disolvente volátil apropiado (p. ej., diclorometano, hexano). [Evitar el agua] Spike Preparar controles con picos con un estándar de referencia de diclorometiltrimetilgermanio SamplePrep->Spike Validación del método Injection Inyectar 1 µL en el puerto de inyección de GC (Modo sin división para sensibilidad) Spike->Injection Separation Separación en una columna capilar (p. ej., DB-5MS) usando un gradiente de temperatura Injection->Separation Detection Detección por MS en modo de monitoreo de iones seleccionados (SIM) para iones característicos Separation->Detection Identification Identificar el pico por tiempo de retención y relación de iones calificadores Detection->Identification Quantification Cuantificar usando una curva de calibración externa Identification->Quantification Reporting Informar el resultado en ppm (µg/g) en relación con el API Quantification->Reporting

Leyenda: Flujo de trabajo general desde la preparación de la muestra hasta la generación de informes para el análisis de impurezas de diclorometiltrimetilgermanio mediante GC-MS.

Protocolo experimental detallado: Cuantificación de diclorometiltrimetilgermanio

Este protocolo describe un método cuantitativo general. La validación del método según las directrices de la ICH Q2(R1) es obligatoria para su aplicación.[2][7]

  • Preparación de la solución madre estándar (1000 ppm):

    • Pesar con precisión ~10 mg del estándar de referencia de diclorometiltrimetilgermanio en un matraz aforado de 10 ml.

    • Disolver y aforar con diclorometano. Esta es su solución madre.

  • Preparación de la curva de calibración (0,1 ppm a 5 ppm):

    • Realizar diluciones en serie de la solución madre para preparar estándares de calibración. Un rango típico podría ser 0,1, 0,5, 1,0, 2,5 y 5,0 ppm.

    • Razón fundamental: El rango de calibración debe abarcar el límite de cuantificación (LOQ) y el límite de especificación de la impureza.

  • Preparación de la muestra:

    • Pesar con precisión ~100 mg del ingrediente farmacéutico activo (API) en un vial de GC de 2 ml.

    • Añadir 1 ml de diclorometano y agitar en vórtex para disolver. La concentración final del API es de 100 mg/ml.

    • Justificación: Una alta concentración de la muestra es necesaria para detectar impurezas a nivel de ppm. El disolvente elegido debe disolver completamente la muestra y ser compatible con el análisis por GC.[4][8][9]

  • Parámetros de GC-MS:

ParámetroValor sugeridoJustificación
Columna de GC DB-5MS, 30 m x 0,25 mm, 0,25 µmLa fase de 5 % de fenilo es una columna robusta de uso general adecuada para una amplia gama de analitos.
Gas portador Helio, flujo constante de 1,2 ml/minProporciona una buena eficiencia cromatográfica y es inerte.
Temperatura de entrada 250 °CAsegura la volatilización rápida y completa de la muestra.[8]
Modo de inyección Sin división, 1 µLMaximiza la transferencia de analitos a la columna para una sensibilidad óptima.
Programa del horno 50 °C (mantener 2 min), luego rampa a 20 °C/min hasta 280 °C (mantener 5 min)El programa debe optimizarse para separar el analito de la matriz del API y otras impurezas.
Modo de MS Monitoreo de iones seleccionados (SIM)Aumenta drásticamente la sensibilidad y la selectividad al monitorear solo los iones m/z específicos del analito.
Iones SIM Determinar empíricamente a partir del espectro de masas del estándarSeleccione un ion cuantitativo (el más abundante) y 1-2 iones calificadores para confirmar la identidad.
  • Análisis de datos:

    • Identificar el pico de diclorometiltrimetilgermanio en el cromatograma de la muestra comparando el tiempo de retención con el de un estándar de referencia.

    • Confirmar la identidad del pico asegurándose de que la relación de los iones calificadores con respecto al ion cuantitativo esté dentro del ±20 % de la de un estándar.

    • Cuantificar la concentración en la muestra interpolando el área del pico en la curva de calibración.

    • Calcular el nivel de impureza en ppm usando la siguiente fórmula: PPM de impureza = (Concentración de la muestra en µg/ml / Concentración del API en mg/ml) * 1000

Guía de solución de problemas de GC-MS
ProblemaCausa(s) potencial(es)Pasos para la solución de problemas
Sin picos o picos muy pequeños - Problema con la jeringa (no aspira ni inyecta).- Bloqueo en la entrada o la columna.- El detector no está encendido o no funciona.- Inspeccionar visualmente la jeringa durante la inyección.- Reemplazar el septo y el revestimiento de la entrada.- Recortar el extremo frontal de la columna.- Verificar la configuración del detector.[10]
Forma de pico deficiente (cola o frente) - Sitios activos en el revestimiento de la entrada o la columna.- Contaminación de la columna.- Temperatura de inyección incorrecta.- Utilizar un revestimiento de entrada desactivado.- Acondicionar la columna a una temperatura alta (dentro de sus límites).- Optimizar la temperatura del puerto de inyección.[10]
Tiempos de retención no reproducibles - Fugas en el sistema (septo de la entrada, conexiones de la columna).- Fluctuaciones en el caudal del gas portador.- Realizar una comprobación de fugas en el sistema, especialmente en el septo de la entrada y las conexiones de la columna.- Comprobar el suministro de gas y los reguladores para una presión constante.[10]
Picos extraños (fantasmas) - Sangrado del septo.- Contaminación por la preparación de la muestra o el disolvente.- Remanencia de inyecciones anteriores.- Utilizar un septo de alta calidad y bajo sangrado.- Analizar un blanco de disolvente para comprobar la contaminación.- Limpiar la jeringa y ejecutar un lavado con disolvente entre inyecciones.[10][11]

Sección 2: Espectroscopia de resonancia magnética nuclear (RMN): para la confirmación estructural

Si bien la RMN generalmente carece de la sensibilidad de la GC-MS para el análisis de trazas, es una herramienta excepcionalmente poderosa e indispensable para la elucidación y confirmación estructural inequívoca.[12]

Preguntas frecuentes: ¿Cuándo debo usar la RMN para el análisis de impurezas?

Respuesta: La RMN se vuelve crucial en los siguientes escenarios:

  • Confirmación de la identidad: Cuando se aísla una impureza desconocida, la RMN (¹H, ¹³C y experimentos 2D) es el estándar de oro para determinar su estructura molecular.[13]

  • Diferenciación de isómeros: Si su síntesis puede producir impurezas isoméricas, la GC-MS puede no ser capaz de distinguirlas si coeluyen y tienen patrones de fragmentación similares. Los desplazamientos químicos únicos en el espectro de RMN pueden diferenciar fácilmente los isómeros.[13]

  • Cuantificación sin un estándar de referencia (qNMR): La RMN cuantitativa (qNMR) se puede utilizar para determinar la concentración de un analito comparando la integral de su señal con la de un estándar interno certificado con una concentración conocida. Esto es valioso cuando no se dispone de un estándar de referencia para la impureza.

Solución de problemas de identificación de impurezas por RMN
ProblemaCausa(s) potencial(es)Pasos para la solución de problemas
Las señales de impurezas se superponen con las señales del API o del disolvente - Campo magnético insuficiente.- Selección de disolvente subóptima.- Utilizar un espectrómetro de RMN de campo superior para una mejor dispersión de la señal.- Elegir un disolvente deuterado diferente que no tenga señales en la región de interés.[14]
Señales de impurezas no visibles (baja relación señal/ruido) - Concentración de impurezas demasiado baja.- Número insuficiente de exploraciones.- Intentar enriquecer la impureza mediante cromatografía preparativa o extracción.- Aumentar el número de exploraciones (la relación señal/ruido aumenta con la raíz cuadrada del número de exploraciones).
Identificación de picos desconocidos - Contaminación del disolvente, del tubo de RMN o de la muestra.- Consultar tablas de referencia de desplazamientos químicos de disolventes de laboratorio comunes e impurezas.[15][16]- Ejecutar un blanco (solo el disolvente deuterado) para identificar las señales del disolvente.

Sección 3: Espectrometría de masas con plasma acoplado inductivamente (ICP-MS): para la cuantificación elemental

La ICP-MS es una técnica de análisis elemental, no molecular. No identifica el diclorometiltrimetilgermanio directamente, sino que mide la cantidad total de germanio (Ge) en una muestra con una sensibilidad excepcional.[17][18]

Preguntas frecuentes: ¿Cuál es el papel de la ICP-MS en este contexto?

Respuesta: La ICP-MS sirve para dos propósitos principales:

  • Prueba de detección de límite: Se puede utilizar como una prueba de detección rápida para determinar el contenido total de germanio. Si el germanio total está por debajo del umbral de notificación, es posible que no se necesiten más pruebas de especiación.

  • Cuantificación después de la separación: Cuando se combina con una técnica de separación como la cromatografía líquida de alto rendimiento (HPLC) o la GC, se convierte en una poderosa herramienta de especiación. La GC-ICP-MS, por ejemplo, puede separar el diclorometiltrimetilgermanio de otras impurezas que contienen germanio y cuantificarlo específicamente en función de la respuesta del isótopo de germanio.[19]

Diagrama de flujo de decisiones: Selección de la técnica analítica

Tech_Selection Start ¿Necesito analizar impurezas de diclorometiltrimetilgermanio? IsVolatile ¿La impureza es volátil? Start->IsVolatile NeedQuant ¿Se requiere cuantificación a nivel de trazas? IsVolatile->NeedQuant Other Considerar técnicas alternativas (p. ej., LC-MS) IsVolatile->Other No NeedStruct ¿Se necesita una confirmación estructural inequívoca? NeedQuant->NeedStruct No GCMS Usar GC-MS para identificación y cuantificación NeedQuant->GCMS TotalGe ¿Solo se necesita el contenido total de Ge? NeedStruct->TotalGe No NMR Usar RMN para la elucidación de la estructura NeedStruct->NMR ICPMS Usar ICP-MS para el análisis de Ge total TotalGe->ICPMS

Leyenda: Árbol de decisiones que guía la selección de la técnica analítica más adecuada en función del objetivo experimental.

Guía de solución de problemas de ICP-MS (para análisis de Ge total)
ProblemaCausa(s) potencial(es)Pasos para la solución de problemas
Recuperación baja o errática - Pérdida de analito durante la digestión de la muestra (si se utiliza).- Inestabilidad de la muestra en la solución diluyente.- Utilizar un recipiente de digestión cerrado para evitar la pérdida de elementos volátiles.- Asegurarse de que el germanio sea estable en la matriz ácida utilizada para la dilución; añadir un agente complejante si es necesario.
Interferencias de la matriz - Altas concentraciones de otros elementos que causan interferencias isobáricas o poliatómicas.- Utilizar un modo de celda de colisión/reacción (si está disponible) para eliminar las interferencias poliatómicas.- Diluir la muestra para reducir los efectos de la matriz.- Utilizar la adición de estándar para la cuantificación en matrices complejas.
Deriva de la señal - Acumulación de carbono en los conos del espectrómetro de masas al analizar muestras orgánicas.- Añadir una pequeña cantidad de oxígeno al gas argón para ayudar a quemar la matriz orgánica.[20]- Utilizar un patrón interno para corregir la deriva del instrumento.

Sección 4: Validación del método y consideraciones reglamentarias

Preguntas frecuentes: ¿Cómo valido mi método analítico para una impureza genotóxica?

Respuesta: La validación del método para las IGT debe ser rigurosa y seguir las directrices de la ICH Q2(R1).[2][21] Se debe prestar especial atención a los siguientes parámetros:

  • Especificidad: Demostrar que el método puede detectar inequívocamente la impureza en presencia del API, otras impurezas y productos de degradación.[21]

  • Límite de detección (LOD) y límite de cuantificación (LOQ): El LOQ debe ser igual o inferior al umbral de notificación requerido para la impureza, que a menudo se basa en el umbral de preocupación toxicológica (TTC) de 1,5 µg/día.[3][21]

  • Precisión: La repetibilidad y la precisión intermedia deben demostrarse en el LOQ y en la concentración de especificación.

  • Exactitud: Debe evaluarse en un rango de concentraciones mediante el uso de muestras con picos. Las recuperaciones suelen estar en el rango del 70-130 % en niveles de trazas.[21]

  • Linealidad: Demostrada desde el LOQ hasta al menos el 120 % del límite de especificación.

  • Robustez: Evaluar cómo pequeños cambios deliberados en los parámetros del método (p. ej., caudal, temperatura, pH de la fase móvil) afectan a los resultados.

Referencias

  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Research & Reviews: Journal of Pharmaceutical Analysis, 12(4).

  • Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review.

  • Krystek, P., & Ritsema, R. (2004). Analytical product study of germanium-containing medicine by different ICP-MS applications. Journal of Trace Elements in Medicine and Biology, 18(1), 9-15.

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). Biotechnology Journal International.

  • Krystek, P., & Ritsema, R. (2004). Analytical product study of germanium-containing medicine by different ICP-MS applications. ResearchGate.

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Spectroscopy Online.

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo.

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside.

  • Sample preparation GC-MS. (n.d.). SCION Instruments.

  • Analytical methods. (1997). Agency for Toxic Substances and Disease Registry (ATSDR).

  • A Guide to GC Sample Preparation. (n.d.). Integrated Liner Technologies.

  • TROUBLESHOOTING GUIDE. (n.d.). Restek.

  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.

  • Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS. (2021). Agilent Technologies.

  • GC-MS Sample Preparation. (n.d.). Organomation.

  • Soto-Bustamante, E. A., et al. (n.d.). 1 H NMR spectroscopic characterization of the investigated compounds, d ppm, CDCl 3. ResearchGate.

  • GC–ICP–MS ANALYSIS OF IMPURITIES IN GERMANE. (n.d.). Consolidated Sciences.

  • Determination of Impurities in High Purity Germanium by Inductively Coupled Plasma Quadrupole Mass Spectrometry (ICP-QMS) After Matrix Volatilization Using Chlorine Gas. (2007). ResearchGate.

  • Elemental Impurities in Pharmaceuticals - Sample Preparation Methods and Tips for ICP-MS. (2022). Inorganic Ventures.

  • Determination of Trace Inorganic Germanium in bis-beta-Carboxyethylgermanium Sesquioxide by Headspace Solid-Phase Microextraction and Gas Chromatography – Mass Spectrometry. (2009). ResearchGate.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • GC/MS Identification of Impurities. (2024). Medistri SA.

  • Characterizing Small Molecules with NMR. (2019). News-Medical.Net.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). ResearchGate.

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2021). MDPI.

  • Socha, A. M., et al. (2013). Molecular mass estimation by PFG NMR spectroscopy. Magnetic Resonance in Chemistry, 51(9), 555-559.

  • Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. (n.d.). NCBI Bookshelf.

  • Determination of impurities in germanium tetrafluoride by IR spectroscopy and gas chromatography. (2010). Semantic Scholar.

  • Composition of Impurities of Germanium Tetrafluoride: A Gas Chromatography–Mass Spectrometry Study. (2024). ResearchGate.

  • ANALYTICAL METHODS. (2002). Agency for Toxic Substances and Disease Registry (ATSDR).

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. (2024). ResearchGate.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ResearchGate.

  • Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile. (n.d.). Benchchem.

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). (2020). PubMed Central.

Sources

Technical Support Center: Refining the Purification of Dichloromethyltrimethylgermane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to navigate the complexities of purifying dichloromethyltrimethylgermane and its derivatives. These organogermanium compounds, while valuable, are notoriously sensitive, particularly to hydrolysis and thermal stress. This support center is structured to provide direct, actionable solutions to common and complex purification challenges.

Part 1: Safety First - Essential Precautions

Before commencing any purification protocol, it is imperative to acknowledge the hazards associated with this compound derivatives and the solvents used.

  • Handling: These compounds are flammable liquids and vapors. All work should be conducted in a well-ventilated fume hood. Eliminate all ignition sources and use explosion-proof equipment. Grounding of all containers and receiving equipment is mandatory to prevent static discharge.

  • Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical splash goggles, and suitable protective clothing. Contact lenses should not be worn. An emergency eye wash fountain and safety shower must be immediately accessible.

  • Spills: In case of a spill, evacuate unnecessary personnel, eliminate ignition sources, and contain the spill with an inert absorbent material like dry sand or earth. Do not allow the material to enter sewers or public waters.

  • Storage: Store containers in a cool, dry, and well-ventilated area away from heat and oxidizing agents. Containers should be tightly closed to prevent moisture ingress and vapor escape.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound derivatives.

Q1: What is the most common cause of low yield during the purification of this compound?

A: The most frequent cause of yield loss is unintentional hydrolysis. The Ge-Cl bonds are highly susceptible to moisture. Exposure to atmospheric humidity, or the use of solvents that have not been rigorously dried, can lead to the formation of non-volatile and often insoluble germanols (R₃Ge-OH) or germoxanes (R₃Ge-O-GeR₃). These side products complicate purification and reduce the recovery of the desired chlorinated compound.

Q2: My NMR spectrum shows unidentifiable broad peaks after purification. What could they be?

A: Broad peaks often indicate the presence of oligomeric or polymeric species, which are classic signs of decomposition or hydrolysis. As mentioned above, germoxanes can form, and these often appear as broad signals in ¹H NMR spectra. It is also possible that trace acidic or basic impurities are catalyzing decomposition. A crucial diagnostic step is to acquire a fresh spectrum immediately after purification and compare it to one taken after 24 hours to assess stability.

Q3: Can I use standard silica gel for column chromatography?

A: While possible, it is often problematic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can promote the hydrolysis or decomposition of sensitive organogermanium halides. It is highly recommended to use deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina.

Q4: What is the best general approach to start the purification of a crude reaction mixture?

A: The optimal starting point depends on the physical properties of your derivative and the likely impurities. A robust general workflow is to first remove volatile impurities (like solvents or unreacted starting materials) via distillation, potentially under reduced pressure if the compound is thermally sensitive. The non-volatile residue can then be further purified using column chromatography on a suitable stationary phase.

Part 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental challenges.

Issue 1: Low Purity or Decomposition During Distillation

You observe co-distillation of impurities, a dark-colored residue, or a significant drop in yield, suggesting thermal decomposition.

Causality Analysis: this compound derivatives can be thermally labile. Prolonged exposure to high temperatures, especially in the presence of trace impurities (acidic or basic), can catalyze decomposition pathways. Furthermore, if the boiling points of the desired product and a key impurity are too close, simple distillation will not provide adequate separation.

Troubleshooting Protocol:

  • Assess Thermal Stability: Before attempting a large-scale distillation, take a small aliquot of the crude material in a flask with a stir bar. Heat it under an inert atmosphere to the anticipated boiling temperature. Monitor for any color change. A darkening of the solution is a strong indicator of thermal decomposition.

  • Employ Vacuum Distillation: Reducing the pressure significantly lowers the boiling point, minimizing the thermal stress on the compound. This is the single most effective way to prevent thermal decomposition.

  • Use a Fractionating Column: If impurities have boiling points within 25°C of your product, a simple distillation is insufficient. Use a fractionating column (e.g., Vigreux or packed) to improve separation efficiency.

  • Minimize Heating Time: Ensure the distillation apparatus is set up efficiently. Use a heating mantle with a stirrer for even heating and to prevent bumping. Do not overheat; aim for a steady distillation rate of approximately 10 drops per minute.

G cluster_0 Distillation Troubleshooting Start Low Purity Post-Distillation Check_BP Are Boiling Points of Product and Impurity < 25°C apart? Check_Decomp Does sample darken upon heating? Use_Fractional Action: Use Fractional Distillation Column Use_Vacuum Action: Use Vacuum Distillation Success Pure Product Obtained

Caption: Step-by-step workflow for successful column chromatography.

References

  • This compound, 95% Safety Data Sheet. (2016). Gelest. [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: dichloromethane. [Link]

  • Castle, K. T., et al. (2016). Chromatographic separation of germanium and arsenic for the production of high purity (77)As. Journal of Chromatography A. [https://www.ncbi.nlm.nih.gov/pubmed/26947162]([Link]

Validation & Comparative

A Senior Application Scientist's Guide to Germanium Precursors: A Comparative Analysis Featuring Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

Germanium-based materials are at the forefront of innovation in semiconductor technology and are emerging as promising candidates in pharmaceutical development. The selection of an appropriate germanium precursor is a critical determinant of the final material's properties and the efficiency of its synthesis. This guide provides a comprehensive comparison of dichloromethyltrimethylgermane with other commercially available and novel germanium precursors. We will delve into the nuanced interplay of precursor chemistry, process parameters, and resulting material characteristics for applications in thin-film deposition and nanoparticle synthesis. Furthermore, this guide will explore the burgeoning field of organogermanium compounds in drug discovery, contextualizing the potential of chlorinated germanium compounds within this therapeutic landscape.

Introduction: The Resurgence of Germanium in Advanced Applications

Germanium, a lustrous metalloid, holds a significant place in the history of electronics as the material used to create the first transistors.[1] While silicon ultimately became the dominant material in the semiconductor industry, germanium is experiencing a renaissance due to its unique electronic and optical properties. Its high charge carrier mobility and smaller bandgap compared to silicon make it an attractive material for high-speed electronics and infrared optics.[2]

The synthesis of high-purity germanium thin films and nanostructures is paramount for these applications. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are the workhorse techniques for producing these materials with high precision.[3] The choice of the germanium precursor is a pivotal decision in these processes, directly influencing deposition temperature, growth rate, film purity, and morphology.[4][5]

This guide will focus on this compound, a lesser-known organogermanium precursor, and compare its projected performance with more established alternatives. We will analyze its chemical structure and infer its reactivity and thermal stability based on related compounds.

Beyond electronics, organogermanium compounds have garnered interest for their therapeutic potential.[6][7] Many of these compounds exhibit low toxicity and have been investigated for their anti-tumor and immunomodulatory properties.[8][9] This guide will also explore the landscape of organogermanium compounds in drug development and discuss the potential role of chlorinated germanium precursors in the synthesis of novel therapeutic agents.

The Precursor Landscape: A Comparative Overview

The ideal germanium precursor for CVD or ALD should possess a combination of desirable properties: adequate volatility, high thermal stability at the delivery temperature, clean decomposition at the substrate surface, and a wide ALD window (for ALD applications).[10][11]

Here, we compare this compound with several classes of commonly used germanium precursors.

This compound: A Profile

Inferred Properties of this compound:

  • Volatility: The presence of methyl groups suggests moderate volatility. Its boiling point is likely to be in a range suitable for conventional CVD/ALD delivery systems.

  • Thermal Stability: The Ge-C bonds are generally stable, but the C-Cl bonds in the dichloromethyl group might be a point of thermal decomposition. The stability will be a critical parameter to determine its suitability for high-temperature processes.

  • Reactivity: The chlorine atoms on the methyl group could potentially participate in surface reactions, possibly leading to different film growth mechanisms compared to precursors without such functional groups.

  • Decomposition Products: Thermal decomposition might lead to the formation of germanium-carbon and germanium-chlorine species on the substrate. The potential for carbon and chlorine incorporation into the growing film is a key consideration.

Comparative Analysis with Other Germanium Precursors

To provide a comprehensive understanding, we will compare this compound with other established germanium precursors.

Precursor ClassRepresentative ExamplesKey AdvantagesKey DisadvantagesInferred Comparison with (CH₃)₃GeCHCl₂
Germanes Germane (GeH₄), Digermane (Ge₂H₆)High purity films, low deposition temperatures.Highly toxic and pyrophoric gases, difficult to handle.[14]This compound is expected to be a liquid with lower toxicity and easier handling than germane gas. However, it will likely require higher deposition temperatures and may introduce carbon and chlorine impurities.
Germanium Halides Germanium tetrachloride (GeCl₄)High volatility, readily available.Corrosive byproducts (HCl), potential for halogen incorporation in the film.[15]This compound is less corrosive than GeCl₄ and offers the potential for lower deposition temperatures due to the presence of methyl groups.
Organogermanium Hydrides IsobutylgermaneReduced hazard compared to germane, good film quality.Can still be pyrophoric, may require careful handling.[1]This compound is likely less reactive and easier to handle than organogermanium hydrides, but may lead to higher impurity levels in the film.
Germanium Amides Tetrakis(dimethylamino)germanium (Ge(NMe₂)₄)Good thermal stability, suitable for ALD.Potential for nitrogen and carbon incorporation.This compound may offer a different impurity profile (Cl instead of N) and potentially different surface reaction chemistry.
Ge(II) Precursors Ge(II) amidinates, Ge(II) β-diketonatesLower deposition temperatures, different reaction pathways.[16][17]Can be more complex to synthesize and handle.This compound is a Ge(IV) precursor and will likely follow different deposition mechanisms than Ge(II) compounds.

Experimental Protocols: A Hypothetical Approach for this compound

Given the lack of specific experimental data for this compound, we propose the following hypothetical experimental workflows for its evaluation as a precursor for germanium thin film deposition and nanoparticle synthesis. These protocols are based on established methodologies for similar organogermanium compounds.

Thin Film Deposition via CVD: A Proposed Workflow

This protocol outlines a general procedure for evaluating this compound as a CVD precursor for depositing germanium thin films on a silicon substrate.

Objective: To determine the optimal deposition parameters for this compound and characterize the resulting germanium thin films.

Materials:

  • This compound

  • Silicon (100) wafers

  • High-purity argon or nitrogen carrier gas

  • A horizontal flow cold-wall CVD reactor

Methodology:

  • Substrate Preparation: Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and metallic contaminants.

  • Precursor Delivery: Load this compound into a bubbler and maintain it at a constant temperature to ensure a stable vapor pressure.

  • Deposition:

    • Introduce the silicon wafer into the CVD reactor.

    • Heat the substrate to the desired deposition temperature (e.g., in the range of 300-500 °C).

    • Flow the carrier gas through the bubbler to transport the precursor vapor into the reactor.

    • Vary the substrate temperature, precursor flow rate, and reactor pressure to investigate their effects on the growth rate and film properties.

  • Characterization:

    • Thickness and Growth Rate: Use ellipsometry or profilometry.

    • Crystallinity and Phase: Analyze with X-ray Diffraction (XRD) and Raman Spectroscopy.

    • Morphology and Surface Roughness: Examine using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

    • Composition and Purity: Determine with X-ray Photoelectron Spectroscopy (XPS) to quantify germanium, carbon, and chlorine content.

Workflow Diagram:

CVD_Workflow cluster_prep Preparation cluster_deposition CVD Process cluster_characterization Characterization sub_prep Substrate Cleaning heating Substrate Heating sub_prep->heating precursor_prep Precursor Loading flow Precursor Flow precursor_prep->flow deposition Film Growth heating->deposition flow->deposition thickness Thickness/Growth Rate deposition->thickness crystallinity Crystallinity deposition->crystallinity morphology Morphology deposition->morphology purity Purity deposition->purity

Caption: Proposed workflow for CVD of Germanium films.

Colloidal Nanoparticle Synthesis: A Prospective Method

This protocol describes a potential method for synthesizing germanium nanoparticles using this compound via a solution-phase reduction.

Objective: To synthesize and characterize colloidal germanium nanoparticles.

Materials:

  • This compound

  • A high-boiling point solvent (e.g., oleylamine)

  • A reducing agent (e.g., sodium borohydride)

  • A stabilizing agent (e.g., oleylamine)

Methodology:

  • Reaction Setup: In a three-neck flask under an inert atmosphere, dissolve this compound and the stabilizing agent in the solvent.

  • Reduction: Heat the solution to a specific temperature (e.g., 180-220 °C) and inject the reducing agent.

  • Growth and Aging: Maintain the reaction temperature for a set period to allow for nanoparticle nucleation and growth.

  • Purification: Cool the reaction mixture and precipitate the nanoparticles by adding a non-solvent (e.g., ethanol). Centrifuge and wash the nanoparticles multiple times to remove unreacted precursors and byproducts.

  • Characterization:

    • Size and Morphology: Use Transmission Electron Microscopy (TEM).

    • Crystallinity: Analyze with XRD.

    • Optical Properties: Measure with UV-Vis and Photoluminescence Spectroscopy.

    • Surface Chemistry: Characterize using Fourier-Transform Infrared (FTIR) Spectroscopy.

Workflow Diagram:

Nanoparticle_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mixing Precursor & Solvent Mixing reduction Reduction at High Temp. mixing->reduction growth Nanoparticle Growth reduction->growth precipitation Precipitation growth->precipitation washing Centrifugation & Washing precipitation->washing tem Size & Morphology (TEM) washing->tem xrd Crystallinity (XRD) washing->xrd optical Optical Properties washing->optical ftir Surface Chemistry (FTIR) washing->ftir

Caption: Workflow for colloidal Germanium nanoparticle synthesis.

Organogermanium Compounds in Drug Development: A New Frontier

The field of medicinal chemistry is continually searching for novel molecular scaffolds to develop new therapeutics. Organogermanium compounds have emerged as a fascinating class of molecules with a range of biological activities.[18]

The Promise of Low Toxicity

A significant advantage of many organogermanium compounds is their relatively low toxicity compared to their inorganic counterparts like germanium dioxide, which can be nephrotoxic at high doses.[8][19] Organic germanium compounds, such as germanium-132 (carboxyethylgermanium sesquioxide), have a more favorable safety profile.[19][20] This low toxicity is a crucial attribute for any compound being considered for pharmaceutical development.

A History of Bioactivity

Several organogermanium compounds have been investigated for their therapeutic potential:

  • Spirogermanium: This was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[8] While it showed some activity, its development was hampered by neurotoxicity at higher doses.[7]

  • Germanium-132: This compound has been studied for its immunomodulatory and anti-tumor effects.[9] It is believed to enhance the activity of natural killer cells and macrophages.[9]

The exploration of organogermanium compounds in drug discovery is an active area of research, with new derivatives being synthesized and evaluated for a variety of therapeutic applications.[6][7]

The Potential Role of this compound in Drug Discovery

While this compound itself is unlikely to be a drug candidate due to its reactive nature, it can serve as a valuable synthetic intermediate for creating more complex and stable organogermanium compounds. The dichloromethyl group can be a handle for further chemical modifications, allowing for the construction of a diverse library of novel organogermanium molecules for biological screening. The "germanium switch," where a carbon or silicon atom in a known drug is replaced by germanium, is a strategy being explored to create new drug candidates with potentially improved properties.[7]

Conclusion and Future Outlook

This compound represents an intriguing, yet under-explored, germanium precursor. Based on its chemical structure, it holds the potential to be a viable liquid precursor for CVD and nanoparticle synthesis, offering a different reactivity and impurity profile compared to established precursors. However, extensive experimental validation is required to ascertain its performance and decomposition pathways.

The broader field of organogermanium chemistry continues to expand, with significant potential in both materials science and medicine. In the realm of electronics, the development of novel precursors with tailored properties will be crucial for advancing next-generation devices. In pharmaceuticals, the low toxicity and diverse bioactivity of organogermanium compounds make them a promising area for the discovery of new drugs. Further research into the synthesis and biological evaluation of novel organogermanium compounds is highly warranted.

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  • Fischer, R. A., et al. (2022). Mixed-Substituted Single-Source Precursors for Si1–xGex Thin Film Deposition. PMC. [Link]

  • Kociok-Köhn, G., et al. (2018). [Ge(TenBu)4] – a single source precursor for the chemical vapour deposition of germanium telluride thin films. RSC Publishing. [Link]

  • Kim, J., et al. (2009). Growth of germanium nanowires using liquid GeCl4 as a precursor: The critical role of Si impurities. ResearchGate. [Link]

  • University of Duisburg-Essen. (2023). Thermodynamics of CVD Precursors. [Link]

  • Gordon, R. G., et al. (2010). Germanium ALD/CVD precursors for deposition of Ge/GeTe films. ResearchGate. [Link]

  • Plasma-ALD.com. (n.d.). Precursors and Gases in the Plasma Enhanced Atomic Layer Deposition Publication Database. [Link]

  • Gordon, R. G. (n.d.). Overview of ALD Precursors and Reaction Mechanisms. Harvard University. [Link]

  • Pham, H. T., Wahman, D. G., & Fairey, J. L. (2021). Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. PubMed Central. [Link]

  • Eindhoven University of Technology. (n.d.). Common Precursors and Surface Mechanisms for Atomic Layer Deposition. [Link]

  • PubMed. (1986). Safety standards for occupational exposure to dichloromethane. [Link]

  • Pham, H. T., Wahman, D. G., & Fairey, J. L. (2021). Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine. PubMed. [Link]

  • Wikipedia. (n.d.). List of metal-organic chemical vapour deposition precursors. In Wikipedia. [Link]

  • ALD Stories. (2021). ALD Precursor Design for Hard to Deposit Metals with Chuck Winter - ALD Stories Ep. 6. [Link]

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A Comparative Analysis of Dichloromethyltrimethylgermane and Dichlorodimethylgermane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and reactivity of two key organogermanium reagents.

In the landscape of organometallic chemistry, germanium-containing compounds are carving out a significant niche, particularly as versatile reagents and precursors in organic synthesis and materials science. Among these, dichloromethyltrimethylgermane and dichlorodimethylgermane represent two important, yet distinct, building blocks. This guide provides a comprehensive comparative analysis of their chemical properties, synthesis, reactivity, and potential applications, supported by experimental data to inform researchers in their selection and use of these powerful reagents.

Structural and Physical Properties: A Tale of Two Methyl Groups

The fundamental difference between this compound (Me₃GeCHCl₂) and dichlorodimethylgermane (Me₂GeCl₂) lies in the substitution at the germanium center. This seemingly subtle variation in the number of methyl groups leads to significant differences in their physical and chemical characteristics.

PropertyThis compound (Me₃GeCHCl₂)Dichlorodimethylgermane (Me₂GeCl₂)
Molecular Formula C₄H₉Cl₂GeC₂H₆Cl₂Ge
Molecular Weight 203.66 g/mol 173.62 g/mol
Structure Trimethylgermyl group attached to a dichloromethyl groupTwo methyl groups and two chlorine atoms attached to a central germanium atom
Key Feature Contains a reactive C-H bond on the dichloromethyl groupPossesses two reactive Ge-Cl bonds

The presence of three methyl groups in this compound results in a higher molecular weight and likely a different boiling point and solubility profile compared to dichlorodimethylgermane. The electronic environment around the germanium atom is also significantly altered, influencing the reactivity of the respective functional groups.

Synthesis and Availability

The accessibility of these reagents is a critical consideration for their practical application in research and development.

Dichlorodimethylgermane: The Direct Process

Dichlorodimethylgermane is most commonly synthesized via the "Direct Process," a method analogous to the Müller-Rochow process for producing methylchlorosilanes. This industrial-scale reaction involves the direct interaction of elemental germanium with methyl chloride at elevated temperatures in the presence of a copper catalyst.

Experimental Protocol: Synthesis of Dichlorodimethylgermane via the Direct Process

  • Catalyst Preparation: A finely powdered mixture of germanium and a copper catalyst is prepared.

  • Reaction: The catalyst mixture is placed in a reactor and heated to a temperature typically in the range of 250-300°C.

  • Introduction of Methyl Chloride: A stream of methyl chloride gas is passed through the heated catalyst bed.

  • Product Collection: The volatile products, primarily a mixture of methylgermanium chlorides including dichlorodimethylgermane, are carried out of the reactor in the gas stream.

  • Purification: The product mixture is then cooled and purified by fractional distillation to isolate dichlorodimethylgermane.

This process, while effective for large-scale production, yields a mixture of products requiring careful separation.

This compound: Synthetic Routes

Detailed experimental procedures for the synthesis of this compound are less commonly reported in readily accessible literature. However, plausible synthetic strategies can be inferred from general organometallic reactions. One potential route involves the reaction of a trimethylgermyl anion equivalent with a suitable dichloromethyl electrophile.

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic techniques are indispensable for confirming the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these two compounds are expected to be distinct.

  • This compound: A singlet corresponding to the nine equivalent protons of the three methyl groups would be observed, likely in the upfield region. A distinct singlet for the single proton of the dichloromethyl group would appear further downfield due to the deshielding effect of the two chlorine atoms.

  • Dichlorodimethylgermane: A single singlet would be expected for the six equivalent protons of the two methyl groups.

¹³C NMR: The carbon NMR spectra would also show characteristic differences.

  • This compound: Two signals are expected: one for the methyl carbons and another for the dichloromethyl carbon, with the latter being significantly downfield.

  • Dichlorodimethylgermane: A single signal for the two equivalent methyl carbons would be observed.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of these compounds. The presence of chlorine and germanium isotopes will result in characteristic isotopic patterns in the mass spectrum, aiding in their identification. The fragmentation patterns will differ based on the relative strengths of the Ge-C, Ge-Cl, and C-H bonds in each molecule.

Reactivity: A Comparative Look at Functional Group Chemistry

The differing functionalities of this compound and dichlorodimethylgermane dictate their distinct reactivity profiles and, consequently, their applications in synthesis.

Dichlorodimethylgermane: A Precursor to Germanium-Containing Polymers and Heterocycles

The primary sites of reactivity in dichlorodimethylgermane are the two germanium-chloride bonds. These bonds are susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a wide range of organogermanium compounds.

  • Hydrolysis and Condensation: Reaction with water leads to the formation of dimethylgermanium oxide, which can further polymerize to form polygermoxanes, materials with potential applications in optics and electronics.

  • Reaction with Nucleophiles: Dichlorodimethylgermane reacts with a variety of nucleophiles, such as organolithium or Grignard reagents, to form new Ge-C bonds. This allows for the introduction of various organic functionalities onto the germanium center. It can also react with diols, diamines, and other difunctional nucleophiles to form germanium-containing heterocyclic compounds.

This compound: A Source of Dichloromethyl Anions and Radicals

In contrast, the reactivity of this compound is centered around the dichloromethyl group. The trimethylgermyl group is relatively inert under many conditions.

  • Deprotonation: The C-H bond of the dichloromethyl group is acidic and can be deprotonated with a strong base to generate a dichloromethyl anion. This nucleophilic species can then be used to introduce the dichloromethyl group into other molecules.

  • Radical Reactions: The C-H bond can also be a site for radical abstraction, leading to the formation of a dichloromethyl radical, which can participate in various radical-mediated transformations.

The differing reactivity of these two compounds is a key factor in their selection for specific synthetic targets.

Applications in Research and Development

The unique properties of this compound and dichlorodimethylgermane make them valuable tools in different areas of research.

Dichlorodimethylgermane in Materials Science

The ability of dichlorodimethylgermane to form polymers and its role as a precursor for germanium-containing materials makes it particularly interesting for materials scientists. Organogermanium compounds are being explored for applications in the semiconductor industry as precursors for the chemical vapor deposition (CVD) of germanium-containing thin films.[1][2] These films are crucial for the fabrication of high-performance electronic and optoelectronic devices.

This compound in Organic Synthesis

This compound serves as a specialized reagent for the introduction of the dichloromethyl functional group. This moiety is a valuable synthon that can be further transformed into other functional groups, such as aldehydes or carboxylic acids, making it a useful tool for synthetic organic chemists.

Conclusion

This compound and dichlorodimethylgermane, while both dichlorinated organogermanium compounds, offer distinct synthetic utilities based on their structural differences. Dichlorodimethylgermane, with its two reactive Ge-Cl bonds, is a versatile precursor for the synthesis of a wide array of organogermanium compounds and materials. In contrast, this compound provides a means to introduce the synthetically useful dichloromethyl group. Understanding the unique reactivity and properties of each compound is crucial for researchers to effectively harness their potential in their respective fields of study. This guide provides a foundational understanding to aid in the informed selection and application of these valuable chemical tools.

References

[1] Organogermanium chemistry. In Wikipedia. Retrieved January 13, 2026, from [Link] [2] Process for the preparation of germanium compounds. (2004). Google Patents. Retrieved January 13, 2026, from

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A Comparative Guide to the Spectroscopic Confirmation of Products from Dichloromethyltrimethylgermane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of the expected products from reactions involving dichloromethyltrimethylgermane, a versatile precursor in organogermanium chemistry. Leveraging established principles of organometallic reactivity and spectroscopic analysis, this document offers a predictive framework for product confirmation, supported by experimental data from analogous systems and foundational spectroscopic principles.

Introduction to the Reactivity of this compound

This compound, (CH₃)₃GeCHCl₂, is an intriguing substrate for synthetic chemistry. The presence of two chlorine atoms on the α-carbon, adjacent to the trimethylgermyl group, opens up several reaction pathways. The primary modes of reactivity involve the generation of a highly reactive trimethylgermylchlorocarbene intermediate or the formation of a Grignard-like reagent. The specific reaction conditions and reagents employed dictate the predominant pathway and, consequently, the nature of the final products. This guide will explore these pathways and provide a detailed comparison of the spectroscopic signatures of the resulting compounds.

I. Reaction with Organolithium Reagents: Carbene Generation and Cyclopropanation

The reaction of this compound with a strong, non-nucleophilic base, such as n-butyllithium, is anticipated to proceed via an α-elimination mechanism. This pathway is well-documented for the analogous silicon compound, dichloromethyltrimethylsilane. The initial step involves the deprotonation of the dichloromethyl group, followed by the loss of a chloride ion to generate the transient trimethylgermylchlorocarbene. In the presence of an alkene, this carbene undergoes a [1+2] cycloaddition to yield a trimethylgermyl- and chloro-substituted cyclopropane.

A. Comparative Analysis of Expected Products
Reagent SystemProposed IntermediateTrapping AgentExpected Product
(CH₃)₃GeCHCl₂ + n-BuLi(CH₃)₃Ge-C̈-ClCyclohexene7-Chloro-7-(trimethylgermyl)bicyclo[4.1.0]heptane
B. Spectroscopic Confirmation: A Predictive Approach

1. ¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be complex due to the bicyclic structure. The trimethylgermyl group will appear as a sharp singlet, typically in the range of δ 0.1-0.5 ppm. The protons on the cyclopropane ring and the cyclohexyl moiety will exhibit complex multiplets in the upfield region (δ 0.5-2.5 ppm).

2. ¹³C NMR Spectroscopy:

The carbon spectrum will provide key structural information. The trimethylgermyl methyl carbons will resonate at a characteristic upfield position (δ -2 to 2 ppm). The quaternary carbon of the cyclopropane ring attached to both the chlorine and the trimethylgermyl group is expected to have a chemical shift in the range of δ 60-70 ppm. The other carbons of the bicyclo[4.1.0]heptane skeleton will appear in the aliphatic region (δ 15-40 ppm).

3. Mass Spectrometry (MS):

The mass spectrum will be a critical tool for confirmation due to the distinct isotopic pattern of germanium and chlorine.[1] The molecular ion peak ([M]⁺) will exhibit a characteristic cluster of peaks reflecting the natural abundances of the germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and the chlorine isotopes (³⁵Cl, ³⁷Cl). The fragmentation pattern is expected to show the loss of a methyl group ([M-15]⁺) and the trimethylgermyl group.

Experimental Protocol: Synthesis of 7-Chloro-7-(trimethylgermyl)bicyclo[4.1.0]heptane (Predictive)

This protocol is adapted from the synthesis of the analogous silicon compound.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) and cyclohexene (1.2 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 eq) in hexanes via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the title compound.

II. Other Reaction Pathways: A Comparative Overview

This compound can also undergo other transformations, leading to a variety of products with distinct spectroscopic signatures.

A. Reductive Dechlorination

Reaction with a reducing agent like lithium aluminum hydride (LiAlH₄) is expected to replace the chlorine atoms with hydrogen, yielding methyltrimethylgermane.[2]

  • ¹H NMR: Two singlets are expected: one for the trimethylgermyl protons (around δ 0.1 ppm) and one for the methyl group attached to the germanium (around δ 0.2 ppm), with a 9:3 integration ratio.

  • ¹³C NMR: Two signals are expected: one for the trimethylgermyl carbons and one for the methyl carbon.

  • MS: The molecular ion peak will show the characteristic germanium isotope pattern.

B. Halogen Exchange

Treatment with sodium iodide in acetone (a Finkelstein reaction) should lead to the substitution of one or both chlorine atoms with iodine. The mono-substituted product, (iodomethyl)trimethylgermane, would be the likely major product under controlled conditions.

  • ¹H NMR: A singlet for the trimethylgermyl protons (around δ 0.3 ppm) and a singlet for the iodomethyl protons (downfield, around δ 2.0 ppm) are expected.

  • ¹³C NMR: A signal for the trimethylgermyl carbons and a downfield signal for the iodomethyl carbon (due to the heavy atom effect of iodine) are anticipated.

  • MS: The mass spectrum will show the molecular ion peak with the germanium isotope pattern and a peak corresponding to the loss of an iodine atom.

C. Grignard-like Reagent Formation

Reaction with magnesium metal in a suitable solvent like THF could potentially form a Grignard-like reagent, (trimethylgermyl)(chloro)methyllithium. This intermediate could then be trapped with an electrophile, such as an aldehyde or ketone, to form a β-hydroxygermane.

  • ¹H NMR: The product alcohol would show a characteristic broad singlet for the hydroxyl proton, a multiplet for the proton on the carbon bearing the hydroxyl group, and a singlet for the trimethylgermyl protons.

  • ¹³C NMR: A signal for the carbon attached to the hydroxyl group (in the range of δ 60-80 ppm) would be observed, in addition to the signals for the trimethylgermyl group.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group.[3][4]

Data Summary and Comparison

Product¹H NMR (δ, ppm) (Predicted/Typical)¹³C NMR (δ, ppm) (Predicted/Typical)Key MS Fragments (m/z)
7-Chloro-7-(trimethylgermyl)bicyclo[4.1.0]heptane(CH₃)₃Ge: ~0.3 (s, 9H); Cyclopropyl/Cyclohexyl-H: 0.5-2.5 (m)(CH₃)₃Ge: ~0; C-Ge: ~65; Aliphatic C: 15-40[M]⁺ cluster, [M-CH₃]⁺, [M-Ge(CH₃)₃]⁺
Methyltrimethylgermane(CH₃)₃Ge: ~0.1 (s, 9H); CH₃-Ge: ~0.2 (s, 3H)(CH₃)₃Ge: ~-2; CH₃-Ge: ~-5[M]⁺ cluster, [M-CH₃]⁺
(Iodomethyl)trimethylgermane(CH₃)₃Ge: ~0.3 (s, 9H); CH₂I: ~2.0 (s, 2H)(CH₃)₃Ge: ~0; CH₂I: ~-10[M]⁺ cluster, [M-I]⁺, [Ge(CH₃)₃]⁺
β-Hydroxygermane (from aldehyde)(CH₃)₃Ge: ~0.2 (s, 9H); CH-OH: ~3.5-4.5 (m); OH: broad(CH₃)₃Ge: ~-1; C-OH: 60-80[M]⁺ cluster, [M-CH₃]⁺, [M-Ge(CH₃)₃]⁺

Visualizing Reaction Pathways and Workflows

Reaction of this compound with n-BuLi and Cyclohexene

reaction_pathway A (CH₃)₃GeCHCl₂ C (CH₃)₃Ge-C̈-Cl (Trimethylgermylchlorocarbene) A->C - LiCl - Butane B n-BuLi B->C E 7-Chloro-7-(trimethylgermyl)bicyclo[4.1.0]heptane C->E D Cyclohexene D->E [1+2] Cycloaddition workflow Start Crude Reaction Product Purify Purification (Distillation/Chromatography) Start->Purify NMR ¹H & ¹³C NMR Spectroscopy Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy (if applicable) Purify->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic characterization of reaction products.

Conclusion

The reactions of this compound offer access to a range of structurally interesting organogermanium compounds. While detailed experimental data for some of these transformations are sparse, a comparative analysis based on well-established reactivity principles and spectroscopic trends provides a robust framework for product identification. The key to unambiguous characterization lies in the combined application of NMR spectroscopy and mass spectrometry, with the latter being particularly powerful due to the characteristic isotopic signatures of germanium and any halogen atoms present. This guide serves as a valuable resource for researchers venturing into the synthesis and characterization of novel organogermanium compounds, enabling them to design experiments and interpret spectroscopic data with greater confidence.

References

  • Seyferth, D., & Lambert, R. L. (1976). Trimethyl(dichloromethyl)silane. Journal of Organometallic Chemistry, 122(2), 155-158. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • Organic Synthesis International. (2014). Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane) from cyclohexene. [Link]

  • PubChem. 7-Chlorobicyclo[4.1.0]heptane. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • NIST Mass Spectrometry Data Center. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Johnson, J. E., Blizzard, R. H., & Carhart, H. W. (1948). Reduction of Halides with Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(11), 3664-3665. [Link]

  • Olah, G. A., & Narang, S. C. (1979). Chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. Tetrahedron, 35(1), 1-10. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

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A Comparative Guide to the Synthetic Routes of Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethyltrimethylgermane ((Cl₂CH)Ge(CH₃)₃) is a valuable organogermanium compound with emerging applications in organic synthesis and materials science. Its unique structural features, combining a reactive dichloromethyl group with the stabilizing trimethylgermyl moiety, make it a versatile building block for the introduction of the dichloromethyl group and subsequent chemical transformations. This guide provides a comprehensive comparison of the alternative synthetic routes to this compound, offering detailed experimental protocols, performance data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around two distinct strategies: the insertion of dichlorocarbene into a germanium-hydrogen bond and the nucleophilic substitution involving a trimethylgermyl anion and a dichloromethyl electrophile. Each approach presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Route 1: Dichlorocarbene Insertion into the Ge-H Bond of Trimethylgermane

This method is arguably the most direct approach to this compound. It relies on the in-situ generation of dichlorocarbene (:CCl₂) from a suitable precursor, which then inserts into the germanium-hydrogen bond of trimethylgermane. A highly effective way to achieve this is through phase-transfer catalysis (PTC).

Reaction Mechanism

The reaction proceeds via the following steps:

  • Deprotonation: A strong base, typically aqueous sodium hydroxide, deprotonates chloroform (CHCl₃) at the aqueous-organic interface to form the trichloromethyl anion (⁻CCl₃).

  • Carbene Formation: The unstable trichloromethyl anion undergoes alpha-elimination, losing a chloride ion to generate dichlorocarbene (:CCl₂).

  • Phase Transfer: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the dichlorocarbene or its precursor from the aqueous phase to the organic phase where the trimethylgermane is dissolved.

  • Insertion: The electrophilic dichlorocarbene inserts into the Ge-H bond of trimethylgermane to yield the desired product, this compound.

Visualizing the Workflow: Dichlorocarbene Insertion

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase CHCl3_aq CHCl₃ CCl3_anion ⁻CCl₃ CHCl3_aq->CCl3_anion -H⁺ (from NaOH) NaOH NaOH C_Cl2 :CCl₂ CCl3_anion->C_Cl2 -Cl⁻ PTC Phase-Transfer Catalyst (Q⁺R₄X⁻) C_Cl2->PTC Transfer to Organic Phase Me3GeH (CH₃)₃GeH Product (Cl₂CH)Ge(CH₃)₃ Me3GeH->Product Insertion of :CCl₂ PTC->Me3GeH

Caption: Workflow for dichlorocarbene insertion under phase-transfer catalysis.

Detailed Experimental Protocol

Materials:

  • Trimethylgermane ((CH₃)₃GeH)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve trimethylgermane and a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%) in toluene.

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • With vigorous stirring, add the chloroform to the trimethylgermane solution.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically room temperature to 50°C).

  • After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitoring by GC or TLC is recommended).

  • Once the reaction is complete, add water to dissolve the precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to afford pure this compound.

Performance Data
ParameterValue
Typical Yield 60-80%
Purity (after distillation) >98%
Reaction Time 4-12 hours
Temperature 25-50°C

Route 2: Nucleophilic Substitution with Dichloromethyllithium

This alternative route involves the reaction of a nucleophilic trimethylgermyl species with an electrophilic dichloromethyl source. A common approach is the reaction of trimethylgermyl chloride with dichloromethyllithium.

Reaction Mechanism
  • Generation of Dichloromethyllithium: Dichloromethyllithium (LiCHCl₂) is a thermally unstable species that must be generated in situ at low temperatures. It is typically prepared by the deprotonation of dichloromethane (CH₂Cl₂) with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[1][2]

  • Nucleophilic Attack: The pre-formed dichloromethyllithium then acts as a nucleophile, attacking the electrophilic germanium center of trimethylgermyl chloride.

  • Product Formation: This nucleophilic substitution reaction results in the formation of this compound and lithium chloride as a byproduct.

Visualizing the Workflow: Nucleophilic Substitution

G cluster_reagent_prep Reagent Preparation cluster_reaction Reaction CH2Cl2 CH₂Cl₂ LiCHCl2 LiCHCl₂ CH2Cl2->LiCHCl2 + n-BuLi (-78°C) nBuLi n-BuLi Me3GeCl (CH₃)₃GeCl LiCHCl2->Me3GeCl Nucleophilic Attack Product (Cl₂CH)Ge(CH₃)₃ Me3GeCl->Product

Caption: Workflow for nucleophilic substitution using dichloromethyllithium.

Detailed Experimental Protocol

Materials:

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylgermyl chloride ((CH₃)₃GeCl)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous pentane or hexane for washing

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous THF or diethyl ether and cool it to -78°C using a dry ice/acetone bath.

  • Add dichloromethane to the cooled solvent.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred dichloromethane solution, maintaining the temperature below -70°C. Stir the mixture for about 30 minutes at this temperature to ensure complete formation of dichloromethyllithium.

  • In a separate flame-dried flask, dissolve trimethylgermyl chloride in anhydrous THF or diethyl ether.

  • Slowly add the solution of trimethylgermyl chloride to the freshly prepared dichloromethyllithium solution at -78°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for a few hours.

  • Slowly warm the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with pentane or hexane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Performance Data
ParameterValue
Typical Yield 40-60%
Purity (after distillation) >97%
Reaction Time 4-6 hours
Temperature -78°C to room temperature

Comparison of Synthetic Routes

FeatureRoute 1: Dichlorocarbene Insertion (PTC)Route 2: Nucleophilic Substitution
Starting Materials Trimethylgermane, Chloroform, NaOHTrimethylgermyl chloride, Dichloromethane, n-BuLi
Reagent Handling Requires handling of corrosive 50% NaOH.Requires handling of pyrophoric n-BuLi and cryogenic conditions.
Reaction Conditions Mild (room temperature to 50°C), atmospheric pressure.Cryogenic temperatures (-78°C) are essential.
Yield Generally higher (60-80%).Moderate (40-60%).
Scalability More readily scalable due to milder conditions.Scalability can be challenging due to cryogenic requirements.
Safety Considerations Chloroform is a suspected carcinogen. Vigorous stirring is crucial for PTC.n-Butyllithium is highly pyrophoric. Strict anhydrous and inert atmosphere conditions are necessary.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents and simpler setup.Higher cost associated with n-BuLi and cryogenic equipment.

Conclusion: Selecting the Optimal Route

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Dichlorocarbene Insertion via PTC) is generally the preferred method for its higher yields, milder reaction conditions, and greater scalability. The use of readily available and less hazardous reagents (compared to n-BuLi) makes it a more practical choice for many research and development settings. The primary considerations for this route are the efficient generation of dichlorocarbene and ensuring effective phase transfer, which can be optimized by careful selection of the phase-transfer catalyst and vigorous stirring.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and cost of the starting materials. For most applications, the phase-transfer catalysis method for dichlorocarbene insertion provides a more efficient, safer, and cost-effective approach to this compound.

References

  • Hafner, A., Mancino, V., Meisenbach, M., Schenkel, B., & Sedelmeier, J. M. (2017). Dichloromethyl lithium: A valuable reagent in organic synthesis handled in continuous flow mode. Organic Letters, 19(4), 786–789. [Link]

  • Novartis. (2017). Dichloromethyl lithium: A valuable reagent in organic synthesis handled in continuous flow mode. OAK Open Access Archive. [Link]

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A Researcher's Guide to Organogermanium Compounds in Catalysis: A Performance Comparison Beyond Classical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the field of cross-coupling catalysis has been dominated by a select group of organometallic reagents, primarily those based on boron, tin, and silicon. Organogermanium compounds have historically been relegated to the sidelines, often perceived as less reactive and, therefore, less useful analogues.[1][2] However, recent advancements have unveiled a unique and powerful reactivity profile for organogermanes, establishing them not as mere substitutes, but as uniquely selective tools for complex molecular synthesis.[3]

This guide moves beyond a narrow focus on a single compound, dichloromethyltrimethylgermane—a molecule more suited as a synthetic precursor than a catalyst—to provide a comprehensive performance comparison of the broader classes of organogermanium compounds that are making a significant impact in modern catalysis. We will explore the paradigm-shifting "orthogonal" reactivity of arylgermanes in cross-coupling reactions and delve into the burgeoning field of low-valent germylenes as potent main-group catalysts.

The Emerging Paradigm: Orthogonal Reactivity in Cross-Coupling

The foundational challenge in synthesizing complex molecules lies in achieving high chemoselectivity—the ability to react one functional group in the presence of many others. This is where organogermanes have demonstrated game-changing performance. While traditional cross-coupling partners like boronic acids and silanes react via a Pd(0)/Pd(II) catalytic cycle, arylgermanes are generally unreactive under these conditions.[1] Instead, they are activated through an entirely different mechanism, akin to an electrophilic aromatic substitution (SEAr), when paired with highly electrophilic catalysts.[3]

This mechanistic dichotomy allows for "orthogonal" reactivity. In a molecule containing both a boronic ester and a germane moiety, a traditional Pd(0) catalyst will selectively functionalize the boron group, leaving the germane untouched. Conversely, an electrophilic palladium nanoparticle or gold catalyst will exclusively activate the C-Ge bond, demonstrating a level of selectivity that is difficult to achieve with other reagents.[3]

The following table summarizes the distinct performance of arylgermanes compared to their boronic ester counterparts under different catalytic systems, highlighting their orthogonal nature.

FeatureAryl-Triethylgermane (Ar-GeEt₃)Aryl-Boronic Ester (Ar-Bpin)
Catalyst System 1: Homogeneous Pd(0) (e.g., Pd(PPh₃)₄) Inert, No ReactionHigh Yield Cross-Coupling
Catalyst System 2: Electrophilic Pd Nanoparticles High Yield Cross-CouplingInert, No Reaction
Catalyst System 3: Oxidative Gold Catalysis High ReactivityLess Reactive than Germane
Mechanism Electrophilic Aromatic Substitution (SEAr)-typeConcerted Transmetallation
Key Advantage Orthogonal reactivity, enabling sequential, selective couplings in multifunctional molecules.[3]Well-established, broad substrate scope under standard conditions.

The diagram below illustrates the principle of catalyst-controlled selectivity between organogermane and organoboron functionalities.

G cluster_0 Multi-functionalized Substrate cluster_1 Catalytic Systems cluster_2 Selective Products Substrate Aryl-GeEt₃ + Aryl'-Bpin Pd_NP Electrophilic Pd Nanoparticles Substrate->Pd_NP Pd_0 Homogeneous Pd(0) Catalyst Substrate->Pd_0 Product_Ge Product from Ge Coupling Pd_NP->Product_Ge Product_B Product from B Coupling Pd_0->Product_B

Caption: Catalyst-Directed Orthogonal Cross-Coupling.

This protocol describes a representative chemoselective coupling reaction where the organogermane is activated in the presence of a boronic ester.

  • Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl-triethylgermane substrate (1.0 equiv.), the aryl iodide coupling partner (1.1 equiv.), and any other functional groups to be tolerated (e.g., a boronic ester).

  • Catalyst Addition: Add the electrophilic palladium nanoparticle catalyst (typically 1-5 mol%).

  • Solvent and Base: Add the appropriate solvent (e.g., anhydrous THF) and a suitable base (e.g., CsF, 2.0 equiv.).

  • Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) and monitor by TLC or GC-MS until the starting germane is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product, with the boronic ester group remaining intact for subsequent transformations.

Germylenes: The Rise of Low-Valent Germanium in Main-Group Catalysis

A truly exciting frontier is the use of divalent germanium compounds, known as germylenes (:GeR₂), as catalysts.[4] These species are heavier analogues of carbenes and exhibit reactivity that mimics transition metals, capable of activating small molecules and catalyzing fundamental organic transformations.[4][5] This opens the door to metal-free catalysis, reducing costs and toxicity.

Germylenes have proven to be highly effective catalysts for reactions such as the hydroboration of carbonyl compounds, where they often outperform traditional systems in terms of efficiency and mild reaction conditions.[5]

CatalystReactionCatalyst LoadingConditionsYieldTurnover Frequency (TOF)
Bulky Germylene Hydroboration of Ketones0.05 mol%Room Temp, short time>99%>13,300 h⁻¹[5]
Rh-based Catalyst Hydroboration of Ketones1-2 mol%Elevated TempGood to ExcellentTypically lower
ATI Stabilized Germylene Cation Cyanosilylation of Aldehydes0.075-0.75 mol%5-45 minExcellent~15,800 h⁻¹[6]

The proposed mechanism for the germylene-catalyzed hydroboration of a ketone involves the activation of the borane by the germylene, followed by transfer to the carbonyl substrate.

G A :GeR₂ C R₂Ge(H)(Bpin) A->C + H-B(pin) (Oxidative Addition) B H-B(pin) D Ketone (R'₂C=O) E Product (R'₂CH-OBpin) C->E + Ketone E->A - R₂Ge(H)(Bpin) (Reductive Elimination)

Caption: Proposed Germylene Hydroboration Cycle.

  • Inert Atmosphere: All manipulations should be performed under a dry argon or nitrogen atmosphere using standard Schlenk techniques or a glovebox.

  • Catalyst Preparation: In a Schlenk tube, dissolve the germylene catalyst (e.g., L†(H)Ge:, where L† is a bulky ligand) (0.05-1 mol%) in an anhydrous, non-coordinating solvent like benzene or toluene.

  • Reagent Addition: Add the ketone substrate (1.0 equiv.).

  • Initiation: Slowly add the hydroborating agent (e.g., H-Bpin, 1.05 equiv.) to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by ¹¹B NMR spectroscopy (disappearance of the H-Bpin signal) or GC-MS.

  • Workup: Once the reaction is complete, the solvent is removed in vacuo. The resulting product can often be used without further purification. If necessary, purification can be achieved by distillation or chromatography.

Conclusion and Future Outlook

While this compound does not have established applications as a catalyst, the broader family of organogermanium compounds presents a compelling case for their integration into the modern synthetic chemist's toolkit.

  • Organogermanium(IV) compounds offer an unprecedented level of chemoselectivity in cross-coupling through their unique, orthogonal reactivity, enabling more efficient and elegant synthetic strategies.[1][3]

  • Organogermanium(II) compounds (germylenes) are at the vanguard of main-group catalysis, providing metal-free alternatives that exhibit remarkable efficiency and operate under mild conditions.[5][6]

For researchers, scientists, and drug development professionals, the question is not whether organogermanium compounds are reactive enough, but rather how their unique performance characteristics can be leveraged to solve complex synthetic challenges. The continued exploration of this fascinating area of the periodic table promises to yield even more innovative catalytic systems in the years to come.

References

  • Organogermanium compounds in cross-coupling reactions. Wikipedia. [Link]

  • Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2715–2725. [Link]

  • Majumdar, K. C., & Roy, B. (2019). Applications of Germylenes in Catalysis. ResearchGate. [Link]

  • Organogermanium chemistry. Grokipedia. [Link]

  • Dey, S., et al. (2024). Mononuclear organogermanium(iv) catalysts for a [3 + 2] cycloaddition reaction. Dalton Transactions, 53(11), 4935-4945. [Link]

  • Germylene. Wikipedia. [Link]

  • Tondepu, N., et al. (2024). ATI Stabilized Germylene Cation as a Cyanosilylation Catalyst for Aldehydes and Ketones. Chemistry – An Asian Journal, 19(15), e202400138. [Link]

  • Organogermanium chemistry. Wikipedia. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of dichloromethyltrimethylgermane (C₄H₁₀Cl₂Ge), ensuring the safety of personnel and the preservation of our environment. As a flammable and irritating organogermanium compound, its disposal requires meticulous attention to detail and an understanding of its chemical properties.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a flammable liquid and vapor that causes skin and serious eye irritation. In the event of a fire, it may produce irritating fumes and organic acid vapors. Awareness of these properties informs every step of the handling and disposal process, from the selection of personal protective equipment to the final waste segregation.

Table 1: Key Safety Data for this compound

PropertyInformationSource
GHS Hazard Class Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A)
Hazard Statements H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation.
Incompatibilities Strong oxidizing agents.
Hazardous Decomposition Irritating fumes and organic acid vapors may develop when material is exposed to elevated temperatures or open flame.
Personnel Protection: The First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This ensures a primary barrier between the researcher and potential exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and vapors.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Designated Waste Container : Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, properly labeled, and chemically compatible container. The container should be made of a material that will not react with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).

  • Segregation : Keep the this compound waste stream separate from other chemical waste to prevent accidental mixing and potentially dangerous reactions. Specifically, do not mix with oxidizing agents.

  • Container Integrity : Ensure the waste container is kept tightly closed when not in use to prevent the escape of flammable vapors.

  • Storage Location : Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste storage, away from sources of ignition such as heat, sparks, and open flames.

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Engage EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide Documentation : Be prepared to provide the EHS representative or contractor with a detailed inventory of the waste, including the chemical name and quantity.

  • Follow External Guidance : Adhere to any specific instructions provided by the EHS department or the disposal company regarding packaging and labeling for transport. Disposal must be conducted in a licensed facility in accordance with all local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is crucial to mitigate harm.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : Eliminate all sources of ignition from the area.

  • Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collect and Dispose : Carefully sweep or shovel the absorbed material into a designated hazardous waste container. Use only non-sparking tools for this process.

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated to disperse any remaining vapors.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Collect Collect Waste in a Designated Container FumeHood->Collect Label Label Container: 'Hazardous Waste' 'this compound' Collect->Label Segregate Segregate from Incompatible Wastes Label->Segregate Seal Keep Container Tightly Sealed Segregate->Seal Store Store in Cool, Ventilated, Ignition-Free Area Seal->Store Contain Use Secondary Containment Store->Contain ContactEHS Contact EHS or Licensed Waste Contractor Contain->ContactEHS Document Provide Waste Inventory ContactEHS->Document Pickup Arrange for Professional Waste Pickup Document->Pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Gelest, Inc. (2016). This compound, 95% Safety Data Sheet. Retrieved from [Link]

  • Science of Synthesis. (2002). Product Class 1: Germanium Compounds. Retrieved from [Link]

  • API. (n.d.). Underground Disposal of Hazardous Wastes in German Mines. Retrieved from [Link]

  • MDPI. (n.d.). Plasma-Chemical Disposal of Silicon and Germanium Tetrachlorides Waste by Hydrogen Reduction. Retrieved from [Link]

  • Umweltbundesamt. (2014). Hazardous waste. Retrieved from [Link]

  • Harrell Industries. (2015). SAFETY DATA SHEET - DICHLOROMETHANE. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MIT EHS. (n.d.). Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Organogermanium chemistry. Retrieved from [Link]

  • International Finance Corporation. (n.d.). EHS Guidelines: Chemicals. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Organogermanium Compounds. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Dichlorodiethylgermane. Retrieved from [Link]

  • MIT EHS. (n.d.). Chemical Waste. Retrieved from [Link]

  • OECD. (n.d.). Guidance on Selecting a Strategy for Assessing the Ecological risk of Organometallic and Organic Metal Salt Substances based on their Environmental Fate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: dichloromethane. Retrieved from [https://www.chemos.de/import/sdb/A0304046_sdb_en_GB.pdf]([Link]

Navigating the Hazards: A Practical Guide to Handling Dichloromethyltrimethylgermane

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds often involves navigating the challenges posed by reactive and hazardous materials. Dichloromethyltrimethylgermane, an organogermanium compound, is one such chemical that requires meticulous handling and a comprehensive understanding of its safety profile. This guide, designed for researchers and scientists, moves beyond a simple checklist to provide a deep, actionable framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.

Understanding the Inherent Risks of this compound

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation.[1] Inhalation of its vapors may also lead to respiratory tract irritation.[1] The primary hazards associated with this compound are its flammability and its corrosive effects on skin and eyes. Therefore, all handling procedures must be designed to mitigate these risks effectively.

Key Safety and Physical Properties

A thorough understanding of the compound's properties is the foundation of safe handling.

PropertyValueSource
GHS Classification Flammable Liquid, Category 3; Skin Irritation, Category 2; Serious Eye Irritation, Category 2A[1]
Hazard Statements H226: Flammable liquid and vapor; H315: Causes skin irritation; H319: Causes serious eye irritation[1]
Physical State Liquid[1]
Incompatibilities Oxidizing agents[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure.[1][2]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[2] Given the serious eye irritation risk, a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for any signs of degradation or punctures before each use.

    • Lab Coat: A flame-resistant lab coat must be worn over personal clothing to protect against splashes and potential fires.[2]

    • Full Body Protection: For procedures involving larger volumes or with a heightened risk of significant splashes, chemical-resistant coveralls are recommended.[2]

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] If a fume hood is not available or if there is a potential to exceed exposure limits, a properly fitted respirator may be necessary.[2]

  • Footwear: Closed-toe shoes are a mandatory requirement in any laboratory setting where hazardous chemicals are handled.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the essential steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_emergency Locate Emergency Equipment (Eyewash, Safety Shower) prep_materials->prep_emergency handle_ground Ground/Bond Container and Receiving Equipment prep_emergency->handle_ground Proceed to Handling handle_transfer Use Non-Sparking Tools for Transfer handle_ground->handle_transfer handle_dispense Dispense Slowly and Carefully handle_transfer->handle_dispense handle_close Keep Container Tightly Closed When Not in Use handle_dispense->handle_close post_decon Decontaminate Work Area handle_close->post_decon Proceed to Post-Handling post_waste Segregate and Label Hazardous Waste post_decon->post_waste post_ppe Properly Remove and Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Pre-Handling Checklist:
  • Assemble and Inspect PPE: Before entering the designated handling area, ensure all required PPE is available and in good condition.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a current certification.

  • Material Preparation: Gather all necessary equipment, including non-sparking tools, to avoid interruptions during the handling process.[1]

  • Emergency Equipment Location: Verify the location and accessibility of the nearest emergency eyewash station and safety shower.[1]

During Handling:
  • Grounding and Bonding: To prevent static discharge, which could ignite the flammable vapors, properly ground and bond the container and receiving equipment.[1]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to eliminate potential ignition sources.[1]

  • Controlled Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with mild soap and water.[1]

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, seek immediate medical assistance.

  • Spill Response: In the case of a spill, evacuate unnecessary personnel from the area.[1] Contain the spill using dikes or absorbents.[1] Clean up the spill using an absorbent material and place it into a suitable, labeled container for disposal.[1] Use only non-sparking tools during the cleanup process.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use chemically compatible and properly labeled containers for waste collection. Do not overfill waste containers.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizing agents.[1]

  • Disposal Protocol: Dispose of the hazardous waste through a licensed waste disposal facility in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1] Handle empty containers with care as they may contain flammable residual vapors.[1]

By adhering to these detailed procedures, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Personal protective equipment for handling Allyltriethylgermane - Benchchem.
  • DICHLOROMETHYLTRIMETHYL... - Gelest, Inc. Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.